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Core Science & Biosynthesis

Foundational

Decoding the Mechanistic Paradox of I-CBP112: A Comprehensive Technical Guide to CBP/p300 Bromodomain Modulation

Executive Summary: The Mechanistic Paradigm I-CBP112 (hydrochloride) represents a critical breakthrough in epigenetic pharmacology. Unlike traditional inhibitors that merely block enzymatic function,1 targeting the bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Paradigm

I-CBP112 (hydrochloride) represents a critical breakthrough in epigenetic pharmacology. Unlike traditional inhibitors that merely block enzymatic function,1 targeting the bromodomains of CREB-binding protein (CREBBP/CBP) and E1A binding protein p300 (EP300)[1]. However, its true value in therapeutic development lies in a paradoxical mechanism: while it competitively inhibits bromodomain binding, it allosterically stimulates the histone acetyltransferase (HAT) activity of p300/CBP on specific nucleosomal substrates[2].

This guide dissects the causality behind I-CBP112's unique molecular footprint, providing researchers and drug development professionals with the authoritative grounding needed to deploy this chemical probe in advanced oncological and epigenetic models.

Molecular Causality: The Dual-Action Mechanism

The CBP/p300 paralogs are multidomain transcriptional coactivators essential for genomic stability, cell growth, and hematopoiesis. The bromodomain typically recognizes acetylated lysine residues (e.g., H3K56ac), anchoring the complex to chromatin.

When3, it does not simply silence the protein[3]. Empirical evidence demonstrates that bromodomain occupancy by I-CBP112 triggers a conformational signal—hypothesized to transmit through the RING/PHD region to the HAT domain—that4[4].

Furthermore, I-CBP112 induces profound chromatin rearrangement at the promoters of ABC transporter genes (such as ABCC1 and ABCC10). By 5, which removes transcription-promoting H3K4me3 marks, I-CBP112 effectively represses multidrug resistance pathways, sensitizing cancer cells to chemotherapeutics[5].

G ICBP I-CBP112 BRD CBP/p300 Bromodomain (Competitive Binding) ICBP->BRD Binds Kd ~150 nM HAT HAT Domain (Allosteric Activation) BRD->HAT Conformational Shift LSD1 LSD1 Recruitment (Chromatin Rearrangement) BRD->LSD1 Promoter Targeting H3K18 Increased H3K18/H3K23 Acetylation HAT->H3K18 Nucleosome Specific SENS Chemosensitization & Leukemic Differentiation H3K18->SENS Transcriptional Shift ABC Repression of ABC Transporters LSD1->ABC Removes H3K4me3 ABC->SENS Decreased Efflux

Figure 1: Dual mechanism of I-CBP112 integrating bromodomain inhibition and allosteric HAT activation.

Pharmacological Metrics & Selectivity

To design robust assays, researchers must understand the precise binding kinetics of I-CBP112. The compound exhibits6, with only weak cross-reactivity toward BET bromodomains[6].

Quantitative Pharmacological Profile of I-CBP112 (Hydrochloride)
ParameterValue / MetricBiological Context / Notes
Target Affinity (Kd) CBP: 142 - 151 nM p300: 167 - 625 nM7[7].
Inhibitory Activity (IC50) ~170 nM8[8].
HAT Activation (EC50) ~2 µM4[4].
Molecular Weight 505.1 Da (Hydrochloride)9[9].
Solubility ~16 mg/mL in DMSO9[9].

Self-Validating Experimental Protocols

A core tenet of rigorous scientific methodology is the implementation of self-validating systems. When utilizing I-CBP112, experiments must be designed not just to observe a phenotype, but to prove target engagement and rule out off-target toxicity.

Workflow Prep Compound Prep (DMSO Stock) Cell MLL-AF9+ Culture (In Vitro Model) Prep->Cell Treat I-CBP112 Dosing (0.1 - 10 µM) Cell->Treat Assay CFU Assay & H3K18ac Western Treat->Assay Valid Synergy Validation (+ JQ1/Doxorubicin) Assay->Valid

Figure 2: Self-validating experimental workflow for assessing I-CBP112 efficacy and synergy.

Protocol A: Validation of Allosteric HAT Activation via Nucleosome Acetylation Assay

Causality: Because2, this assay verifies the compound's unique allosteric mechanism[2].

  • Substrate Preparation: Reconstitute recombinant p300/CBP HAT domain and purified human nucleosomes in HAT assay buffer (50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 10% glycerol). Why nucleosomes? Isolated H3 substrates will yield false negatives, as the conformational shift requires intact nucleosomal interaction.

  • Compound Dosing & Controls: Treat the complex with I-CBP112 (titration from 0.1 µM to 10 µM).

    • Self-Validating Control: Include a parallel cohort treated with CBP30. 2. If CBP30 blocks the I-CBP112-induced HAT activity, it proves the effect is strictly bromodomain-dependent[2].

  • Reaction Initiation: Add 10 µM Acetyl-CoA and incubate at 30°C for 30 minutes.

  • Readout: Quench the reaction and perform Western blotting using specific anti-H3K18ac antibodies. 4[4].

Protocol B: Leukemic Colony-Forming Unit (CFU) Synergy Assay

Causality: 1. Testing it in combination with BET inhibitors (e.g., JQ1) leverages the synergistic vulnerability of MLL-AF9+ translocations[1].

  • Cell Culture: Plate MLL-AF9+ immortalized murine bone marrow cells or human AML cells in methylcellulose medium to support colony formation.

  • Treatment Matrix:

    • Vehicle (DMSO < 0.1%). *8[8].

    • JQ1 alone (sub-lethal dose, e.g., 50 nM).

    • Combination: I-CBP112 + JQ1.

  • Incubation: Cultivate for 7-10 days at 37°C in a 5% CO2 humidified incubator.

  • Phenotypic Readout: Quantify colony number and morphology.1[1].

References

  • Picaud S, et al. "Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy." Cancer Res. 2015. 1

  • Zucconi BE, et al. "Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112." Biochemistry. 2016. 2

  • Wawro M, et al. "CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs." Int J Mol Sci. 2023. 5

  • Structural Genomics Consortium (SGC). "I-CBP112 A CREBBP/EP300-selective chemical probe." 6

  • Cayman Chemical Product Data. "I-CBP112 (hydrochloride) (CAS Number: 2147701-33-3)." 9

  • MedChemExpress Product Data. "I-CBP112 | CBP/p300 Bromodomains Inhibitor."4

  • APExBIO Product Data. "I-CBP 112 Evaluation Sample - CBP/EP300 Bromodomain Inhibitor." 8

Sources

Exploratory

Targeting CBP/p300 Bromodomains in Leukemia: A Technical Guide to the Mechanism, Efficacy, and Application of I-CBP112

Executive Summary The histone acetyltransferases CBP (CREB-binding protein) and p300 are critical epigenetic co-activators that regulate gene transcription. In hematological malignancies, particularly acute myeloid leuke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The histone acetyltransferases CBP (CREB-binding protein) and p300 are critical epigenetic co-activators that regulate gene transcription. In hematological malignancies, particularly acute myeloid leukemia (AML) driven by chromosomal translocations (e.g., MLL-AF9), CBP and p300 are hijacked to maintain the aberrant expression of oncogenes required for leukemic self-renewal 1[1]. I-CBP112 is a potent, highly selective benzoxazepine derivative designed to competitively inhibit the bromodomains of CBP/p300. Unlike broad-spectrum epigenetic inhibitors that cause immediate, widespread cytotoxicity, I-CBP112 uniquely impairs the clonogenic growth and self-renewal capacity of leukemia-initiating cells (LICs) while inducing cellular differentiation[1]. This whitepaper details the molecular mechanism, quantitative pharmacodynamics, and validated experimental protocols for deploying I-CBP112 in preclinical leukemia research.

Molecular Mechanism of Action: Epigenetic Modulation

CBP and p300 function not only as catalytic enzymes (histone acetyltransferases) but also as epigenetic "readers" via their bromodomains, which recognize and bind to acetyl-lysine residues on histone tails (e.g., H3K27ac, H3K56ac). This binding anchors the CBP/p300 complex to chromatin, facilitating the recruitment of transcription factors (such as MYC and IRF4) to super-enhancers 2[2].

I-CBP112 acts as an acetyl-lysine mimetic. By competitively occupying the CBP/p300 bromodomain pocket, it physically displaces the complex from active chromatin loci 3[3]. This displacement collapses the oncogenic transcriptional program. Furthermore, I-CBP112 has been shown to downregulate the expression of ATP-binding cassette (ABC) transporters, effectively reversing multidrug resistance and sensitizing leukemic cells to standard chemotherapeutics like doxorubicin 4[4].

G CBP CBP/p300 Bromodomain AcLys Acetylated Histones (e.g., H3K27ac) CBP->AcLys Binds Diff Cellular Differentiation & Growth Arrest CBP->Diff When Inhibited TF Transcription Factors (e.g., MYC, IRF4) AcLys->TF Recruits ICBP I-CBP112 (Competitive Inhibitor) ICBP->CBP Blocks Binding (Kd ~151 nM) ICBP->AcLys Displaces Oncogenes Oncogenic Transcription (Aberrant Self-Renewal) TF->Oncogenes Activates

Figure 1: Mechanism of I-CBP112 competitive inhibition at the CBP/p300 bromodomain.

Quantitative Pharmacodynamics & Selectivity Profiling

A critical advantage of I-CBP112 is its high selectivity margin against the BET (Bromodomain and Extra-Terminal) family of proteins (e.g., BRD4). While BET inhibitors trigger rapid, broad-spectrum apoptosis, I-CBP112's selectivity allows for targeted erosion of leukemic stemness without immediate, confounding cytotoxicity[1].

Target ProteinAssay MethodologyPharmacodynamic MetricValueReference
CBP Bromodomain Isothermal Titration Calorimetry (ITC)Kd (Dissociation Constant)151 nMPicaud et al. 1
p300 Bromodomain Isothermal Titration Calorimetry (ITC)Kd (Dissociation Constant)167 nMPicaud et al. 1
CBP Bromodomain Cell-free AlphaScreenIC50 (Half-maximal Inhibitory Conc.)170 nMPicaud et al. 1
BRD4(1) (BET) Isothermal Titration Calorimetry (ITC)Kd (Dissociation Constant)5.59 µMPicaud et al. 1

Note: I-CBP112 exhibits an approximate 37-fold selectivity window for CBP over BRD4(1)[3].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the efficacy of I-CBP112, researchers must utilize assays that specifically measure self-renewal and synergy, rather than basic bulk-population viability. Below are two field-proven, self-validating workflows.

Workflow Isolate Isolate MLL-AF9+ Leukemic Blasts Treat Treat with I-CBP112 (1 - 10 µM, 72h) Isolate->Treat Assay Methylcellulose Clonogenic Assay Treat->Assay In Vitro Flow Flow Cytometry (Target Validation) Treat->Flow Profiling InVivo Syngeneic Mouse Transplantation Treat->InVivo In Vivo Result Assess Leukemia Initiating Potential Assay->Result InVivo->Result

Figure 2: Experimental workflow for evaluating I-CBP112 efficacy in leukemic models.

Protocol A: Clonogenic Replating Assay for Leukemia-Initiating Cells (LICs)

This protocol quantifies the irreversible loss of stemness in MLL-AF9+ leukemic blasts following I-CBP112 exposure.

  • Cell Isolation & Pre-treatment : Isolate primary murine MLL-AF9+ leukemic blasts. Cultivate in liquid media supplemented with SCF, IL-3, and IL-6. Treat with vehicle (0.1% DMSO) or I-CBP112 (1 µM, 5 µM, 10 µM) for 72 hours.

    • Causality: Epigenetic inhibitors require multiple cell division cycles to erase established epigenetic memory. A 72-hour pre-treatment ensures the transcriptional network is fully reprogrammed prior to functional assessment.

  • Self-Validating Step (Target Engagement) : Harvest a 10% aliquot of the treated cells and perform a Cellular Thermal Shift Assay (CETSA) or Fluorescence Recovery After Photobleaching (FRAP).

    • Causality: Because I-CBP112 is a bromodomain reader inhibitor, it can paradoxically increase global acetylation at certain histone sites by relieving HAT autoinhibition[5]. Therefore, standard H3K27ac Western blots are unreliable indicators of inhibition. CETSA or FRAP directly validates physical target engagement in intact cells, ensuring downstream phenotypes are on-target.

  • Methylcellulose Plating : Wash the remaining cells thoroughly in PBS to remove all residual I-CBP112. Plate 10,000 cells/mL in cytokine-supplemented methylcellulose medium (e.g., MethoCult™).

    • Causality: Methylcellulose's high viscosity restricts cell motility, ensuring each scored colony is the clonal progeny of a single LIC. Washing the drug away ensures the assay measures irreversible loss of self-renewal rather than continuous cytostatic pressure.

  • Serial Replating : After 7–10 days, score colonies containing >50 cells. Dissociate the colonies into a single-cell suspension and replate at the original density.

    • Causality: The primary plating measures total progenitor frequency; secondary and tertiary replatings strictly isolate and measure true self-renewal capacity.

Protocol B: Synergistic Viability Matrix Assay

I-CBP112 highly sensitizes leukemia cells to BET inhibitors (JQ1) and genotoxic stress (Doxorubicin) by downregulating ABC transporters[4].

  • Matrix Seeding : Seed human AML cells (e.g., KASUMI-1) in a 96-well opaque plate at 10,000 cells/well. Apply a checkerboard dosing matrix: I-CBP112 (0 to 10 µM on the Y-axis) and JQ1 (0 to 1000 nM on the X-axis). Incubate for 72 hours.

    • Causality: A full checkerboard layout is mathematically required to calculate isobolograms and interaction indices, distinguishing true synergy from mere additive toxicity.

  • ATP-Dependent Viability Readout : Add CellTiter-Glo® reagent, lyse cells for 10 minutes, and read luminescence.

    • Causality: ATP quantification provides a highly sensitive, linear readout of metabolically active cells. This is strictly preferred over colorimetric assays (like MTT), which can suffer from optical interference when testing colored chemotherapeutics like doxorubicin.

  • Synergy Quantification : Input the dose-response data into synergy software (e.g., CompuSyn) to calculate the Chou-Talalay Combination Index (CI).

    • Causality: A CI value < 1 mathematically validates that I-CBP112 is mechanistically cooperating with the secondary agent, confirming its utility in combinatorial drug development.

References

  • Picaud S, Fedorov O, Thanasopoulou A, et al. "Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy." Cancer Research, 2015.
  • Gao Y, et al. "Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents." Theranostics, 2022.
  • Brand M, et al. "Chemical probes and inhibitors of bromodomains outside the BET family." RSC Publishing, 2016.
  • Wawro M, et al. "CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs." Cancers (PMC), 2021.

Sources

Foundational

Epigenetic Modulation via CBP/EP300 Inhibition: A Technical Guide to I-CBP112 Hydrochloride

Executive Summary The epigenetic regulation of gene expression is heavily governed by the recognition of acetylated lysine residues on histone tails. The cyclic AMP response element-binding protein (CREB) binding protein...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epigenetic regulation of gene expression is heavily governed by the recognition of acetylated lysine residues on histone tails. The cyclic AMP response element-binding protein (CREB) binding protein (CBP) and its paralog, E1A-associated protein p300 (EP300), are crucial histone acetyltransferases (HATs) that act as transcriptional co-activators[]. Dysregulation of CBP/EP300 is deeply implicated in oncogenesis, immune evasion, and multidrug resistance[2].

I-CBP112 hydrochloride is a highly potent, selective, and cell-permeable chemical probe designed to competitively inhibit the bromodomains of CBP and EP300[3]. By displacing these bromodomains from acetylated chromatin, I-CBP112 initiates profound chromatin remodeling, making it an indispensable tool for researchers investigating epigenetic dependencies in leukemia, multiple myeloma, and drug-resistant solid tumors[3][4][5].

Structural Chemistry & Physicochemical Properties

I-CBP112 is an acetyl-lysine mimetic built upon an oxazepine core[3]. The compound's structural design allows it to perfectly occupy the acetyl-lysine binding pocket of the CBP/EP300 bromodomain. Specifically, the (R)-isomer of I-CBP112 mimics acetyl-lysine, forming critical hydrogen bonds within the pocket, while its 3,4-dimethoxyphenyl ring is accommodated by the R1173 side chain of the protein[2].

The compound is formulated as a hydrochloride salt to significantly enhance its aqueous solubility, a critical factor for in vitro and in vivo biological assays[6][7]. While the free base has limited solubility, the hydrochloride salt achieves a solubility of approximately 10 mg/mL in PBS (pH 7.2) and 16 mg/mL in organic solvents like DMSO and ethanol[7].

Table 1: Physicochemical Properties of I-CBP112 Hydrochloride
PropertyValue / Description
IUPAC Name 1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride[6]
Molecular Formula C27H37ClN2O5[6]
Molecular Weight 505.0 g/mol [6]
CAS Number 2147701-33-3 (Hydrochloride) / 1640282-31-0 (Free Base)[][8]
Target CBP (CREBBP) and EP300 Bromodomains[8]
Appearance Crystalline Solid[]
Storage (Stock Solution) -20°C for up to 2 years (organic solvent-free aqueous solutions should be used within 1 day)[7]

Mechanism of Action: Epigenetic Silencing

The biological efficacy of I-CBP112 is rooted in its ability to disrupt protein-protein interactions at the chromatin level. CBP and EP300 bromodomains normally "read" acetylated lysine marks (such as H3K56ac, H3K18ac, and H3K27ac) to anchor the HAT complex to active promoters and enhancers[2][3].

Causality of Epigenetic Remodeling: When I-CBP112 competitively binds to the CBP/EP300 bromodomain, it physically displaces the complex from the chromatin[3]. This displacement triggers a cascade of epigenetic alterations:

  • Oncogene Suppression: In multiple myeloma, the displacement of CBP/EP300 leads to the rapid transcriptional suppression of the lymphocyte-specific transcription factor IRF4, which subsequently downregulates the c-MYC oncogene, inducing cell cycle arrest and apoptosis[5].

  • Reversal of Multidrug Resistance (MDR): In treatment-resistant breast, lung, and hepatic cancers, I-CBP112 displaces CBP from the promoters of ATP-binding cassette (ABC) transporters (e.g., ABCC1, ABCC10). This displacement induces the recruitment of Lysine-Specific Demethylase 1 (LSD1). LSD1 erases the transcription-promoting trimethylation mark H3K4me3, effectively silencing the efflux pumps and re-sensitizing the cancer cells to chemotherapeutics like doxorubicin and methotrexate[4][9].

MOA ICBP I-CBP112 Hydrochloride CBP CBP/EP300 Bromodomain ICBP->CBP Competitive Binding H3K56 Displacement of H3K56ac CBP->H3K56 Blocks Acetyl-Lysine LSD1 LSD1 Recruitment H3K56->LSD1 Chromatin Remodeling Repress Oncogene/ABC Repression LSD1->Repress Erases H3K4me3

I-CBP112-mediated epigenetic silencing and chromatin remodeling pathway.

Pharmacodynamics & Kinetic Profiling

A hallmark of I-CBP112 is its exquisite selectivity. While many early-generation bromodomain inhibitors exhibited cross-reactivity with the BET (Bromodomain and Extra-Terminal) family (e.g., BRD4), I-CBP112 was engineered to spare BET proteins, allowing researchers to isolate CBP/EP300-specific biology[3][10]. Biointerferometry and thermal shift assays confirm that I-CBP112 does not significantly bind to 40 other tested human bromodomains[3][10].

Table 2: Binding Affinities and Selectivity Profile
Target ProteinAssay TypeAffinity MetricValueReference
CBP (CREBBP) Isothermal Titration Calorimetry (ITC)Kd142 - 151 nM[8][11]
CBP (CREBBP) AlphaScreen / TR-FRETIC50170 nM[3][11]
EP300 Isothermal Titration Calorimetry (ITC)Kd625 nM[8][11]
BRD4 (BD1) Isothermal Titration Calorimetry (ITC)Kd5.6 µM (Low Affinity)[10]

Experimental Methodologies & Protocols

To ensure rigorous, reproducible data when utilizing I-CBP112, protocols must be designed to account for the temporal dynamics of epigenetic remodeling. Below are two self-validating experimental workflows.

Protocol 1: Target Engagement via TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for validating the competitive inhibition of I-CBP112 in vitro. Causality: TR-FRET is chosen because it is a homogeneous, wash-free assay that minimizes the disruption of low-affinity protein-protein interactions. The assay relies on a Europium (Eu3+)-labeled CBP bromodomain (donor) and an Allophycocyanin (APC)-labeled avidin bound to a biotinylated acetylated peptide (acceptor). When I-CBP112 successfully competes for the binding pocket, the distance between the donor and acceptor increases, resulting in a quantifiable loss of the FRET signal[12].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X TR-FRET Assay Buffer. Reconstitute the Eu3+-labeled CBP bromodomain and the biotinylated acetylated peptide[12].

  • Compound Dilution: Prepare a concentration-response curve of I-CBP112 in DMSO (spanning 1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 2% to prevent solvent-induced protein denaturation[12].

  • Incubation: In a 384-well plate, combine 5 µL of the I-CBP112 dilution with the Eu3+-CBP bromodomain. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Substrate Addition: Add the biotinylated acetylated peptide and APC-labeled avidin to the wells.

  • Final Incubation & Readout: Incubate the sealed plate in the dark for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 based on the ratio of 665/615 nm emissions[12].

Workflow Prep Reagent Prep: BRD-Eu3+ & Peptide Incubate Incubation: Add I-CBP112 Prep->Incubate Beads Add Acceptor: APC-Avidin Incubate->Beads Read TR-FRET Readout: Signal Loss Beads->Read

Step-by-step TR-FRET workflow for I-CBP112 target engagement validation.

Protocol 2: Cellular Sensitization & Viability Assay

To evaluate the ability of I-CBP112 to reverse multidrug resistance, a sequential dosing strategy must be employed. Causality: Epigenetic inhibitors do not act as immediate cytotoxins. They require time to displace the bromodomain, recruit demethylases (like LSD1), erase histone marks, and deplete the mRNA/protein pools of target genes (e.g., ABC transporters). Therefore, a 72-hour pre-incubation with I-CBP112 is mandatory before introducing the primary chemotherapeutic agent[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 (breast cancer) or A549 (lung cancer) cells in a 96-well plate at a density of 2,000 cells/well in appropriate media (e.g., DMEM with 10% FBS)[9].

  • Epigenetic Priming: After 24 hours of cell attachment, treat the cells with 10 µM I-CBP112 hydrochloride. Incubate for 72 hours at 37°C in 5% CO2[9].

  • Chemotherapeutic Challenge: Following the 72-hour priming phase, add a serial dilution of the target chemotherapeutic (e.g., doxorubicin or methotrexate) directly to the wells. Incubate for an additional 48 hours[9].

  • Viability Readout: Add a resazurin-based viability reagent (or ApoTox-Glo) to the wells. Incubate for 2-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) to calculate the shift in the IC50 of the chemotherapeutic drug, validating the MDR reversal[9].

Sources

Exploratory

The Allosteric Paradox: A Technical Guide to I-CBP112 and CBP/p300 Nucleosomal Hyperacetylation

Executive Summary The histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300 are multidomain epigenetic regulators frequently dysregulated in oncology[1]. Traditionally, therapeutic interventions have focu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300 are multidomain epigenetic regulators frequently dysregulated in oncology[1]. Traditionally, therapeutic interventions have focused on directly inhibiting the catalytic HAT domain to suppress oncogene transcription[2]. However, the development of I-CBP112 , a highly selective, acetyl-lysine competitive protein-protein interaction inhibitor targeting the CBP/p300 bromodomain, has revealed a fascinating pharmacological paradigm[3].

Unlike conventional HAT inhibitors, I-CBP112 presents an "allosteric paradox": by competitively binding the reader domain, it allosterically stimulates the writer domain, driving the hyperacetylation of specific histone marks on nucleosomal substrates[4]. This whitepaper provides drug development professionals and application scientists with an authoritative breakdown of I-CBP112’s mechanism, quantitative profile, and self-validating experimental workflows required to accurately study this compound.

Mechanistic Causality: The Bromodomain-HAT Allosteric Axis

To accurately design experiments using I-CBP112, researchers must understand why a bromodomain inhibitor increases acetylation. CBP and p300 contain both a bromodomain (which reads acetylated lysines like H3K56ac) and an adjacent HAT domain (which writes acetyl marks)[3].

When I-CBP112 binds to the bromodomain, it displaces the protein from acetylated chromatin[5]. Crucially, this binding event induces a conformational shift that allosterically enhances the catalytic efficiency of the HAT domain[4].

The Substrate Specificity Rule: This allosteric activation is strictly nucleosome-dependent. I-CBP112 does not impact acetylation when tested against isolated, free histone H3 substrates[1]. In the context of intact nucleosomes, I-CBP112 selectively drives the hyperacetylation of H3K18 and H3K23 by up to 3-fold[6].

MOA ICBP I-CBP112 BRD CBP/p300 Bromodomain (Inhibited) ICBP->BRD Competitive Binding (Kd ~151-167 nM) HAT CBP/p300 HAT Domain (Allosterically Activated) BRD->HAT Allosteric Modulation NUC Nucleosome Substrate HAT->NUC Catalytic Transfer H3K18 H3K18 Hyperacetylation NUC->H3K18 Specific Mark

Fig 1. I-CBP112 allosterically activates p300/CBP HAT activity via bromodomain inhibition.

Quantitative Pharmacological Profile

I-CBP112 demonstrates exquisite selectivity for CBP/p300 over other bromodomain-containing proteins (such as BRD4) and a panel of over 100 nuclear receptors[7]. The table below consolidates the critical pharmacokinetic and pharmacodynamic parameters required for assay design.

Target / ParameterAssay TypeValueReference
CBP Bromodomain Isothermal Titration Calorimetry (ITC)Kd = 151 ± 6 nM3[3]
p300 Bromodomain Isothermal Titration Calorimetry (ITC)Kd = 167 ± 8 nM3[3]
CBP Bromodomain AlphaScreen / TR-FRETIC50 = 170 nM7[7]
Nucleosomal H3K18 Cellular Western BlotEC50 ~ 2.0 μM6[6]
LNCaP Proliferation [3H]thymidine incorporationIC50 = 5.5 ± 1.1 μM4[4]

Self-Validating Experimental Workflows

To ensure scientific integrity, assays involving I-CBP112 must be designed with internal validation metrics. Below are two field-proven protocols for evaluating target engagement.

Cell-Free Target Engagement: TR-FRET Assay

Purpose: Quantify the displacement of acetylated peptides from the CBP bromodomain in vitro. TR-FRET is prioritized over standard fluorescence polarization to eliminate compound auto-fluorescence interference.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute the I-CBP112 positive control in ethanol, then dilute in 1X TR-FRET Assay Buffer to achieve a final well concentration of 30 μM[8].

    • Causality Note: Ethanol is utilized for the stock solution because excessive DMSO can induce solvent-mediated quenching of the Europium fluorophore, compressing the assay's dynamic range.

  • Assay Assembly: In a 384-well plate, combine the Europium Chelate-tagged CBP bromodomain, the fluorescently labeled acetylated peptide tracer, and the test compound (or I-CBP112 control)[8]. Ensure different pipette tips are used for each reagent to prevent carryover[8].

  • Incubation: Incubate the mixture in the dark.

    • Causality Note: The Europium chelate is highly susceptible to photobleaching. Light exposure will degrade the donor signal and invalidate the FRET ratio[8].

  • Readout & Validation: Excite the plate at 340 nm and measure emission at 620 nm (Europium donor) and 665 nm (Tracer acceptor)[8]. Calculate the FRET ratio (665/620).

    • Self-Validation Metric: Calculate the Z' factor using the vehicle (negative) and 30 μM I-CBP112 (positive) controls. A robust, validated run must yield a Z' > 0.5 (optimized kits typically yield ~0.72)[8].

TRFRET Prep 1. Reagent Prep (I-CBP112 + Eu-Chelate) Incubate 2. Incubation (Displacement of Tracer) Prep->Incubate Read 3. TR-FRET Readout (Ex: 340nm, Em: 620/665nm) Incubate->Read Validate 4. Z'-Factor Validation (Target Z' > 0.5) Read->Validate

Fig 2. Self-validating TR-FRET workflow for quantifying CBP bromodomain inhibition.

Cellular Target Engagement: Nucleosomal H3K18ac Quantification

Purpose: Verify the allosteric hyperacetylation of H3K18 in living cells.

Step-by-Step Protocol:

  • Cell Culture & Dosing: Plate LNCaP (prostate cancer) or KG1a (leukemia) cells and treat with 10-20 μM I-CBP112 for exactly 4 to 6 hours[4].

    • Causality Note: Why a strict 6-hour maximum? The allosteric activation of p300/CBP is an immediate, direct biochemical event. Prolonged exposures risk masking this direct effect through secondary transcriptional feedback loops or cell cycle arrest[4].

  • Histone Extraction: Harvest cells and perform an acid extraction (e.g., using 0.2 N HCl).

    • Causality Note: Standard RIPA buffer lysis is insufficient. Acid extraction strips histones from the chromatin backbone while instantly denaturing endogenous histone deacetylases (HDACs), preserving the highly transient H3K18ac marks.

  • Western Blotting & Normalization: Resolve lysates via SDS-PAGE and probe for H3K18ac. Crucially, normalize the signal against Total H3, not standard housekeeping genes like GAPDH or Actin[4].

    • Self-Validation Metric: Because I-CBP112's mechanism is strictly nucleosome-dependent[1], quantifying the ratio of H3K18ac to Total H3 is the only mathematically valid way to prove specific hyperacetylation[4]. A successful assay should show a ~3-fold increase in the H3K18ac/Total H3 ratio[6].

Therapeutic Implications in Oncology

Beyond its utility as a chemical probe, I-CBP112 has demonstrated significant preclinical efficacy, particularly in hematological malignancies.

  • Leukemia Suppression: Exposure to I-CBP112 substantially impairs colony formation and induces cellular differentiation in human and mouse leukemic cell lines without causing overt cytotoxicity[6]. Furthermore, it significantly reduces the leukemia-initiating potential of MLL-AF9+ Acute Myeloid Leukemia (AML) blasts in vivo[3].

  • Combinatorial Synergy: I-CBP112 sensitizes leukemic cells to BET bromodomain inhibitors (such as JQ1) and standard chemotherapeutics like doxorubicin[9]. This synergy provides a rational, mechanistic basis for novel combinatorial treatment strategies in leukemia and prostate cancer[3].

References

  • Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. AACR Journals (Cancer Research). 3

  • Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. ACS Publications (Biochemistry). 4

  • I-CBP112 (CAS Number: 1640282-31-0) Product Information. Cayman Chemical. 7

  • I-CBP112 | CBP/p300 Bromodomains Inhibitor. MedChemExpress. 6

  • I-CBP 112 Evaluation Sample - CBP/EP300 Bromodomain Inhibitor. APExBIO. 9

  • I-CBP112 p300/CBP inhibitor. Selleck Chemicals. 5

  • Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics. 2

  • Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. ACS Publications. 1

  • CBP bromodomain TR-FRET Assay Kit Protocol. Cayman Chemical. 8

Sources

Foundational

The Mechanistic Role of I-CBP112 in Chromatin Remodeling: A Technical Whitepaper

Executive Summary The dynamic regulation of chromatin architecture is a fundamental driver of eukaryotic gene expression. At the core of this epigenetic control are the paralogous histone acetyltransferases (HATs), CBP (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dynamic regulation of chromatin architecture is a fundamental driver of eukaryotic gene expression. At the core of this epigenetic control are the paralogous histone acetyltransferases (HATs), CBP (CREB-binding protein) and p300. Dysregulation of these master coactivators is a hallmark of various malignancies, including acute myeloid leukemia (AML) and prostate cancer. I-CBP112 has emerged as a first-in-class, highly selective small-molecule inhibitor targeting the bromodomains of CBP/p300. This whitepaper provides an in-depth technical analysis of I-CBP112’s mechanism of action, quantitative pharmacology, and the self-validating experimental workflows required to accurately profile its epigenetic impact.

CBP/p300 Bromodomains as Epigenetic Readers

CBP and p300 are multidomain proteins that catalyze the transfer of acetyl groups to lysine residues on histone tails, neutralizing their positive charge and relaxing chromatin into a transcriptionally permissive state. Adjacent to the catalytic HAT domain lies a highly conserved bromodomain—a 110-amino acid module forming a left-handed four-helix bundle. This bromodomain functions as an epigenetic "reader," specifically recognizing mono- and poly-acetylated lysine residues (e.g., H3K18ac, H3K27ac, H3K56ac) [[1]](). By anchoring the CBP/p300 complex to previously acetylated nucleosomes, the bromodomain facilitates a feed-forward loop of localized chromatin hyperacetylation and sustained gene transcription.

I-CBP112: Mechanism of Action and Allosteric Modulation

I-CBP112 is an acetyl-lysine competitive protein-protein interaction inhibitor. Rather than directly blocking the HAT catalytic core, I-CBP112 occupies the hydrophobic binding pocket of the CBP/p300 bromodomain, preventing it from anchoring to acetylated histones 2. This competitive displacement physically evicts the CBP/p300 complex from target promoters and super-enhancers 3.

Intriguingly, I-CBP112 exhibits a secondary allosteric mechanism. Binding of the ligand to the bromodomain induces a conformational shift that paradoxically stimulates the HAT activity of p300/CBP toward specific nucleosomal substrates, resulting in a 3-fold enhancement of H3K18 acetylation in vivo 1. This dual action—chromatin eviction combined with altered substrate specificity—drives the compound's unique anti-proliferative profile.

G CBP CBP/p300 HAT (Active State) AcLys Acetylated Histones (e.g., H3K56ac) CBP->AcLys Binds via Bromodomain Chromatin Chromatin Anchoring (Gene Transcription) AcLys->Chromatin Maintains ICBP I-CBP112 (Bromodomain Inhibitor) ICBP->CBP Competes for Acetyl-Lysine Pocket Eviction Chromatin Eviction (Target Gene Silencing) ICBP->Eviction Induces Chromatin->Eviction Disrupted by I-CBP112

Mechanism of I-CBP112 displacing CBP/p300 from acetylated histones to induce chromatin eviction.

Quantitative Pharmacology and Selectivity Profiling

To utilize I-CBP112 effectively in pre-clinical models, researchers must understand its binding kinetics. I-CBP112 demonstrates exquisite selectivity for CBP/p300 over the BET (Bromodomain and Extra-Terminal) family (e.g., BRD4) and other non-BET bromodomains 2.

Target BromodomainAssay MethodologyParameterValue
CBP Isothermal Titration Calorimetry (ITC)Kd151 ± 6 nM 4
p300 Isothermal Titration Calorimetry (ITC)Kd167 ± 8 nM 4
CBP AlphaScreen (vs H3K56ac peptide)IC50170 nM 2
BRD4(1) Isothermal Titration Calorimetry (ITC)Kd5.6 µM 4
BRPF1B AlphaScreenIC50> 10 µM 5

Self-Validating Experimental Workflows

To accurately measure the epigenetic impact of I-CBP112, researchers must employ orthogonal assays that account for the transient nature of chromatin interactions.

AlphaScreen Assay for Bromodomain Competitive Inhibition

Causality behind the choice: The native affinity between CBP and acetylated histones (e.g., H3K56ac) is relatively weak (Kd ≈ 13.8 µM). Standard wash-based assays like ELISA or Surface Plasmon Resonance (SPR) suffer from rapid off-rates, artificially diminishing the apparent binding signal. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is selected because it is a bead-based, wash-free system that preserves the fragile thermodynamic equilibrium of the competitive inhibition 2.

G Step1 1. Reagent Prep (CBP & H3K56ac) Step2 2. I-CBP112 Incubation Step1->Step2 Step3 3. Bead Addition (Donor & Acceptor) Step2->Step3 Step4 4. Laser Excitation (680 nm) Step3->Step4 Step5 5. Signal Detection (520-620 nm) Step4->Step5

Step-by-step AlphaScreen workflow for measuring I-CBP112 competitive binding kinetics.

Step-by-Step Protocol:

  • Master Mix Preparation: Prepare a solution containing 20 nM His-tagged CBP bromodomain and 20 nM biotinylated H3K56ac peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

    • Self-Validation: Inclusion of CHAPS prevents the non-specific aggregation of I-CBP112, ensuring the dose-response curve reflects true stoichiometric binding. A parallel well using a non-acetylated H3 peptide must be run to establish the baseline background signal.

  • Compound Incubation: Dispense I-CBP112 in a 12-point serial dilution (10 µM to 0.1 nM) into a 384-well plate. Incubate with the protein-peptide mix for 30 minutes at room temperature to reach equilibrium.

  • Bead Addition: Under subdued lighting, add 10 µg/mL of Streptavidin-coated Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads. Incubate for 60 minutes.

  • Excitation & Detection: Excite the plate at 680 nm. The donor bead generates singlet oxygen, which transfers to the acceptor bead if CBP is bound to H3K56ac, emitting light at 520-620 nm.

  • Analysis: Calculate the IC50 using a 4-parameter logistic regression. Signal decay correlates directly with I-CBP112 target engagement.

Rx-ChIP-seq for Chromatin Occupancy Profiling

Causality behind the choice: To prove that I-CBP112 physically evicts CBP from chromatin in living cells, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is required. However, standard ChIP-seq normalizes read counts to total library size. If I-CBP112 causes a massive global eviction of CBP, standard normalization will artificially inflate the remaining peaks, masking the biological effect. Therefore, a spike-in normalization strategy (Rx-ChIP) using exogenous Drosophila chromatin is mandatory to provide an absolute reference point.

Step-by-Step Protocol:

  • Treatment & Crosslinking: Treat human target cells (e.g., MLL-AF9+ AML cells) with 1 µM I-CBP112 or DMSO vehicle for 24 hours. Fix cells with 1% formaldehyde for 10 minutes to crosslink CBP to DNA, then quench with 0.125 M glycine.

  • Spike-In Addition: Add a precise ratio (e.g., 1:50) of Drosophila S2 cell chromatin to the human cell lysates.

    • Self-Validation: Because the Drosophila chromatin is unaffected by the human-specific I-CBP112 treatment, any global decrease in human CBP peaks relative to the constant Drosophila peaks confirms true biological eviction rather than technical loss during library prep.

  • Sonication: Shear chromatin to 200-500 bp fragments using a focused ultrasonicator.

  • Immunoprecipitation: Incubate overnight with a validated anti-CBP antibody. Capture complexes using Protein A/G magnetic beads.

  • Washing & Elution: Wash beads stringently across low salt, high salt, and LiCl buffers. Elute chromatin and reverse crosslinks at 65°C overnight with Proteinase K.

  • Sequencing & Normalization: Purify DNA and sequence on an Illumina platform. Map reads to both human (hg38) and Drosophila (dm6) genomes. Normalize human peak heights against the Drosophila read counts to quantify the exact degree of CBP eviction.

Therapeutic Implications in Oncology

I-CBP112 has demonstrated profound efficacy in preclinical models of transcriptionally addicted cancers. In acute myeloid leukemia (AML), particularly MLL-AF9+ subtypes, I-CBP112 impairs leukemic stem cell self-renewal and induces cellular differentiation without widespread cytotoxicity 2. Furthermore, I-CBP112 alters the chromatin landscape at the promoters of ABC transporter genes (e.g., ABCC1), downregulating their expression. This mechanism actively sensitizes multidrug-resistant cancer cells to chemotherapeutics like doxorubicin 6. Synergistic lethality is also heavily documented when I-CBP112 is combined with BET bromodomain inhibitors (e.g., JQ1), establishing a powerful rationale for dual-epigenetic targeting in aggressive oncology programs 7.

References

  • Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 Biochemistry, ACS Publications[Link]

  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs PubMed Central (PMC), NIH[Link]

  • Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy PubMed Central (PMC), NIH[Link]

  • Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents Theranostics[Link]

  • Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation ACS Chemical Biology[Link]

Sources

Exploratory

Unlocking Epigenetic Modulation: A Technical Guide to I-CBP112 as a CBP/p300 Acetyl-Lysine Competitive Inhibitor

Executive Summary CREB-binding protein (CBP) and its paralog p300 are highly conserved multidomain histone acetyltransferases (HATs) that serve as master transcriptional coactivators. By acetylating histone tails and rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CREB-binding protein (CBP) and its paralog p300 are highly conserved multidomain histone acetyltransferases (HATs) that serve as master transcriptional coactivators. By acetylating histone tails and recruiting transcriptional machinery, CBP/p300 regulate cell growth, differentiation, and gene expression[1][2]. Dysregulation of these proteins is a well-documented driver in various malignancies, including acute myeloid leukemia (AML) and prostate cancer[1][3].

I-CBP112 is a highly selective, potent small-molecule chemical probe designed to target the bromodomains (BRDs) of CBP and p300[2][4]. Unlike traditional enzymatic inhibitors that block the catalytic HAT domain, I-CBP112 acts as an acetyl-lysine competitive inhibitor. This whitepaper provides an in-depth mechanistic analysis, quantitative profiling, and self-validating experimental workflows for utilizing I-CBP112 in advanced epigenetic research and drug development.

Mechanistic Paradigm: Competitive Inhibition Meets Allosteric Activation

The mechanism of action of I-CBP112 is highly distinct from standard epigenetic modifiers. It operates via a dual-action paradigm that fundamentally alters chromatin dynamics:

  • Competitive Bromodomain Inhibition: The CBP/p300 bromodomain functions as an epigenetic "reader," recognizing ε-N-acetylated lysine residues (such as H3K56ac) to anchor the coactivator complex to specific chromatin loci[2][5]. I-CBP112 binds directly to this pocket, competitively displacing the acetylated histones and preventing chromatin targeting[2].

  • Paradoxical Allosteric HAT Activation: Strikingly, while I-CBP112 inhibits BRD-mediated protein-protein interactions, it allosterically stimulates the catalytic HAT activity of p300/CBP specifically on nucleosomal substrates[1][5]. Binding of I-CBP112 triggers conformational changes—likely propagated through the adjacent RING/PHD domains to the HAT domain—resulting in up to a 3-fold hyperacetylation of specific residues like H3K18 and H3K23[1][6].

This dual mechanism displaces the enzyme from specific oncogenic promoters while hyperactivating its catalytic function elsewhere, creating a unique transcriptional reprogramming signature.

G ICBP I-CBP112 AcLys Acetyl-Lysine (e.g., H3K56ac) ICBP->AcLys Displaces BRD CBP/p300 Bromodomain ICBP->BRD Competitively Inhibits HAT HAT Catalytic Domain ICBP->HAT Allosteric Activation AcLys->BRD Binds Chromatin Chromatin Targeting BRD->Chromatin Recruits Nucleosome Nucleosome Acetylation HAT->Nucleosome Hyperacetylation (H3K18ac)

Fig 1: Dual mechanism of I-CBP112: Competitive BRD inhibition and allosteric HAT activation.

Quantitative Profiling & Selectivity

To effectively utilize I-CBP112, researchers must understand its binding kinetics and selectivity profile. I-CBP112 demonstrates exquisite selectivity for CBP/p300 over other bromodomain families, such as the BET family (BRD2, BRD3, BRD4), which are targeted by inhibitors like (+)-JQ1 and OTX015[5].

Table 1: Comparative Binding Affinity and Inhibitory Metrics

CompoundPrimary TargetBinding Affinity (Kd)Biochemical IC50Cellular IC50
I-CBP112 CBP/p300 BromodomainsCBP: 151 nM p300: 167 nM[4][5]170 nM (vs. H3K56ac)[2][7]~600 nM[2]
(+)-JQ1 BET Bromodomains (BRD4)BRD4(1): < 50 nM[5]77 nM[5]N/A

Experimental Workflows: Self-Validating Protocols

To ensure rigorous validation in preclinical models, researchers must employ orthogonal assays to confirm both biochemical affinity and cellular target engagement. Below are the definitive protocols for validating I-CBP112 activity.

Protocol 1: Biochemical Validation via AlphaScreen Assay

Purpose: To quantify the IC50 of I-CBP112 in displacing acetylated peptides from the CBP bromodomain. Causality: AlphaScreen relies on the proximity of donor and acceptor beads. When the His-tagged CBP bromodomain binds the biotinylated H3K56ac peptide, the beads are brought within 200 nm. Laser excitation at 680 nm triggers singlet oxygen release from the donor, exciting the acceptor to emit light at 520-620 nm. I-CBP112 competitively displaces the peptide, increasing the distance between beads and quenching the luminescent signal proportionally to its concentration[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Complex Formation: Incubate recombinant His-tagged CBP bromodomain (50 nM) with biotinylated H3K56ac peptide (50 nM) in a 384-well microplate for 30 minutes at room temperature.

  • Inhibitor Titration: Using an automated liquid handler, add I-CBP112 in a 12-point concentration gradient (10 µM to 0.1 nM, 3-fold dilutions). Incubate for 30 minutes.

  • Bead Addition (Light Sensitive): Under subdued lighting, add Nickel-chelate acceptor beads and Streptavidin donor beads to a final concentration of 10 µg/mL each.

  • Detection: Incubate for 60 minutes in the dark. Read the plate on a multilabel reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Data Analysis: Normalize luminescence signals to vehicle (DMSO) controls. Fit data to a four-parameter logistic curve to derive the IC50 (Expected: ~170 nM)[2][7].

Protocol 2: Cellular Target Engagement via NanoBRET

Purpose: To confirm that I-CBP112 penetrates the cell membrane and engages CBP/p300 within the complex intracellular chromatin environment. Causality: In vitro biochemical assays cannot account for membrane permeability or intracellular target competition. NanoBRET solves this by utilizing Bioluminescence Resonance Energy Transfer (BRET). A cell-permeable fluorescent tracer binds the NanoLuc-tagged CBP bromodomain, generating a baseline BRET signal. When I-CBP112 successfully penetrates the cell and engages the target, it competitively displaces the tracer, causing a dose-dependent reduction in the BRET ratio[2].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-CBP-Bromodomain fusion protein. Seed at 2×104 cells/well in a 96-well plate.

  • Tracer Incubation: After 24 hours, add the cell-permeable fluorescent NanoBRET tracer at its predetermined Kd​ concentration.

  • Inhibitor Treatment: Concurrently add I-CBP112 in a dose-response gradient (10 µM to 1 nM). Incubate for 2 hours at 37°C, 5% CO2​ .

  • Substrate Addition: Add Nano-Glo substrate to generate the bioluminescent signal from the NanoLuc tag.

  • Measurement: Measure dual emissions (460 nm for NanoLuc, 618 nm for Tracer).

  • Calculation: Calculate the BRET ratio (618 nm / 460 nm). Plot against I-CBP112 concentration to determine the cellular IC50 (Expected: ~600 nM)[2].

G Step1 Transfect HEK293T (NanoLuc-CBP) Step2 Add Fluorescent Tracer & I-CBP112 Step1->Step2 Step3 Incubate (2h, 37°C) Step2->Step3 Step4 Add Nano-Glo Substrate Step3->Step4 Step5 Measure BRET Ratio (618nm / 460nm) Step4->Step5

Fig 2: NanoBRET cellular target engagement workflow for I-CBP112.

Therapeutic Applications & Synergies

The unique pharmacological profile of I-CBP112 has opened new avenues in preclinical oncology and combinatorial therapeutics:

  • Leukemia (AML) Suppression: I-CBP112 significantly impairs the clonogenic growth and leukemia-initiating potential of MLL-AF9+ AML cells. It induces cellular differentiation without causing the broad, non-specific cytotoxicity often seen with pan-epigenetic inhibitors[2][8].

  • Reversing Multidrug Resistance (MDR): The efficacy of numerous chemotherapy drugs is limited by ATP-binding cassette (ABC) transporters responsible for drug efflux. I-CBP112 represses key transporters (ABCC1 and ABCC10) by inducing the recruitment of LSD1 (a histone demethylase) to their promoters. LSD1 removes transcription-promoting H3K4me3 marks, thereby sensitizing cancer cells to chemotherapy[9].

  • Combinatorial Synergy: Because CBP/p300 and the BRD4 BET protein often co-localize on active promoters, combining I-CBP112 with BET inhibitors (like JQ1) or genotoxic agents (like doxorubicin) yields potent synergistic cytotoxicity, providing a robust strategy for relapsed or refractory cancers[2][10].

References

  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC Source: National Institutes of Health (NIH) URL:[Link][9]

  • Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 Source: National Institutes of Health (NIH) URL:[Link][1]

  • Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC Source: National Institutes of Health (NIH) URL:[Link][2]

  • Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents Source: Theranostics URL:[Link][3]

  • Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy Source: AACR Journals URL:[Link][10]

Sources

Foundational

Introduction: A New Modality in Epigenetic Regulation

An In-Depth Technical Guide on the Cellular Pathways Affected by I-CBP112 Treatment I-CBP112 has emerged as a pivotal chemical probe for dissecting the complexities of epigenetic regulation. It is a potent and selective...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Cellular Pathways Affected by I-CBP112 Treatment

I-CBP112 has emerged as a pivotal chemical probe for dissecting the complexities of epigenetic regulation. It is a potent and selective small molecule inhibitor that targets the bromodomains of the CREB-binding protein (CBP) and its close paralog, p300.[1][2][3] These proteins are crucial transcriptional co-activators, integrating signals from numerous pathways to control gene expression programs governing cell proliferation, differentiation, and survival.[3][4]

The mechanism of I-CBP112 is nuanced. As an acetyl-lysine competitive inhibitor, it binds to the CBP/p300 bromodomain, preventing this "reader" domain from docking onto acetylated histones and other proteins.[1][2][5] This displacement from chromatin is a key aspect of its function.[5] Paradoxically, while inhibiting the bromodomain's reading function, I-CBP112 allosterically enhances the intrinsic histone acetyltransferase (HAT) activity of p300/CBP.[6][7] This results in a striking increase in histone acetylation at specific sites, such as H3K18 and H3K23.[1][6] This dual-action mechanism—blocking a reader domain while stimulating a writer domain—underlies the compound's profound and unique effects on cellular function, including its anti-proliferative, differentiation-inducing, and chemo-sensitizing properties.[3][6][8]

This guide provides a technical overview of the core cellular pathways affected by I-CBP112, complete with field-proven experimental protocols for their investigation.

cluster_0 I-CBP112 Mechanism of Action cluster_1 Cellular Outcomes ICBP112 I-CBP112 Bromo CBP/p300 Bromodomain ICBP112->Bromo Binds & Inhibits HAT CBP/p300 HAT Domain ICBP112->HAT Allosterically Activates AcLys Acetylated Lysine (e.g., on Histones) Bromo->AcLys Normal Binding (Blocked by I-CBP112) Outcome1 Altered Gene Transcription Bromo->Outcome1 HAT->Outcome1 Outcome2 Cell Cycle Arrest Outcome1->Outcome2 Outcome3 Chemo- sensitization Outcome1->Outcome3

Core mechanism of I-CBP112 action on CBP/p300.

Epigenetic Reprogramming and Transcriptional Control

The most direct consequence of I-CBP112 treatment is the reprogramming of the cellular epigenetic landscape, leading to profound changes in gene transcription.

Causality and Mechanism

By competitively inhibiting the CBP/p300 bromodomain, I-CBP112 prevents the recruitment and/or retention of this critical co-activator at specific gene loci. Simultaneously, its allosteric activation of the HAT domain can increase histone acetylation in other contexts.[6] This push-and-pull mechanism results in a highly specific transcriptional output. A therapeutically significant example is the targeted repression of ATP-Binding Cassette (ABC) transporter genes, which are frequently implicated in the development of multidrug resistance in cancer.[3][9]

Treatment with I-CBP112 leads to a marked decrease in the mRNA and protein levels of transporters like ABCC1 and ABCC10.[3][9][10] Mechanistically, this is not simply due to a global shutdown of transcription. Instead, I-CBP112 promotes the recruitment of the histone demethylase LSD1 to the promoters of these genes, which in turn removes the transcription-promoting H3K4me3 mark.[9][10] This occurs even as global levels of other marks, such as H3K18ac, are increasing, highlighting the locus-specific context of I-CBP112's effects.[6]

cluster_marks Histone Marks at Promoter ICBP112 I-CBP112 CBP_p300 CBP/p300 Complex ICBP112->CBP_p300 Modulates ABC_Promoter ABC Gene Promoter (e.g., ABCC1) CBP_p300->ABC_Promoter Reduced Occupancy LSD1 LSD1 Demethylase CBP_p300->LSD1 Promotes Recruitment H3K18ac H3K18ac (Active Mark) CBP_p300->H3K18ac Increases Mark (Global Effect) H3K4me3 H3K4me3 (Active Mark) LSD1->H3K4me3 Removes Mark Transcription Gene Transcription (Repressed) LSD1->Transcription Inhibits H3K4me3->Transcription Promotes

I-CBP112-mediated repression of ABC transporter genes.
Experimental Workflow: Quantifying Transcriptional Changes

To validate the effect of I-CBP112 on gene expression, a combination of quantitative PCR (for mRNA levels) and Western blotting (for protein and histone mark levels) is essential.

start Treat Cells with I-CBP112 vs. Vehicle harvest Harvest Cells start->harvest split harvest->split rna RNA Isolation split->rna For mRNA lysate Cell Lysis / Histone Extraction split->lysate For Protein cdna cDNA Synthesis rna->cdna qpcr qPCR Analysis (ABCC1, Housekeeper) cdna->qpcr qpcr_data mRNA Fold Change qpcr->qpcr_data quant Protein Quantification (Bradford Assay) lysate->quant sds SDS-PAGE & Transfer quant->sds blot Western Blot (H3K18ac, H3K4me3, Total H3) sds->blot blot_data Protein Level Change blot->blot_data

Workflow for analyzing I-CBP112 transcriptional effects.

Protocol 1.1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • Scientific Rationale: This protocol quantifies mRNA transcripts to directly measure the effect of I-CBP112 on gene transcription before any post-transcriptional or translational modifications occur. It provides sensitive and specific measurement of transcriptional repression or activation.

  • Methodology:

    • Cell Treatment: Culture cells to ~70-80% confluency and treat with the desired concentration of I-CBP112 or vehicle control (e.g., DMSO) for the specified time (e.g., 48-72 hours).

    • RNA Isolation: Harvest cells and isolate total RNA using a TRIzol-based method or a column-based kit, following the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

    • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

    • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, a typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL each of forward and reverse primers (final concentration 200-500 nM), 2 µL of diluted cDNA, and nuclease-free water to volume. Run samples in triplicate. Include no-template controls (NTC) to check for contamination.

    • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a typical program: initial denaturation at 95°C for 5-10 min, followed by 40 cycles of denaturation at 95°C for 15 sec and annealing/extension at 60°C for 60 sec.[11][12] Add a melt curve analysis at the end to verify amplicon specificity.

    • Data Analysis: Determine the threshold cycle (Ct) for each reaction. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene (e.g., ABCC1) Ct value to a stable housekeeping gene (e.g., GAPDH, ACTB) and then to the vehicle-treated control.[12]

Protocol 1.2: Western Blotting for Histone Modification Analysis

  • Scientific Rationale: This protocol assesses changes at the protein level, specifically focusing on histone post-translational modifications that are direct targets of CBP/p300's enzymatic activity. This validates that the drug is engaging its target and altering the chromatin state as hypothesized.

  • Methodology:

    • Histone Extraction: Following treatment, harvest cells and prepare acid extracts to enrich for histones. Briefly, wash the cell pellet with PBS, resuspend in a hypotonic lysis buffer, and pellet the nuclei. Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C. Precipitate the histones with trichloroacetic acid.

    • Protein Quantification: Wash the histone pellet with acetone and resuspend in water. Determine the protein concentration using the Bradford protein assay.[13][14]

    • Sample Preparation & SDS-PAGE: Mix 15-20 µg of histone extract with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a 15% SDS-polyacrylamide gel to resolve the small histone proteins.[15]

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[16]

      • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-H3K18ac, anti-H3K4me3, and anti-total H3 as a loading control).

      • Wash the membrane three times with TBST.

      • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing the modification-specific signal to the total H3 signal.

Impact on Cell Cycle Progression and Proliferation

A primary functional outcome of I-CBP112's epigenetic modulation is the inhibition of cell proliferation. This effect positions it as a compound of interest in oncology research.

Causality and Mechanism

The anti-proliferative effects of I-CBP112 are a downstream consequence of its impact on gene expression. By altering the transcription of key cell cycle regulators and oncogenes, I-CBP112 can induce cell cycle arrest.[8] For instance, studies have shown that treatment with I-CBP112 leads to a significant reduction in the protein levels of Proliferating Cell Nuclear Antigen (PCNA), a critical factor for DNA replication and repair, and Cyclin-Dependent Kinase 4 (CDK4), which drives the G1-S phase transition.[9][10] Interestingly, levels of other cyclins, such as Cyclin E, may remain unchanged, suggesting a specific point of intervention in the cell cycle machinery.[9]

Data Summary: Effect on Proliferation Markers
Protein MarkerEffect of I-CBP112 TreatmentMethod of DetectionReference(s)
PCNA DecreasedWestern Blot[9][10]
CDK4 DecreasedWestern Blot[9][10]
Cyclin E No Significant ChangeWestern Blot[9]

Protocol 2.1: Western Blotting for Cell Cycle Markers

  • Scientific Rationale: This assay provides a direct measurement of the abundance of key proteins that drive the cell cycle. A reduction in these proteins provides a mechanistic link between the transcriptional changes induced by I-CBP112 and the observed anti-proliferative phenotype.

  • Methodology:

    • Cell Lysis: After treating cells with I-CBP112 or vehicle, wash them with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

    • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using the Bradford protein assay.[17] To do this, create a standard curve using known concentrations of BSA (e.g., 0 to 1.5 mg/ml).[17] Add 10 µL of each standard or diluted sample to a 96-well plate, then add 200 µL of Bradford reagent, mix, and incubate for 5-10 minutes.[17] Measure the absorbance at 595 nm and calculate the protein concentration of the samples against the standard curve.

    • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to 20-40 µg of protein, denature at 95°C for 5-10 minutes, and load onto an 8-12% SDS-polyacrylamide gel.[15]

    • Protein Transfer and Immunoblotting: Follow the standard Western blot procedure as described in Protocol 1.2 , steps 4-6.

    • Primary Antibodies: Use primary antibodies specific for PCNA, CDK4, and a loading control like β-actin or GAPDH.

Sensitization to Apoptotic Stimuli

While I-CBP112 demonstrates potent anti-proliferative activity, it does not typically induce significant apoptosis on its own.[5][9] Instead, one of its most compelling therapeutic features is its ability to sensitize cancer cells to apoptosis induced by conventional chemotherapy.[3][8][9]

Causality and Mechanism

The chemo-sensitizing effect is directly linked to the transcriptional repression of ABC drug efflux pumps. By reducing the cell's ability to expel cytotoxic drugs, I-CBP112 allows for higher intracellular drug concentrations, thereby potentiating their apoptotic effects.[3][9] When cells pre-treated with I-CBP112 are exposed to agents like doxorubicin, they exhibit classic hallmarks of early apoptosis, such as the externalization of phosphatidylserine, which is not observed with I-CBP112 treatment alone.[9][10] This priming effect transforms a sub-lethal dose of a chemotherapeutic agent into a potent apoptotic stimulus.

cluster_alone I-CBP112 Alone cluster_combo I-CBP112 + Chemotherapy ICBP112 I-CBP112 ABC ABC Transporter Repression ICBP112->ABC NoApoptosis No Apoptosis ABC->NoApoptosis Combo I-CBP112 + Chemotherapy Drug Increased Intracellular Drug Concentration Combo->Drug Caspase Caspase Activation Drug->Caspase Apoptosis Apoptosis Caspase->Apoptosis

I-CBP112 primes cells for chemotherapy-induced apoptosis.
Experimental Workflows: Detecting Apoptosis

To measure this sensitization effect, cells are co-treated with I-CBP112 and a chemotherapeutic agent, and apoptosis is assessed using assays that measure early (membrane changes) and late (caspase activation) events.

Protocol 3.1: Caspase-3/7 Activity Assay

  • Scientific Rationale: Executioner caspases-3 and -7 are key proteases that dismantle the cell during apoptosis. Measuring their enzymatic activity provides a direct, quantifiable readout of the apoptotic signaling cascade's culmination.

  • Methodology:

    • Cell Treatment: Seed cells in a 96-well plate. Pre-treat with I-CBP112 for a specified duration (e.g., 72 hours), then add the apoptotic inducer (e.g., doxorubicin, staurosporine) for the final 4-24 hours.[9] Include controls for untreated cells, I-CBP112 alone, and inducer alone.

    • Cell Lysis: After treatment, lyse the cells directly in the wells or harvest and lyse according to the kit manufacturer's protocol. A common lysis buffer is 50mM Tris pH 7.5, 150mM NaCl, 0.5% Triton X-100.[18]

    • Assay Reaction: Transfer the cell lysate to a black 96-well plate. Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) and reaction buffer.[19][20]

    • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.[19] Measure the output on a plate reader: absorbance at 405 nm for the colorimetric assay or fluorescence with excitation ~380 nm and emission ~440 nm for the fluorometric assay.[19]

    • Data Analysis: Normalize the readings to the protein concentration of the lysate. Express the results as fold change in caspase activity relative to the untreated control.

Protocol 3.2: Annexin V Staining for Flow Cytometry

  • Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS, allowing for the identification and quantification of early apoptotic cells via flow cytometry.[21][22]

  • Methodology:

    • Cell Treatment and Harvest: Treat cells in a 6-well plate as described in Protocol 3.1 . Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[22]

    • Cell Washing: Wash the collected cells (approx. 1x10⁶ cells per sample) twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[22]

    • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.[21][23] PI cannot enter live or early apoptotic cells but stains late apoptotic/necrotic cells with compromised membranes.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24]

    • Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[24]

    • Data Analysis:

      • Live cells: Annexin V negative / PI negative.

      • Early apoptotic cells: Annexin V positive / PI negative.

      • Late apoptotic/necrotic cells: Annexin V positive / PI positive. Quantify the percentage of cells in each quadrant, paying special attention to the increase in the early apoptotic population in the co-treated sample compared to controls.

Conclusion

I-CBP112 is a sophisticated molecular tool whose effects ripple through multiple interconnected cellular pathways. Its unique ability to inhibit the CBP/p300 bromodomain while simultaneously activating the HAT domain leads to a specific reprogramming of the cellular transcriptome. This results in potent anti-proliferative activity and, critically, a marked sensitization of cancer cells to standard chemotherapeutic agents. The experimental frameworks provided here offer a robust system for researchers to dissect these pathways and further explore the therapeutic potential of targeting the CBP/p300 axis in drug development.

References

  • Assay Genie. Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. [Link]

  • CliniSciences. Experimental Protocol for Western Blotting. [Link]

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  • QIAGEN. Quantifying proteins using the Bradford method. [Link]

  • Bio-protocol. Bradford Protein Assay. [Link]

  • Goral, A. et al. (2022). CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. MDPI. [Link]

  • Pica, F. et al. (2016). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. ACS Publications. [Link]

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  • ResearchGate. I-CBP112 displaces the CBP bromodomain from chromatin. [Link]

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  • National Center for Biotechnology Information. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. [Link]

  • ACS Publications. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 | Biochemistry. [Link]

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  • Protocols.io. How to Setup and Perform a qPCR Experiment. [Link]

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Exploratory

I-CBP112 and the Unexplored Landscape of Non-Histone Protein Acetylation: A Technical Guide for Researchers

Abstract The CBP/p300 bromodomain ligand, I-CBP112, has garnered significant attention for its potential as a therapeutic agent, primarily through its characterized effects on histone acetylation and subsequent modulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The CBP/p300 bromodomain ligand, I-CBP112, has garnered significant attention for its potential as a therapeutic agent, primarily through its characterized effects on histone acetylation and subsequent modulation of gene expression. However, the broader impact of I-CBP112 on the vast landscape of non-histone protein acetylation remains a critical and underexplored area of investigation. This technical guide provides a comprehensive overview of the established roles of p300/CBP in acetylating non-histone substrates, delves into the known mechanisms of I-CBP112, and, most importantly, equips researchers with the conceptual framework and detailed experimental protocols to investigate the effects of I-CBP112 on this pivotal class of post-translational modifications. We will explore key non-histone targets of p300/CBP, hypothesize potential modulatory effects of I-CBP112, and provide step-by-step methodologies to empower further research in this exciting field.

Introduction: Beyond the Histone Code - The Critical Role of Non-Histone Protein Acetylation

The lysine acetyltransferases p300 and its paralog CBP are master regulators of cellular processes, extending their influence far beyond the epigenetic control of gene expression through histone modification.[1][2][3] A vast and ever-growing number of non-histone proteins are now recognized as substrates for p300/CBP-mediated acetylation. This reversible post-translational modification acts as a molecular switch, dynamically regulating protein function, stability, subcellular localization, and protein-protein interactions.

Key cellular pathways governed by the acetylation of non-histone proteins by p300/CBP include:

  • DNA Damage Response and Tumor Suppression: Acetylation of p53 by p300/CBP is a critical event for its activation and stabilization, leading to cell cycle arrest or apoptosis.[4][5]

  • Signal Transduction and Inflammation: The acetylation of transcription factors such as NF-κB and STAT3 by p300/CBP fine-tunes their transcriptional activity, thereby modulating inflammatory and immune responses.[1][6]

  • Metabolism: Numerous metabolic enzymes are acetylated by p300/CBP, altering their catalytic activity and influencing cellular energy homeostasis.

Given the central role of p300/CBP in these processes, the development of small molecule modulators has been a major focus of drug discovery efforts.

I-CBP112: A Selective Modulator of p300/CBP Function

I-CBP112 is a potent and selective ligand for the bromodomains of p300 and CBP.[7] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues.[1] By competitively binding to the bromodomain, I-CBP112 can displace p300/CBP from acetylated chromatin, thereby influencing gene expression.

Interestingly, the primary characterized effect of I-CBP112 is the stimulation of p300/CBP-mediated acetylation of histone H3 at lysine 18 (H3K18ac).[7] This observation suggests an allosteric mechanism where binding of I-CBP112 to the bromodomain induces a conformational change in the enzyme that enhances its catalytic activity towards specific histone substrates. While the antiproliferative effects of I-CBP112 in various cancer models are well-documented, the contribution of non-histone protein acetylation to these effects remains an open and intriguing question. One study has even suggested that the effects of I-CBP112 on non-histone protein acetylation may be minimal.[4]

Key Unanswered Questions and Research Directions

The current literature presents a compelling need to systematically investigate the impact of I-CBP112 on non-histone protein acetylation. Key questions that warrant investigation include:

  • Does I-CBP112 alter the global non-histone acetylome?

  • Does I-CBP112 specifically affect the acetylation of key p300/CBP substrates like p53, STAT3, or NF-κB?

  • If so, what are the functional consequences of these changes in acetylation?

  • How do the effects of I-CBP112 on non-histone protein acetylation contribute to its observed cellular phenotypes?

Answering these questions will provide a more complete understanding of I-CBP112's mechanism of action and could unveil novel therapeutic applications.

Experimental Workflows for Investigating I-CBP112's Effect on Non-Histone Protein Acetylation

To address the aforementioned questions, a multi-pronged experimental approach is recommended. The following sections provide detailed protocols for key assays.

Global Acetylome Analysis using Mass Spectrometry

A global, unbiased assessment of changes in protein acetylation following I-CBP112 treatment is the most comprehensive starting point.

Acetylome_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_culture Cell Culture + I-CBP112 Treatment lysis Cell Lysis cell_culture->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion enrichment Immunoaffinity Enrichment of Acetyl-Peptides digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Workflow for global acetylome analysis.

Protocol: Immunoaffinity Enrichment of Acetylated Peptides for Mass Spectrometry

  • Cell Culture and Treatment: Culture cells of interest to 70-80% confluency and treat with I-CBP112 at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse in a buffer containing deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation state of proteins. A common lysis buffer is 8M urea in 50 mM Tris-HCl, pH 8.0, with protease and deacetylase inhibitors.

  • Protein Digestion: Perform in-solution trypsin digestion of the protein lysate overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • Immunoaffinity Enrichment: Incubate the desalted peptides with anti-acetyl-lysine antibody-conjugated beads to enrich for acetylated peptides.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides.

  • Elution: Elute the enriched acetylated peptides from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).

  • LC-MS/MS Analysis: Analyze the eluted peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the relative abundance of acetylated peptides between I-CBP112-treated and control samples.

Analysis of Specific Non-Histone Protein Acetylation by Immunoprecipitation and Western Blotting

To investigate the effect of I-CBP112 on the acetylation of a specific protein of interest (e.g., p53), immunoprecipitation followed by western blotting is a targeted approach.

IP_Western_Workflow start Cell Lysate (I-CBP112 Treated vs. Control) ip Immunoprecipitation with anti-acetyl-lysine antibody start->ip wash Wash beads ip->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE elute->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with antibody against protein of interest (e.g., anti-p53) transfer->probe detect Detection probe->detect

Caption: Workflow for Immunoprecipitation-Western Blot analysis.

Protocol: Immunoprecipitation of Acetylated Proteins

  • Cell Culture and Lysis: Treat cells with I-CBP112 as described above and prepare cell lysates in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors.

  • Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-acetyl-lysine antibody overnight at 4°C with gentle rotation.

  • Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove unbound proteins.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p53). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cellular Thermal Shift Assay (CETSA) to Assess Target Engagement

CETSA can be employed to determine if I-CBP112 directly engages with non-histone protein substrates in a cellular context. Ligand binding can alter the thermal stability of a protein.

CETSA_Workflow cluster_treatment Treatment & Heating cluster_lysis_separation Lysis & Separation cluster_detection Detection cells Intact Cells + I-CBP112 or Vehicle heat Heat Shock at Varying Temperatures cells->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to separate soluble and aggregated proteins lysis->centrifuge western Western Blot for Target Protein in Soluble Fraction centrifuge->western

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol: Cellular Thermal Shift Assay

  • Cell Treatment: Treat intact cells with I-CBP112 or vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target non-histone protein remaining in the soluble fraction by Western blotting. A shift in the melting curve in the presence of I-CBP112 indicates target engagement.

Data Interpretation and Expected Outcomes

The following table summarizes the potential outcomes of the proposed experiments and their interpretations:

ExperimentPotential OutcomeInterpretation
Global Acetylome Analysis Significant changes in the acetylation of multiple non-histone proteins.I-CBP112 has a broad impact on the non-histone acetylome.
No significant changes in the non-histone acetylome.I-CBP112's effects are primarily restricted to histone acetylation.
IP-Western Blot Increased or decreased acetylation of a specific non-histone protein.I-CBP112 directly or indirectly modulates the acetylation of the target protein.
No change in the acetylation of the target protein.The acetylation of this specific protein is not affected by I-CBP112 under the tested conditions.
CETSA Thermal stabilization or destabilization of a non-histone protein.I-CBP112 directly binds to the target protein in cells.
No change in the thermal stability of the target protein.I-CBP112 does not directly engage with the target protein in a way that alters its thermal stability.

Conclusion and Future Perspectives

The study of I-CBP112's effect on non-histone protein acetylation is a promising frontier in understanding its full spectrum of biological activities. The experimental framework provided in this guide offers a systematic approach to dissecting these potential effects. Elucidating the role of I-CBP112 in modulating the non-histone acetylome will not only provide a deeper mechanistic understanding of this compound but may also pave the way for the development of more specific and effective therapeutic strategies targeting the complex regulatory networks governed by p300/CBP. The research community is encouraged to embark on these investigations to unlock the full potential of I-CBP112 and similar molecules in medicine.

References

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  • Zucconi, B. E., Luef, B., Xu, W., Henry, R. A., Nodelman, I. M., Bowman, G. D., ... & Cole, P. A. (2016). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. Biochemistry, 55(27), 3727-3734.
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  • Zucconi, B. E., Luef, B., Xu, W., Henry, R. A., Nodelman, I. M., Bowman, G. D., ... & Cole, P. A. (2016). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. Biochemistry, 55(27), 3727-3734.
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  • Picaud, S., Fedorov, O., Thanasopoulou, A., Leonards, K., Jones, K., Meier, J., ... & Filippakopoulos, P. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer research, 75(23), 5106-5119.
  • Zucconi, B. E., Luef, B., Xu, W., Henry, R. A., Nodelman, I. M., Bowman, G. D., ... & Cole, P. A. (2016). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. Johns Hopkins University Scholarly Commons.
  • Horita, H., Law, W., Hong, Y., & Middleton, K. (2022). Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis. MethodsX, 9, 101732.
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  • Zucconi, B. E., Luef, B., Xu, W., Henry, R. A., Nodelman, I. M., Bowman, G. D., ... & Cole, P. A. (2016). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112.
  • Wang, M., & Chen, J. (2022). Dysregulation of the p300/CBP histone acetyltransferases in human cancer. Frontiers in Cell and Developmental Biology, 10, 995155.
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  • Attanasio, F., & Scimè, S. (2024). Targeting CBP and p300: Emerging Anticancer Agents. International Journal of Molecular Sciences, 25(19), 10569.
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  • Zhang, T., Li, Y., Ma, L., & Li, G. (2022). Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis. Journal of Proteome Research, 21(10), 2465-2473.
  • Weinert, B. T., Narita, T., Satpathy, S., Srinivasan, B., Hansen, B. K., Schölz, C., ... & Choudhary, C. (2018). Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome. H1 Connect.
  • Le Roux, C., & Lebrun, C. (2019). Immunoprecipitation Under Non-Denaturing or Denaturing Conditions of Lysine-Acetylated Proteins Expressed in Planta. In Plant Post-Translational Modifications (pp. 149-157). Humana, New York, NY.
  • Weinert, B. T., Narita, T., Satpathy, S., Srinivasan, B., Hansen, B. K., Schölz, C., ... & Choudhary, C. (2018). Time-resolved analysis reveals rapid dynamics and broad scope of the CBP/p300 acetylome. Cell, 174(1), 231-244.
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Protocols & Analytical Methods

Method

Application Note: I-CBP112 (hydrochloride) In Vitro Evaluation and Cell Culture Protocols

Target Audience: Epigenetic researchers, oncology assay developers, and translational scientists. Compound Class: Selective CBP/p300 Bromodomain Inhibitor / Allosteric HAT Activator.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Epigenetic researchers, oncology assay developers, and translational scientists. Compound Class: Selective CBP/p300 Bromodomain Inhibitor / Allosteric HAT Activator.

Epigenetic Context and Mechanistic Paradigm

The histone acetyltransferases CBP (CREB-binding protein) and p300 (EP300) are master transcriptional co-activators that regulate the expression of critical oncogenes, including c-Myc and KLK3[1][2]. While early epigenetic drug discovery focused on inhibiting the Histone Acetyltransferase (HAT) domain, targeting the bromodomain (the "reader" module that anchors the complex to acetylated chromatin) has emerged as a highly specific therapeutic strategy[3].

I-CBP112 (hydrochloride) is a potent, selective, acetyl-lysine competitive protein-protein interaction inhibitor targeting the CBP/p300 bromodomains[3][4]. However, its mechanism of action is uniquely dual-faceted. While it competitively displaces CBP/p300 from acetylated chromatin (e.g., H3K27ac, H3K56ac), it simultaneously acts as an allosteric activator of the p300 HAT domain toward nucleosomal substrates, driving a paradoxical hyperacetylation of specific histone marks like H3K18ac[2][5].

Understanding this dual causality is critical for assay design: researchers cannot rely solely on standard viability assays. A self-validating workflow must first confirm target engagement via H3K18ac upregulation before assessing long-term phenotypic outcomes like impaired self-renewal[5].

Mechanism ICBP I-CBP112 (hydrochloride) BRD CBP/p300 Bromodomain (Competitive Inhibition) ICBP->BRD Binds Reader Pocket HAT CBP/p300 HAT Domain (Allosteric Activation) ICBP->HAT Allosteric Effect Chromatin Displaced from Chromatin (Loss of promoter occupancy) BRD->Chromatin H3K18 Increased H3K18ac (Nucleosome Hyperacetylation) HAT->H3K18 TargetGenes Downregulation of Oncogenes (e.g., c-Myc, KLK3, ABC Transporters) Chromatin->TargetGenes H3K18->TargetGenes Epigenetic Remodeling Phenotype Impaired Self-Renewal & Induced Differentiation TargetGenes->Phenotype Cellular Response

Fig 1. Dual mechanism of I-CBP112: Bromodomain inhibition and allosteric HAT activation.

Physicochemical Properties & Formulation Logistics

To ensure reproducible in vitro data, I-CBP112 must be handled with strict adherence to solubility limits. Aqueous dilution can lead to micro-precipitation, which artificially inflates the apparent IC50.

Quantitative Compound Parameters
PropertyValue / SpecificationMechanistic Implication
Molecular Weight 504.02 g/mol Optimal for intracellular penetration.
Solubility ≥ 25.0 mg/mL in DMSO[6]Requires anhydrous DMSO for stock creation.
Primary Targets CBP (IC50 ~170 nM), p300[3]Highly selective over BET family bromodomains.
Storage (Powder) -20°C (3 years)[6]Protect from moisture and light.
Storage (DMSO Stock) -80°C (2 years)[6]Aliquot immediately to prevent freeze-thaw degradation.
Protocol 1: Reconstitution and Storage

Causality Check: I-CBP112 hydrochloride is hygroscopic. Introducing water during stock preparation will hydrolyze the compound and reduce shelf-life.

  • Equilibrate the sealed I-CBP112 vial to room temperature for 30 minutes before opening to prevent condensation[7].

  • Add anhydrous, sterile-filtered DMSO to create a 10 mM master stock . (e.g., for 1 mg of powder, add ~198.4 µL of DMSO).

  • Vortex thoroughly. If dissolution is incomplete, sonicate in a water bath at room temperature for 1-2 minutes[7].

  • Aliquot into sterile, low-bind microcentrifuge tubes (e.g., 10 µL per tube) and store immediately at -80°C[6].

Self-Validating Experimental Workflows

Epigenetic inhibitors often exhibit a "lag phase" because existing oncogenic proteins must degrade before phenotypic changes occur. Therefore, a robust protocol requires a short-term target engagement assay prior to long-term phenotypic assays.

Workflow Stock 1. Stock Prep (10 mM DMSO) Treat 2. Cell Treatment (0.1 - 10 µM) Stock->Treat Target 3. Target Engagement (4-6h: H3K18ac WB) Treat->Target Validate Hit Pheno 4. Phenotypic Assays (72h-14d) Target->Pheno Proceed if active

Fig 2. Self-validating experimental workflow for I-CBP112 in vitro evaluation.

Protocol 2: Epigenetic Target Engagement (Biomarker Validation)

Objective: Verify that I-CBP112 is actively penetrating the cells and engaging the CBP/p300 complex by measuring the allosteric upregulation of H3K18ac[5]. Timeframe: 4 to 6 hours.

  • Seeding: Seed target cells (e.g., LNCaP prostate cancer cells or KG1a leukemia cells) in 6-well plates at 1×106 cells/well in appropriate media (e.g., RPMI-1640 + 10% FBS)[3][7].

  • Treatment: Dilute the 10 mM I-CBP112 stock into pre-warmed culture media to achieve final concentrations of 1 µM, 5 µM, and 10 µM.

    • Critical Control: Ensure the final DMSO concentration is equalized across all wells and does not exceed 0.1% (v/v) to prevent solvent-induced transcriptomic stress[7].

  • Incubation: Incubate cells for exactly 4 to 6 hours at 37°C, 5% CO2.

  • Harvest & Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and histone deacetylase (HDAC) inhibitors (e.g., Sodium Butyrate) to lock the acetylation state.

  • Western Blotting: Probe lysates for H3K18ac (primary biomarker of I-CBP112 HAT activation) and total Histone H3 (loading control). You should observe a dose-dependent increase (up to 3-fold) in H3K18ac[2][5].

Protocol 3: In Vitro Cell Proliferation Assay

Objective: Determine the IC50 of I-CBP112 on cell viability. Timeframe: 72 hours.

  • Seeding: Seed cells in 96-well plates (e.g., 2,000 - 5,000 cells/well depending on doubling time). Allow 24 hours for adherence (if using adherent lines like MDA-MB-231)[8].

  • Dosing: Prepare a 10-point serial dilution of I-CBP112 in media (range: 0.01 µM to 50 µM). Replace well media with the drug-containing media.

  • Incubation: Incubate for 72 hours. Note: I-CBP112 is stable in culture media at 37°C, but for assays extending beyond 72h, media replacement is recommended[7].

  • Readout: Utilize a metabolic assay (e.g., CellTiter-Glo or Resazurin-based viability assay)[8]. Calculate the IC50 using non-linear regression.

Protocol 4: Clonogenic Assay for Leukemic Self-Renewal

Causality Check: CBP/p300 is essential for the aberrant self-renewal driven by fusion proteins like MLL-AF9[3][4]. Standard 72h assays often underestimate the efficacy of I-CBP112 because the exhaustion of self-renewal capacity takes multiple cell divisions to manifest. Timeframe: 7 to 14 days.

  • Pre-treatment: Treat human leukemic cells (e.g., MOLM13, MV4;11) in liquid culture with 1 µM to 5 µM I-CBP112 for 3 days[3].

  • Plating: Harvest the treated cells, wash to remove the drug, and count viable cells.

  • Methylcellulose Matrix: Plate 500 to 1,000 viable cells into semi-solid methylcellulose medium (e.g., MethoCult) in 35 mm dishes.

  • Incubation: Incubate for 10-14 days without disturbing the plates.

  • Quantification: Count colonies containing >50 cells. I-CBP112 treatment will result in a substantial, dose-dependent impairment of colony formation and an induction of cellular differentiation (identifiable by morphological changes such as increased cytoplasm-to-nucleus ratio)[3][4].

Quantitative Data Summary: Established In Vitro Baselines

When establishing your assays, calibrate your expectations against these validated baselines from the literature.

Cell LineOrigin / DriverAssay TypeObserved IC50 / Effective DoseReference
LNCaP Prostate CancerProliferation (72h)5.5 ± 1.1 µM[5][7]
KG1a Acute Myeloid LeukemiaProliferation (72h)9.1 ± 1.2 µM[5][7]
MLL-AF9+ AML (Murine/Human)Clonogenic GrowthSubstantial inhibition at 5 µM[3][4]
MDA-MB-231 Triple-Negative Breast CancerABC Transporter RepressionSensitizes to Doxorubicin at 10 µM[8]

Synergy Note: I-CBP112 exhibits strong synergistic cytotoxicity when combined with BET bromodomain inhibitors (e.g., JQ1), p300 HAT inhibitors (e.g., A-485), or standard chemotherapeutics like doxorubicin[3][4][8].

Troubleshooting and Best Practices

  • Issue: High variability between technical replicates.

    • Causality: I-CBP112 can precipitate upon rapid dilution into aqueous media.

    • Fix: Ensure the DMSO stock is fully thawed and vortexed. Pre-warm the culture media to 37°C before adding the compound, and mix immediately by gentle pipetting[7].

  • Issue: No change in target gene (e.g., c-Myc) expression at 72h.

    • Causality: Epigenetic compensation or degradation of the compound.

    • Fix: Verify target engagement at 4-6h via H3K18ac Western blot. If target engagement is confirmed but long-term repression fails, consider daily media/drug replenishment or investigate compensatory mechanisms (e.g., BET family upregulation)[5][7].

  • Issue: Baseline toxicity in Vehicle Control.

    • Causality: DMSO concentration exceeding cellular tolerance.

    • Fix: Maintain final DMSO concentration strictly ≤ 0.1%. Run a vehicle control with the exact matched solvent concentration[7].

References

  • Picaud, S., et al. "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research, 2015.[Link]

  • Picaud, S., et al. "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." PubMed, 2015.[Link]

  • Wang, Y., et al. "Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents." Theranostics, 2022.[Link]

  • Zucconi, B. E., et al. "Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112." ResearchGate, 2016.[Link]

  • Zucconi, B. E., et al. "Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112." PubMed Central (NIH), 2016.[Link]

  • Kopecka, J., et al. "CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs." ResearchGate, 2021.[Link]

Sources

Application

Application Notes and Protocols for the Cellular Use of I-CBP112

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of I-CBP112, a potent and selective inhibitor of the CREB-binding protein (CBP) a...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of I-CBP112, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, in cellular assays. This document outlines the mechanism of action, provides detailed protocols for experimental setup and execution, and offers guidance on data interpretation and troubleshooting.

Scientific Background and Mechanism of Action

I-CBP112 is a small molecule inhibitor that competitively targets the bromodomains of the closely related histone acetyltransferases (HATs), CBP and p300.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.[3][4][5] By acting as an acetyl-lysine mimetic, I-CBP112 displaces the CBP/p300 bromodomains from their chromatin binding sites.[1][6] This targeted inhibition disrupts key transcriptional programs involved in various cellular processes, including proliferation, differentiation, and survival, making I-CBP112 a valuable tool for studying the biological roles of CBP/p300 and a potential therapeutic agent in diseases such as cancer.[7][8][9]

Interestingly, while I-CBP112 inhibits the binding of the bromodomain, it has also been shown to allosterically enhance the histone acetyltransferase activity of p300/CBP at specific sites, such as H3K18 and H3K23.[1][2][10][11] This dual activity underscores the complex regulatory functions of these enzymes and should be considered when interpreting experimental results.

Below is a diagram illustrating the proposed mechanism of action of I-CBP112.

I_CBP112_Mechanism cluster_0 Normal Cellular State cluster_1 I-CBP112 Treatment CBP_p300 CBP/p300 Bromodomain Bromodomain HAT_domain HAT Domain Gene_Transcription Target Gene Transcription CBP_p300->Gene_Transcription Promotes Acetylated_Histone Acetylated Histone Lysine Bromodomain->Acetylated_Histone Binds to Chromatin Chromatin Acetylated_Histone->Chromatin Part of I_CBP112 I-CBP112 Blocked_Bromodomain Bromodomain (Blocked) I_CBP112->Blocked_Bromodomain Competitively Inhibits Blocked_Bromodomain->Acetylated_Histone Binding Disrupted Enhanced_HAT HAT Domain (Enhanced Activity) Disrupted_Transcription Altered Gene Transcription CBP_p300_Treated CBP/p300 CBP_p300_Treated->Disrupted_Transcription Modulates

Caption: Mechanism of I-CBP112 action on CBP/p300.

Recommended Concentrations for Cellular Assays

The optimal concentration of I-CBP112 is highly dependent on the cell line, assay type, and treatment duration. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[1] The following table summarizes reported effective concentrations and binding affinities from various studies.

ParameterTarget/Cell LineValueAssay TypeReference
Kd CBP Bromodomain151 ± 6 nMIsothermal Titration Calorimetry (ITC)[1][6][12]
Kd p300 Bromodomain167 ± 8 nMIsothermal Titration Calorimetry (ITC)[1][6][12]
Cellular IC50 CBP Bromodomain Displacement600 ± 50 nMNanoBRET Assay (HEK293T cells)[6]
EC50 p300/CBP-mediated H3K18 acetylation~2 µMCellular Assay[2]
Effective Concentration Proliferation Inhibition (LNCaP cells)IC50 = 5.5 ± 1.1 µMProliferation Assay (72h)[1]
Effective Concentration Proliferation Inhibition (KG1a cells)IC50 = 9.1 ± 1.2 µMProliferation Assay (72h)[1]
Effective Concentration Sensitization to Chemotherapeutics (MDA-MB-231)10 µMViability Assay (72h pre-treatment)[13][14]
Effective Concentration Reduction of leukemia-initiating potential5 µMIn vitro culture of MLL-AF9+ AML cells (3 days)[6]

Materials and Reagents

  • I-CBP112 (powder or hydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture medium appropriate for your cell line (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well flat-bottom cell culture plates

  • Sterile pipette tips and serological pipettes

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Reagents for downstream analysis (e.g., cell viability assay kits, antibodies for Western blotting, RNA extraction kits)

Step-by-Step Protocols

Preparation of I-CBP112 Stock Solution

Proper preparation and storage of the I-CBP112 stock solution are critical for reproducible results.

  • Equilibrate: Allow the I-CBP112 powder vial to reach room temperature before opening to prevent condensation.

  • Dissolve: In a sterile environment, add the appropriate volume of anhydrous DMSO to the I-CBP112 powder to achieve a desired high-concentration stock solution (e.g., 10 mM). I-CBP112 is soluble in DMSO at concentrations of 32 mg/mL or higher.[1][2]

  • Ensure Complete Dissolution: Vortex the solution thoroughly. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1]

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][2]

General Experimental Workflow for Cellular Treatment

The following diagram outlines a general workflow for treating cells with I-CBP112.

Experimental_Workflow start Start cell_culture Culture and Passage Cells start->cell_culture cell_seeding Seed Cells in Multi-well Plate cell_culture->cell_seeding adherence Allow Cells to Adhere (if applicable) cell_seeding->adherence prepare_treatment Prepare I-CBP112 Working Solutions adherence->prepare_treatment treatment Treat Cells with I-CBP112 and Controls prepare_treatment->treatment incubation Incubate for Desired Duration treatment->incubation analysis Perform Downstream Analysis incubation->analysis end End analysis->end

Caption: General workflow for I-CBP112 cellular experiments.

Protocol: Cell Proliferation/Viability Assay (96-well Plate Format)

This protocol describes a typical experiment to assess the effect of I-CBP112 on cell proliferation or viability.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability using a method such as Trypan Blue exclusion.

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the duration of the experiment.

    • For adherent cells, allow them to attach overnight in a CO₂ incubator.

  • Preparation of Working Solutions:

    • On the day of treatment, thaw an aliquot of the I-CBP112 stock solution.

    • Prepare serial dilutions of I-CBP112 in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically <0.1% to avoid solvent-induced cytotoxicity).[1]

  • Treatment:

    • Carefully remove the old medium from the wells (for adherent cells).

    • Add the medium containing the various concentrations of I-CBP112 or the vehicle control to the appropriate wells.

    • Include untreated control wells containing only complete medium.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. For experiments longer than 24 hours, consider replenishing the medium with freshly prepared I-CBP112 to maintain a consistent concentration, as the compound may have limited stability in aqueous solutions at 37°C.[1]

  • Assessment of Cell Viability/Proliferation:

    • At the end of the incubation period, assess cell viability or proliferation using a suitable method, such as:

      • Resazurin-based assays (e.g., AlamarBlue)

      • Tetrazolium salt-based assays (e.g., MTT, XTT, WST-1)

      • ATP-based luminescence assays (e.g., CellTiter-Glo®)

      • Direct cell counting

    • Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the I-CBP112 concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Troubleshooting

IssuePotential CauseRecommended Solution
Inconsistent or weaker-than-expected results in multi-day experiments Degradation of I-CBP112 in the cell culture medium at 37°C.Prepare fresh working solutions of I-CBP112 for each day of the experiment. For long-term treatments, consider replacing the medium with freshly prepared I-CBP112 solution every 24 hours.[1]
High variability between replicate wells Poor solubility or precipitation of I-CBP112 upon dilution into aqueous culture medium.Ensure the stock solution is fully dissolved before further dilution. When diluting into culture medium, vortex or mix thoroughly. Visually inspect the medium for any signs of precipitation. Consider pre-warming the culture medium to 37°C before adding the compound.[1]
Unexpected cellular toxicity The final concentration of the solvent (e.g., DMSO) is too high.Calculate the final solvent concentration in your culture medium and ensure it is below the cytotoxic threshold for your cell line (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.[1]
No observable effect of I-CBP112 Improper storage and handling leading to compound degradation.Review storage conditions for both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1]
Incorrect dosage or cell-line specific resistance.Perform a dose-response experiment to determine the optimal concentration for your cell line. Consult the literature for effective concentrations in similar models.[1]

References

  • I-CBP112 stability in cell culture media - Benchchem.

  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC.

  • I-CBP112 | CBP/p300 Bromodomains Inhibitor | MedChemExpress.

  • (PDF) CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - ResearchGate.

  • Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - AACR Journals.

  • Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 | Request PDF - ResearchGate.

  • Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112.

  • Targeting CBP and p300: Emerging Anticancer Agents - MDPI.

  • CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines - AACR Journals.

  • I-CBP112 hydrochloride | CBP/EP300 Inhibitor | MedChemExpress.

  • Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC.

  • I-CBP112 (hydrochloride) - Product Information.

  • The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - MDPI.

  • I-CBP112 p300/CBP inhibitor - Selleck Chemicals.

  • (PDF) Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - ResearchGate.

  • Materials and methods | City St George's, University of London.

  • CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines - PubMed.

  • Cell Cultivation Handbook - NACALAI TESQUE, INC..

  • Basic Cell Culture Protocols.

Sources

Method

Application Note: Optimal Reconstitution and Formulation Protocols for I-CBP112 Hydrochloride in Preclinical Models

Executive Summary I-CBP112 hydrochloride is a highly potent, selective acetyl-lysine competitive inhibitor targeting the bromodomains of the closely related transcriptional co-activators CBP (CREB-binding protein) and p3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

I-CBP112 hydrochloride is a highly potent, selective acetyl-lysine competitive inhibitor targeting the bromodomains of the closely related transcriptional co-activators CBP (CREB-binding protein) and p300. Because of its unique mechanism of action and specific physicochemical profile, improper handling, solvent selection, or formulation sequencing can lead to compound precipitation, loss of biological activity, and irreproducible data.

This application note provides rigorously validated, causality-driven protocols for the solubilization and formulation of I-CBP112 hydrochloride for both in vitro cellular assays and in vivo animal models.

Mechanistic Grounding: Why Formulation Integrity Matters

Unlike traditional enzymatic inhibitors that uniformly suppress catalytic activity, I-CBP112 exhibits a highly specific allosteric mechanism. By competitively binding to the bromodomains of CBP/p300, I-CBP112 paradoxically stimulates the adjacent Histone Acetyltransferase (HAT) domain when interacting with nucleosomal substrates[1]. This structural shift leads to a targeted increase in acetylation at specific histone marks, notably H3K18 and H3K23.

In acute myeloid leukemia (AML) and prostate cancer models, this targeted epigenetic modulation impairs aberrant self-renewal, induces cellular differentiation, and sensitizes cancer cells to standard chemotherapies like doxorubicin[2]. For this allosteric modulation to occur in vivo, the compound must remain completely solvated in systemic circulation to cross cell membranes and access the nuclear chromatin compartment without forming micro-precipitates.

Mechanism ICBP I-CBP112 Hydrochloride BRD CBP/p300 Bromodomain ICBP->BRD Competitive Binding HAT HAT Domain Allosteric Activation BRD->HAT Allosteric Modulation H3K18 H3K18 / H3K23 Hyperacetylation HAT->H3K18 Nucleosome Acetylation Diff Leukemic Cell Differentiation H3K18->Diff Epigenetic Reprogramming

Figure 1: Allosteric modulation of CBP/p300 by I-CBP112 leading to epigenetic reprogramming.

Physicochemical Properties & Solubility Profile

Before preparing any solutions, it is critical to understand the physical limits of the compound. I-CBP112 hydrochloride is highly lipophilic but benefits from the hydrochloride salt form, which slightly improves its aqueous interaction compared to the free base.

PropertyValueClinical / Experimental Implication
Molecular Formula C₂₇H₃₆N₂O₅ • HClPresence of HCl salt aids in initial solvation.
Molecular Weight 505.1 DaUsed for precise molarity calculations.
Solubility (DMSO) ≥ 32 mg/mL (~63.3 mM)Primary solvent for in vitro stock solutions[3].
Solubility (Ethanol) ~16 mg/mLAlternative organic solvent, requires inert gas purging[4].
Solubility (Aqueous) ~10 mg/mL (PBS, pH 7.2)Aqueous stability is low; use within 24 hours[4].
Storage (Solid) -20°C (2 years)Keep desiccated; moisture degrades the powder over time.

In Vitro Protocol: Preparation of Stock Solutions

For cell culture assays, DMSO is the universally preferred solvent. However, the exact handling of the solvent dictates the success of the stock solution.

Step-by-Step Methodology
  • Temperature Equilibration (Crucial Causality): Remove the solid I-CBP112 hydrochloride vial from -20°C storage and allow it to sit at room temperature for at least 30 minutes before opening. Opening a cold vial causes atmospheric moisture to condense on the powder, which will drastically reduce its solubility in organic solvents.

  • Solvent Selection: Use only freshly opened, anhydrous DMSO . DMSO is highly hygroscopic. Water absorbed from the air into older DMSO stocks will collapse the solubility threshold of I-CBP112, leading to invisible micro-crystals that skew dose-response curves.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM or 50 mM stock. Vortex vigorously for 30 seconds.

  • Sonication (If necessary): If phase separation or cloudiness is observed, place the tube in an ultrasonic water bath heated to 37°C for 5–10 minutes[5]. The thermal and acoustic energy breaks the remaining crystalline lattice.

  • Storage: Aliquot the clear solution into single-use tubes to avoid freeze-thaw cycles. Store at -80°C for up to 2 years, or -20°C for up to 1 year[3].

In Vivo Protocol: Animal Dosing Formulation

Administering I-CBP112 in vivo requires transitioning the drug from an organic stock into a biologically tolerated aqueous vehicle without causing precipitation. The following protocol yields a clear solution of ≥ 2.5 mg/mL (5.34 mM) suitable for intraperitoneal (IP) or intravenous (IV) injection[3].

Required Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline

Step-by-Step Methodology & Causality

Note: Excipients MUST be added sequentially in the exact order listed. Pre-mixing the vehicle components before adding the drug will cause immediate and irreversible precipitation.

  • Primary Solvation (10% DMSO):

    • Action: Add 100 μL of a 25 mg/mL I-CBP112 DMSO stock solution to an empty tube.

    • Causality: DMSO acts as the primary solvent, fully disrupting the crystal lattice and keeping the hydrophobic molecules dispersed.

  • Co-solvent Stabilization (40% PEG300):

    • Action: Add 400 μL of PEG300 to the DMSO solution. Vortex continuously until completely clear.

    • Causality: PEG300 acts as a co-solvent. It coats the dissolved drug molecules, creating a transitional polarity gradient that prevents the drug from crashing out when aqueous solutions are eventually introduced.

  • Micelle Formation (5% Tween-80):

    • Action: Add 50 μL of Tween-80. Vortex vigorously.

    • Causality: Tween-80 is a non-ionic surfactant. It forms protective micelles around the lipophilic I-CBP112/PEG300 complexes, providing thermodynamic stability against the upcoming aqueous shock.

  • Aqueous Bulk Addition (45% Saline):

    • Action: Add 450 μL of 0.9% Isotonic Saline dropwise while vortexing.

    • Causality: Saline provides the required volume and isotonicity for animal injection. Because the drug is already protected by PEG300 and Tween-80 micelles, the sudden drop in overall solvent hydrophobicity does not trigger precipitation.

Formulation Step1 1. Add 10% DMSO (Breaks Crystal Lattice) Step2 2. Add 40% PEG300 (Co-solvent Stabilization) Step1->Step2 Step3 3. Add 5% Tween-80 (Micelle Formation) Step2->Step3 Step4 4. Add 45% Saline (Isotonic Bulk Phase) Step3->Step4 Result Clear Solution (≥ 2.5 mg/mL) Step4->Result

Figure 2: Sequential in vivo formulation workflow for I-CBP112 hydrochloride.

References

  • National Institutes of Health (NIH) / PubMed Central. "Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112." ACS Chemical Biology. Available at:[Link]

  • Picaud S., et al. "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research (AACR Journals). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Design and Administration of I-CBP112 for In Vivo Preclinical Research

Introduction: I-CBP112, A Modulator of CBP/p300 Function I-CBP112 is a potent and selective chemical probe that targets the bromodomains of the highly homologous histone acetyltransferases (HATs) CREB-binding protein (CB...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: I-CBP112, A Modulator of CBP/p300 Function

I-CBP112 is a potent and selective chemical probe that targets the bromodomains of the highly homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical transcriptional co-activators, playing a central role in regulating gene expression networks that govern cell growth, differentiation, and proliferation.[4][5] Dysregulation of CBP/p300 activity is implicated in various malignancies, making them a compelling target for therapeutic intervention.[4][5]

The mechanism of I-CBP112 is multifaceted. As an acetyl-lysine competitive inhibitor, it binds to the CBP/p300 bromodomain, preventing these "reader" domains from recognizing acetylated lysine residues on histones and other proteins.[1][6][7] This action can disrupt the transcription of key oncogenes.[4][5] Intriguingly, studies have revealed that I-CBP112 binding to the bromodomain can also allosterically stimulate the HAT ("writer") activity of p300/CBP, leading to an increase in acetylation at specific sites, such as Histone H3 at Lysine 18 (H3K18ac).[1][8][9] This dual functionality results in a unique pharmacological profile, leading to impaired colony formation and induced differentiation in leukemia cells, and sensitizing various cancer cell lines to conventional chemotherapy.[2][10][11]

This guide provides a comprehensive framework for designing and executing in vivo studies with I-CBP112, focusing on best practices to ensure data integrity and reproducibility.

Part 1: Scientific Rationale and Strategic Study Design

The success of an in vivo study hinges on a design grounded in the compound's mechanism of action and the specific research question. The choice of animal model, dosing regimen, and endpoints must be carefully considered to yield meaningful and translatable results.

Mechanistic Considerations for Study Design

I-CBP112's primary effect is the modulation of gene transcription through epigenetic mechanisms. As a bromodomain inhibitor, it displaces CBP/p300 from chromatin. As an allosteric activator of HAT activity, it alters the histone code. This leads to downstream effects such as the suppression of aberrant self-renewal in leukemic cells and the repression of ATP-binding cassette (ABC) transporters that confer multidrug resistance.[2][10][11]

An effective in vivo study should therefore incorporate endpoints that can measure both the direct target engagement and the downstream biological consequences.

I_CBP112_Pathway cluster_0 Epigenetic Regulation by CBP/p300 cluster_1 I-CBP112 Intervention cluster_2 Cellular Chromatin cluster_3 Downstream Biological Effects CBP_p300 CBP/p300 Complex BRD Bromodomain (Reader) CBP_p300->BRD contains HAT HAT Domain (Writer) CBP_p300->HAT contains Oncogenes Oncogene Promoters/ Enhancers CBP_p300->Oncogenes Co-activates Ac_Histone Acetylated Histones (e.g., H3K18ac) BRD->Ac_Histone Binds to HAT->Ac_Histone Acetylates ICBP112 I-CBP112 ICBP112->BRD Inhibits Binding to Acetyl-Lysine ICBP112->HAT Allosterically Activates Transcription Altered Gene Transcription Ac_Histone->Transcription modifies Oncogenes->Transcription leads to Phenotype Anti-Tumor Phenotypes (e.g., Differentiation, ↓ Proliferation, ↓ Drug Resistance) Transcription->Phenotype results in

Caption: Mechanism of I-CBP112 action on the CBP/p300 complex.

Selection of an Appropriate In Vivo Model

The choice of animal model is critical and should align with the cancer type of interest and the compound's known activity.

  • Leukemia Models: Given the strong preclinical data, models of acute myeloid leukemia (AML) are highly relevant.[2][6]

    • Cell Line-Derived Xenografts (CDX): Subcutaneous or disseminated models using human AML cell lines (e.g., KASUMI-1, MOLM-13) are suitable for initial efficacy testing.[6]

    • Patient-Derived Xenografts (PDX): PDX models derived from AML patients offer higher clinical relevance and can account for disease heterogeneity.

    • Genetically Engineered Mouse Models (GEMM): The MLL-AF9+ AML model, in which I-CBP112 has demonstrated efficacy, is an excellent choice for studying effects on leukemia-initiating cells.[1][2]

  • Solid Tumor Models: To investigate the chemosensitization properties of I-CBP112, solid tumor models known to express high levels of ABC transporters are appropriate.

    • CDX Models: Breast (e.g., MDA-MB-231), lung (e.g., A549), or hepatic (e.g., HepG2) cancer cell lines are suitable candidates based on in vitro data.[10][11] These models are ideal for combination studies with standard chemotherapeutics like doxorubicin.[2][3]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

A pilot PK/PD study is essential to establish the optimal dosing regimen.

  • Pharmacokinetics: Determine the key PK parameters (Cmax, Tmax, half-life, AUC) of I-CBP112 in the chosen animal model and strain. This will inform the dosing frequency required to maintain exposure above the target concentration.

  • Pharmacodynamics: Identify a robust biomarker to confirm target engagement in vivo. Based on its mechanism, the level of H3K18 acetylation in tumor tissue or a surrogate tissue (like peripheral blood mononuclear cells) is an excellent PD marker.[8] A time-course and dose-response experiment should be conducted to correlate drug exposure with the PD marker modulation.

Part 2: Detailed Protocols for In Vivo Administration and Efficacy Studies

This section provides a step-by-step protocol for a standard subcutaneous xenograft study. Methodologies should be adapted based on the specific model (e.g., intravenous injection for disseminated leukemia models).

Compound Handling and Formulation

Proper handling and formulation are paramount for consistent in vivo results.

Parameter Guideline Reference
Solid Compound Storage Store at -20°C for long-term stability.[7]
Stock Solution Dissolve in 100% DMSO. Store in aliquots at -80°C (up to 2 years) or -20°C (up to 1 year). Avoid repeated freeze-thaw cycles.[1][7]
In Vivo Formulation Prepare fresh on the day of use. A recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Solubility in Vehicle ≥ 2.5 mg/mL. The final solution should be clear. Gentle heating or sonication can aid dissolution if precipitation occurs.[1]

Protocol for Vehicle Preparation (10 mL):

  • Add 1.0 mL of 100% DMSO to a sterile conical tube.

  • Add 4.0 mL of PEG300.

  • Add 0.5 mL of Tween-80.

  • Vortex until the solution is homogeneous.

  • Add 4.5 mL of sterile saline.

  • Vortex thoroughly to ensure a uniform, clear solution.

Protocol for I-CBP112 Formulation:

  • Calculate the total amount of I-CBP112 required for the study cohort for a single day of dosing.

  • Prepare a concentrated stock in 100% DMSO first to ensure complete dissolution.

  • Sequentially add the other co-solvents (PEG300, Tween-80, Saline) as per the vehicle ratio to achieve the final desired concentration.

  • Vortex thoroughly. The final working solution should be clear and administered promptly.[1]

Experimental Workflow: Subcutaneous Xenograft Efficacy Study

This workflow outlines a typical efficacy study in immunodeficient mice (e.g., NSG or NOD/SCID).

Sources

Method

Application Note: Flow Cytometry Profiling of Epigenetic Modulation by I-CBP112

Executive Summary & Mechanistic Rationale The epigenetic landscape is a critical regulatory frontier in oncology and drug development. I-CBP112 is a potent, highly selective small-molecule inhibitor targeting the bromodo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The epigenetic landscape is a critical regulatory frontier in oncology and drug development. I-CBP112 is a potent, highly selective small-molecule inhibitor targeting the bromodomains of the closely related histone acetyltransferases CBP (CREB-binding protein) and p300 [Picaud et al.[1]](). By acting as an acetyl-lysine mimetic, I-CBP112 competitively displaces CBP/p300 from acetylated chromatin marks (such as H3K18ac and H3K56ac).

This displacement disrupts the assembly of transcriptional machinery at critical enhancer and promoter regions, leading to the profound downregulation of oncogenic drivers like MYC and IRF4 2. Furthermore, I-CBP112 has been shown to repress key ABC transporters, sensitizing resistant cancer cells to standard chemotherapeutics3. Phenotypically, this epigenetic reprogramming manifests as a dose-dependent G0/G1 cell cycle arrest followed by apoptosis upon prolonged exposure. Flow cytometry remains the gold standard for quantifying these distinct cellular responses.

MOA ICBP I-CBP112 CBP CBP/p300 Bromodomain ICBP->CBP Competitive Inhibition Chromatin Acetylated Chromatin (H3K18ac, H3K56ac) CBP->Chromatin Displacement from Transcription Oncogene Transcription (MYC, IRF4, ABC Transporters) Chromatin->Transcription Downregulates Phenotype1 G0/G1 Cell Cycle Arrest Transcription->Phenotype1 Induces (48-72h) Phenotype2 Apoptosis (Prolonged Exposure) Transcription->Phenotype2 Triggers (120h+)

Figure 1: Mechanism of CBP/p300 inhibition by I-CBP112 leading to cell cycle arrest and apoptosis.

Experimental Design & Causality

To generate robust, reproducible flow cytometry data using epigenetic modulators, researchers must move beyond standard cytotoxic assay timelines. The experimental design must account for the delayed kinetics of transcriptional repression.

  • Cell Line Selection: Hematological malignancies, particularly Acute Myeloid Leukemia (e.g., KASUMI-1) and Multiple Myeloma (e.g., LP-1), exhibit high sensitivity to I-CBP112 due to their strict dependency on the IRF4/MYC axis [Conery et al.[2]]().

  • Kinetic Profiling (The "Why"): Unlike genotoxic agents that cause immediate DNA damage and rapid cell death, epigenetic inhibitors require multiple cell divisions to dilute existing oncogenic proteins. Therefore, cell cycle arrest is optimally measured at 72 hours , while significant apoptosis requires 120 to 144 hours of continuous exposure 4.

  • Self-Validating Systems: Every experiment must include a vehicle control (DMSO matched to the highest drug concentration, typically ≤0.1% v/v) to rule out solvent toxicity. Fluorescence Minus One (FMO) controls are mandatory for accurate gating of Annexin V+ populations.

Step-by-Step Methodologies

Workflow Seed 1. Seed Cells (Log Phase) Treat 2. I-CBP112 Treatment (Include DMSO Control) Seed->Treat Harvest 3. Harvest & Wash (Preserve Viability) Treat->Harvest Stain 4. Fluorescent Staining (PI or Annexin V/7-AAD) Harvest->Stain Acquire 5. Flow Cytometry Acquisition Stain->Acquire Analyze 6. Gating & Analysis (Exclude Doublets) Acquire->Analyze

Figure 2: End-to-end flow cytometry workflow for evaluating I-CBP112 cellular phenotypes.

Protocol A: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: Quantify the dose-dependent G0/G1 phase arrest induced by I-CBP112.

  • Cell Seeding & Treatment: Seed KASUMI-1 or LP-1 cells at 2×105 cells/mL in 6-well plates. Treat with I-CBP112 (e.g., 1 µM, 2.5 µM, 5 µM) or DMSO vehicle. Incubate for 72 hours.

    • Causality Checkpoint: Epigenetic cell cycle arrest is time-dependent. 72 hours allows cells to complete at least one full division cycle under the influence of the inhibitor, ensuring the G1 accumulation is highly visible.

  • Harvesting: Collect cells (including media to capture any detached/dead cells), centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise (final concentration 70% ethanol). Incubate at -20°C for at least 2 hours (can be stored for weeks).

    • Causality Checkpoint: Adding ethanol dropwise while vortexing prevents cell clumping. Single-cell suspensions are critical for achieving sharp G1 and G2/M peaks (low Coefficient of Variation, CV) during acquisition.

  • Staining: Centrifuge fixed cells at 500 x g for 5 minutes. Wash twice with PBS to remove residual ethanol. Resuspend in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate for 30 minutes at room temperature in the dark.

    • Causality Checkpoint: RNase A is mandatory. Propidium Iodide intercalates into all double-stranded nucleic acids. Without RNase A, PI will stain double-stranded RNA, falsely inflating the DNA content signal and ruining the cell cycle profile.

  • Acquisition: Acquire data on a flow cytometer using a low flow rate. Gate out doublets using PI-Area vs. PI-Width (or Height). Collect at least 10,000 single-cell events.

Protocol B: Apoptosis Assessment (Annexin V / 7-AAD)

Objective: Measure early and late apoptosis following prolonged I-CBP112 exposure.

  • Extended Treatment Kinetics: Seed cells as above. Because apoptosis requires prolonged exposure, incubate for 5 to 6 days (120–144 hours).

    • Causality Checkpoint: I-CBP112 is not inherently cytotoxic in the short term. It starves the cell of survival factors (like MYC) over time. Furthermore, media and compound must be replenished at day 3 to prevent nutrient exhaustion from confounding the viability readout 4.

  • Harvesting: Collect cells carefully. Do not use harsh enzymatic dissociation (like Trypsin) if working with adherent cells, as this can cleave phosphatidylserine-binding sites, yielding false negatives for Annexin V.

  • Washing & Buffer Prep: Wash cells twice with cold PBS, then resuspend in 1X Annexin V Binding Buffer (containing Ca2+ ) at a concentration of 1×106 cells/mL.

    • Causality Checkpoint: Annexin V binding to externalized phosphatidylserine is strictly calcium-dependent. Using standard PBS instead of the specialized binding buffer will result in complete failure of the assay.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD. Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer prior to analysis.

    • Causality Checkpoint: Why 7-AAD instead of PI? PI has a broad emission spectrum that heavily spills over into the FITC channel. 7-AAD emits further into the far-red spectrum, minimizing spectral overlap with Annexin V-FITC and drastically simplifying compensation.

  • Acquisition: Analyze within 1 hour of staining. Identify Early Apoptotic (Annexin V+ / 7-AAD-) and Late Apoptotic (Annexin V+ / 7-AAD+) populations.

Quantitative Data Interpretation

The following tables synthesize expected quantitative outcomes based on validated literature parameters for I-CBP112.

Table 1: Expected Phenotypic Responses to I-CBP112 by Cell Line

Cell LineOriginPrimary PhenotypeOptimal Assay TimepointIC50 / EC50 Range
KASUMI-1 Acute Myeloid Leukemia (AML)G0/G1 Arrest, Apoptosis48-72h (Cell Cycle), 120h (Apoptosis)~1.0 - 5.0 µM
LP-1 Multiple Myeloma (MM)G0/G1 Arrest, Apoptosis72h (Cell Cycle), 144h (Apoptosis)< 3.0 µM
MDA-MB-231 Triple-Negative Breast CancerChemosensitization (ABC repression)72h (Pre-treatment)~10.0 µM

Table 2: Representative Flow Cytometry Data (KASUMI-1 Cell Cycle Distribution)

Note: Data synthesized from typical profiles for illustrative comparative purposes.

Treatment ConditionTimepoint% G0/G1 Phase% S Phase% G2/M PhaseInterpretation
Vehicle (DMSO) 72h~45%~40%~15%Normal log-phase proliferation.
I-CBP112 (5 µM) 72h~65%~25%~10%Significant G1 accumulation; S-phase depletion.
Vehicle (DMSO) 144h~48%~38%~14%Sustained proliferation (assuming media replenished).
I-CBP112 (5 µM) 144h~80%~12%~8%Near-total cell cycle blockade preceding apoptosis.

Sources

Application

In vitro kinase assay with I-CBP112

Defining the Assay's Scope I'm currently zeroing in on the request, and have dissected the core elements: The topic is I-CBP112's use in in vitro kinase assays. I'm focusing on crafting detailed application notes and rob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Assay's Scope

I'm currently zeroing in on the request, and have dissected the core elements: The topic is I-CBP112's use in in vitro kinase assays. I'm focusing on crafting detailed application notes and robust protocols tailored to a scientific audience, specifically researchers and drug development professionals. This initial analysis helps solidify the project's scope.

Refining the Requirements

I'm now zeroing in on the project's foundational requirements. Autonomy is key: The style will be freeform to ensure a focused technical guide. E-E-A-T will be woven into the content; accuracy, insights, and citation verification are paramount. Visual clarity comes via tables, step-by-step instructions, and Graphviz diagrams to visualize processes and pathways. Lastly, I'm deconstructing the topic to understand I-CBP112's nature. It's an inhibitor, and I need to learn more about the target, the CREB-binding protein.

Clarifying Compound Specificity

I've confirmed I-CBP112's specific activity; it's definitely a CBP/p300 bromodomain inhibitor. I'm focusing on why it was tested in a kinase assay. This "off-target" effect is a common scenario I'm now investigating further.

Analyzing Kinase Involvement

I'm now diving into the kinase aspect more deeply. I see I-CBP112 was used to affect VPS34's lipid kinase activity by inhibiting p300. This is the core of why I was confused about the radiometric kinase assay. Additionally, the chemogenomic data shows its kinase selectivity profile. I'm focusing on the interplay between p300 inhibition and the kinase assays, and how these inform selectivity.

Exploring Assay Approaches

I'm now outlining how to present the kinase assay data. I'll describe how I-CBP112 can directly validate its kinase selectivity in vitro, and how it can indirectly modulate kinase activity in cellulo via CBP/p300 inhibition. I plan to emphasize both direct selectivity profiling and epigenetic modulation. I'll structure the note with an introduction, and separate applications.

Visualizing the Workflow

I'm now concretizing the data presentation strategy. I will create a table to summarize I-CBP112's selectivity, focusing on Kd values for CBP/p300 versus kinase off-targets. I'm prioritizing two Graphviz DOT diagrams. The first will visualize the workflow: I-CBP112 branches into direct profiling and indirect modulation (via IP kinase assay). I'm planning to use a color-coded palette for visual clarity.

Constructing Mechanism Diagrams

I'm now implementing the Graphviz DOT diagrams. I've defined the nodes and relationships for Diagram 2, showing how I-CBP112 inhibits CBP/p300, which in turn affects target kinase activity. I plan to use distinct colors for a more appealing visualization. I'm focusing on text contrast, choosing font colors that stand out against the background fill. I'm also ensuring the node and relationship labels are clear. I'm ready to verify references using standard PMC URLs.

Considering the Reference

I've just added the reference, Su H, et al. "VPS34 Acetylation Controls Its Lipid Kinase Activity and the Initiation of Canonical and Non-canonical Autophagy." Mol Cell. 2017. doi: 10.1016/j.molcel.2017.07., to my working list. It seems quite relevant to the current line of inquiry; will be dissecting this piece shortly.

Synthesizing the Application Note

I'm now structuring the application note. The current plan outlines two key workflows for kinase assays with I-CBP112. Workflow A focuses on off-target selectivity using KINOMEscan and radiometric panels to validate the compound as a clean chemical probe. Workflow B explores the indirect effects on kinase activity. I've begun framing an introduction that will cover the context.

Drafting the Visualizations

I'm now focusing on the visual representations. I need to design two DOT diagrams that succinctly convey the core ideas. Diagram 1 will illustrate the dual-workflow approach. Diagram 2 will show the mechanistic pathway of I-CBP112's impact on VPS34. I'll make sure these diagrams are precise and clear, meeting all constraints. I'm aiming for concise, understandable visualizations, as this is a key deliverable.

Outlining the Flow

I'm currently outlining the workflow diagram. I've started with a basic digraph to show Workflow A for direct profiling using an in vitro kinase panel, and Workflow B for an indirect functional assay with cell treatment and immunoprecipitation. My aim is to visualize the connections between I-CBP112's inhibition and its downstream effects. I plan to use distinct colors for clarity, using shapes that emphasize the core ideas.

Refining the Diagrams

I'm now revising Diagram 2 to precisely capture the mechanistic pathway. I'm focusing on clarifying the influence of I-CBP112 on CBP/p300 HAT activity, which in turn affects VPS34 acetylation and, ultimately, its kinase activity. I've updated the nodes and edges, making the flow of information clearer. I'm adding labels to emphasize key regulatory steps.

Analyzing the Graph

I'm now analyzing the DOT graph to ensure all color contrast rules are followed. I've double-checked that text colors contrast with node backgrounds, especially ensuring text is clear on colored nodes. Arrow colors, primarily dark grey on white, should be legible. I will be adjusting for clarity if I encounter any problematic color combinations.

Detailing the Approach

I'm now detailing the application note, with more emphasis on Experiment, Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) principles. I'm expanding the introduction to highlight that kinase inhibitors and bromodomain inhibitors can have shared chemotypes. I'm providing assay conditions and specific references, including Picaud et al., 2015 for I-CBP112's selectivity, Su et al., 2017 for the VPS34 acetylation process, and an RSC review for a broader understanding. I'm working to integrate a data table for clarity.

Defining the Procedures

I'm now detailing experimental procedures. For VPS34, the protocol includes treating HEK293 cells, immunoprecipitating VPS34, and performing an in vitro kinase assay, detecting PI3P. For selectivity profiling, I will prepare the compound and assay it with recombinant kinases. I'm focusing on clarity and reproducibility. I am checking the assay parameters and referencing relevant literature.

Describing the Assay

I'm now detailing the filter binding assay for measuring PI3P production in the VPS34 kinase assay, and I plan to use scintillation counting for quantification. My protocol will incorporate clear steps, a self-validating control, and precise citation.

Refining the Citations

I'm now revising the in-text citations. I'm focusing on ensuring accuracy and proper formatting throughout the application note and diagrams. I will double-check references to meet all requirements.

Updating the References

I'm now integrating the references, updating them within the application note. I've noted that Su et al., 2017 appears as and, which I will replace with and its PubMed link. I am also adjusting the reference list for clarity, and renumbering the in-text citations.

Constructing the DOT Code

I'm now generating the DOT code for both Workflow A and B. I am defining nodes and edges for each step. I'm focusing on clarity in the diagrams.

Generating the Visuals

I'm now generating the DOT code to produce the diagrams for Workflow A and B, precisely defining the nodes and edges for each stage. I'm prioritizing clarity. I'm focusing on layout and color contrast to ensure the information is easily understood.

Visualizing the Impact

I'm now integrating the DOT code, meticulously crafting the mechanistic pathway diagram, and I am emphasizing the influence of I-CBP112 on VPS34. I'm making sure that the flow and color contrast meets all requirements.

Refining the DOT Code

I'm now integrating the DOT code, meticulously crafting the mechanistic pathway diagram, and emphasizing the influence of I-CBP112 on VPS34. I'm ensuring the flow and color contrast meet all requirements, specifically, I am defining the references.

Formatting the References

I'm now formatting the references, paying close attention to URLs. I've used the redirect link provided by the grounding tool and wrapped it in Markdown to make it more readable. I'll maintain the correct format for the references: Picaud et al. and Su et al.

Structuring the Protocols

I'm now outlining two distinct protocols for the application note. Protocol 1 will focus on direct kinase selectivity profiling using a radiometric assay, emphasizing the objective of validating I-CBP112's lack of off-target activity. I plan to include Staurosporine and DMSO controls for a self-validating system, along with a Z'-factor calculation. Protocol 2 outlines the workflow for indirect VPS34 kinase activity, incorporating an acetyl-mimetic VPS34 mutant for validation.

Finalizing the Data Table

I'm now generating a table to summarize quantitative data, including Picaud et al. and Su et al., ensuring each entry directly supports my assertions and the table itself meets all constraints. This data will validate my argument.

Method

Application Note: Targeting Leukemic Self-Renewal with I-CBP112 in MLL-AF9 Murine Models

Scientific Rationale & Mechanism of Action The histone acetyltransferases CBP (CREBBP) and p300 (EP300) are critical transcriptional co-activators that regulate gene expression by acetylating histone tails and acting as...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

The histone acetyltransferases CBP (CREBBP) and p300 (EP300) are critical transcriptional co-activators that regulate gene expression by acetylating histone tails and acting as scaffolds for transcription factors[1]. In acute myeloid leukemia (AML), particularly those driven by chromosomal translocations like MLL-AF9 or MLL-CBP, these bromodomain-containing proteins are hijacked to maintain aberrant oncogenic gene expression networks (e.g., MYC)[1][2].

I-CBP112 is a highly potent, selective, acetyl-lysine competitive protein-protein interaction inhibitor designed to target the CBP/p300 bromodomains[3]. Unlike conventional genotoxic chemotherapies that induce immediate apoptosis, the primary causality behind I-CBP112's efficacy is its ability to impair aberrant self-renewal [1]. By displacing CBP/p300 from acetylated chromatin, I-CBP112 forces leukemic blasts to exit their "stem-like" state and undergo terminal cellular differentiation[1][4].

Interestingly, while I-CBP112 displaces CBP/p300 from certain loci, it has been shown to allosterically stimulate p300/CBP-mediated acetylation at specific nucleosomal sites, such as H3K18 and H3K23, extending its complex pharmacological profile[5][6]. Furthermore, because CBP/p300 and BRD4 (a BET protein) often co-localize on active promoters, I-CBP112 exhibits profound synergistic cytotoxicity when combined with BET bromodomain inhibitors (e.g., JQ1) or standard chemotherapeutics like doxorubicin[1][7].

Mechanism MLL_AF9 MLL-AF9 Fusion (Oncogenic Driver) CBP_p300 CBP/p300 Bromodomain (Transcriptional Co-activator) MLL_AF9->CBP_p300 Recruits GeneExp Aberrant Leukemic Gene Expression CBP_p300->GeneExp Chromatin Binding BET BET Proteins (BRD4) (Co-localization) BET->GeneExp Synergistic Activation SelfRenewal Leukemic Stem Cell Self-Renewal GeneExp->SelfRenewal Drives Differentiation Cellular Differentiation & Impaired Colony Formation SelfRenewal->Differentiation Blocks ICBP112 I-CBP112 (Bromodomain Inhibitor) ICBP112->CBP_p300 Competitively Inhibits ICBP112->Differentiation Induces

Figure 1: Mechanistic pathway of I-CBP112 disrupting CBP/p300-mediated leukemic self-renewal.

Pharmacological Profile & Quantitative Data

To ensure reproducible experimental design, researchers must account for the binding kinetics and solubility limits of I-CBP112[6][8]. The table below summarizes the critical quantitative parameters required for in vitro and in vivo protocol development.

ParameterValue / DescriptionSignificance for Experimental Design
CREBBP IC₅₀ (AlphaScreen) 170 nMEstablishes the baseline biochemical potency for target engagement[8].
EP300 K_d (ITC) 625 nMDemonstrates slightly lower affinity for EP300 compared to CREBBP[8].
Ex Vivo Dosing (Murine AML) 3 - 5 µM (for 3 days)Optimal concentration to deplete Leukemia Initiating Cells (LICs) without off-target toxicity[1][9].
H3K18ac Activation EC₅₀ ~2 µMConcentration at which I-CBP112 allosterically enhances H3K18 acetylation by p300[6].
In Vivo Formulation Vehicle 20% SBE-β-CD in SalineRequired to achieve a clear solution (≥ 2.5 mg/mL) for systemic administration[6].

Experimental Design: Causality & Strategy

When evaluating epigenetic modulators like I-CBP112, standard systemic survival studies can be confounded by pharmacokinetic clearance rates and host toxicity. To specifically isolate the drug's effect on Leukemia Initiating Cell (LIC) potential , the gold-standard approach is the Ex Vivo Treatment and Syngeneic Transplantation Model [1].

The Causality of the Design:

  • Harvesting Primary Blasts: Using bone marrow cells retrovirally expressing the MLL-AF9 fusion oncogene ensures a highly penetrant, aggressive AML phenotype[1].

  • Ex Vivo Pre-treatment: Treating the blasts ex vivo for 3 days with 5 µM I-CBP112 guarantees sustained, controlled target engagement. Because I-CBP112 is not inherently cytotoxic, the cells remain viable but undergo epigenetic reprogramming[1].

  • Secondary Transplantation: Injecting these pre-treated, viable blasts into irradiated syngeneic recipients tests the true "stemness" of the cells. If I-CBP112 successfully impairs self-renewal, the induction of leukemia in the secondary recipients will be significantly delayed or abolished[1][6].

Workflow Donor Primary MLL-AF9+ Leukemic Mice Harvest Harvest Bone Marrow Leukemic Blasts Donor->Harvest Treatment Ex Vivo Treatment (5 µM I-CBP112, 3 Days) Harvest->Treatment Assay In Vitro: Clonogenic Assay Treatment->Assay Aliquot 1 Transplant In Vivo: Syngeneic Transplantation Treatment->Transplant Aliquot 2 Outcome Monitor Disease Latency & LIC Frequency Transplant->Outcome

Figure 2: Experimental workflow for evaluating I-CBP112 efficacy in MLL-AF9 murine leukemia models.

Step-by-Step Methodologies

Protocol A: Preparation and Formulation of I-CBP112

Self-Validating Principle: Epigenetic probes are highly sensitive to precipitation. Always visually confirm complete dissolution before application to prevent dosing artifacts.

  • Stock Solution (In Vitro):

    • Reconstitute I-CBP112 powder in sterile, cell-culture grade DMSO to a concentration of 10 mM[9].

    • Troubleshooting: If the compound resists dissolution, warm the tube to 37°C for 10 minutes and sonicate briefly in a water bath[9]. Store aliquots at -80°C for up to 2 years[6].

  • Working Solution (In Vivo Systemic Dosing):

    • Prepare a vehicle of 20% Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in physiological saline[6].

    • Add 100 µL of a 25.0 mg/mL DMSO stock solution of I-CBP112 dropwise to 900 µL of the 20% SBE-β-CD vehicle while vortexing continuously[6].

    • Validation: The final solution must be completely clear. If micro-precipitates form, the formulation is invalid and will cause micro-embolisms in the mouse tail vein.

Protocol B: Ex Vivo Treatment & Syngeneic Transplantation

Objective: Assess the reduction of Leukemia Initiating Cells (LICs) following CBP/p300 inhibition.

  • Blast Isolation: Euthanize primary diseased mice harboring MLL-AF9 driven AML. Flush the femurs and tibias with cold PBS containing 2% FBS to harvest leukemic blasts[1].

  • Ex Vivo Culture: Plate the leukemic blasts in appropriate murine hematopoietic culture medium (e.g., RPMI supplemented with 10% FBS, murine IL-3, IL-6, and SCF).

  • Inhibitor Treatment: Treat the cells with 5 µM I-CBP112 or an equivalent volume of DMSO (vehicle control) for exactly 72 hours (3 days)[1][9].

  • Validation of Differentiation: Prior to transplantation, take a small aliquot of cells and perform cytospin followed by May-Grünwald Giemsa staining. Expected Result: I-CBP112-treated blasts should exhibit morphological signs of differentiation (e.g., increased cytoplasm-to-nucleus ratio, nuclear lobulation) compared to the hypercellular, undifferentiated DMSO control[1][4].

  • Transplantation: Wash the remaining cells thoroughly in PBS to remove residual I-CBP112. Count viable cells using Trypan Blue exclusion.

  • Injection: Inject a standardized number of viable blasts (e.g., 1x10⁴ cells) via the tail vein into sublethally irradiated syngeneic secondary recipient mice[1].

  • Monitoring: Monitor mice daily for signs of leukemia (weight loss, lethargy, hind limb paralysis). Record survival latency.

Protocol C: Clonogenic Re-plating Assay (Methylcellulose)

Objective: Quantify the loss of self-renewal capacity in vitro.

  • Following the 72-hour ex vivo treatment described above, harvest and wash the cells.

  • Plate 1x10³ viable cells into semi-solid methylcellulose medium (e.g., MethoCult™) formulated for murine cells[1][4].

  • Incubate at 37°C, 5% CO₂ for 7–10 days.

  • Scoring: Count the number of colonies formed.

  • Re-plating (The Self-Renewal Test): Harvest the colonies by washing the methylcellulose with warm PBS. Count the cells and re-plate 1x10³ cells into fresh methylcellulose without additional I-CBP112.

  • Causality Note: A reduction in colony numbers in the second plating confirms that I-CBP112 permanently exhausted the leukemic stem cell pool during the initial exposure, validating the impairment of self-renewal[1].

References

  • Picaud, S., Fedorov, O., Thanasopoulou, A., et al. (2015). "Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy." Cancer Research, 75(23), 5106-5119. Available at:[Link]

  • ACS Publications. (2016). "Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112." Biochemistry. Available at:[Link]

  • Structural Genomics Consortium (SGC). "I-CBP112 A CREBBP/EP300-selective chemical probe." Available at:[Link]

Sources

Application

Application Note: Interrogating Prostate Cancer Epigenetics with the CBP/p300 Bromodomain Inhibitor I-CBP112

Scientific Context: The Epigenetic Dependency of Prostate Cancer Prostate cancer (PCa) is fundamentally driven by the Androgen Receptor (AR) signaling axis. However, the AR does not act alone; it relies heavily on transc...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context: The Epigenetic Dependency of Prostate Cancer

Prostate cancer (PCa) is fundamentally driven by the Androgen Receptor (AR) signaling axis. However, the AR does not act alone; it relies heavily on transcriptional co-activators to remodel chromatin and initiate gene expression. The highly homologous histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300 are master epigenetic regulators in this context. They anchor to chromatin via their bromodomains (which read acetylated lysines) and acetylate histones via their HAT domains to drive the expression of AR-dependent genes, oncogenes like c-Myc, and metabolic enzymes like Fatty Acid Synthase (FASN).

I-CBP112 is a highly potent, selective, and acetyl-lysine competitive protein-protein interaction inhibitor that specifically targets the CBP/p300 bromodomains[1]. By displacing p300/CBP from chromatin, I-CBP112 collapses the transcriptional machinery at key oncogenic promoters, making it a critical chemical probe for PCa research and drug development[2].

MOA ICBP I-CBP112 CBP CBP/p300 Bromodomain ICBP->CBP Inhibits binding Chromatin Chromatin Occupancy (Promoters/Enhancers) CBP->Chromatin Prevents anchoring AR AR Signaling (KLK3/PSA) Chromatin->AR Downregulates Myc Oncogenic Drive (c-Myc) Chromatin->Myc Downregulates Lipid Lipid Metabolism (FASN) Chromatin->Lipid Downregulates PCa Prostate Cancer Proliferation Arrest AR->PCa Suppresses Myc->PCa Suppresses Lipid->PCa Suppresses

Mechanism of I-CBP112 disrupting CBP/p300 chromatin occupancy and suppressing PCa oncogenes.

Quantitative Pharmacological Profile

To effectively utilize I-CBP112 in experimental models, researchers must understand its baseline quantitative parameters. The table below synthesizes its primary biochemical and phenotypic impacts in PCa models.

ParameterValue / ObservationBiological Consequence
Primary Target CBP/p300 BromodomainCompetitive inhibition of acetyl-lysine binding[1].
EC₅₀ (In Vitro) ~2 µM (H3K18ac activation)Paradoxical enhancement of specific histone acetylation marks by p300[1].
Transcriptional Repression KLK3 (PSA), c-Myc, FASNArrests AR-driven proliferation and de novo lipogenesis[2][3].
Synergistic Combinations A-485 (HAT inhibitor), DoxorubicinDeep suppression of p300 chromatin occupancy; overcomes multidrug resistance[2][4].

Experimental Workflows & Self-Validating Protocols

Workflow Cells PCa Cell Lines (LNCaP, C4-2) Treat I-CBP112 Treatment (Single or Combo) Cells->Treat Assay1 Cell Viability (Synergy Analysis) Treat->Assay1 Proliferation Assay2 ChIP-qPCR (p300 Occupancy) Treat->Assay2 Epigenetics Assay3 Oil Red O Staining (Lipid Accumulation) Treat->Assay3 Metabolism

Standardized experimental workflow for evaluating I-CBP112 efficacy in PCa models.

Protocol 1: Dual-Domain Synergy Viability Assay (I-CBP112 + A-485)

Rationale: p300/CBP contains both a bromodomain and a HAT domain. Inhibiting only the bromodomain with I-CBP112 often triggers compensatory activity from the HAT domain. Combining I-CBP112 with A-485 (a HAT inhibitor) creates a synergistic collapse of PCa cell proliferation[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed AR-positive PCa cells (e.g., LNCaP or castration-resistant C4-2) at 3,000 cells/well in a 96-well opaque plate.

    • Causality: These cell lines are highly dependent on the AR-p300 axis for survival. Opaque plates prevent optical crosstalk during luminescence reading.

  • Compound Matrix Preparation: Prepare a 2D drug matrix. Serially dilute I-CBP112 (0 to 10 µM) and A-485 (0 to 10 µM) in DMSO, ensuring final DMSO concentration remains ≤0.1% v/v.

  • Treatment: Treat cells for 72 to 96 hours.

    • Self-Validation: Include a vehicle control (0.1% DMSO) and a positive kill control (e.g., 1 µM Staurosporine) to validate assay dynamic range.

  • Viability Readout: Add CellTiter-Glo® reagent, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate reader.

  • Data Analysis: Calculate synergy using the Bliss Independence model. A Bliss score >10 indicates true synergistic interaction rather than mere additivity.

Protocol 2: Chromatin Immunoprecipitation (ChIP-qPCR) for p300 Occupancy

Rationale: Phenotypic death is not enough; we must prove the mechanism. I-CBP112 functions by physically displacing p300 from the promoters of genes like KLK3 and c-Myc[2]. ChIP-qPCR provides direct evidence of this epigenetic displacement.

Step-by-Step Methodology:

  • Crosslinking: Treat LNCaP cells (pre-treated with 5 µM I-CBP112 for 24h) with 1% formaldehyde for 10 minutes at room temperature. Quench with 0.125 M glycine.

    • Causality: Formaldehyde covalently locks the transient p300-chromatin interactions in place, preventing dissociation during lysis.

  • Chromatin Shearing: Lyse cells and sonicate the chromatin to yield fragments of 200–500 base pairs.

    • Causality: Fragments larger than 500 bp will result in low-resolution mapping, making it impossible to distinguish promoter-specific binding from background genomic noise.

  • Immunoprecipitation: Incubate sheared chromatin overnight with a ChIP-grade anti-p300 antibody (and an IgG isotype control). Capture complexes using Protein A/G magnetic beads.

    • Self-Validation: The IgG control validates that the pull-down is specific to p300 and not an artifact of sticky chromatin.

  • Reversal and Purification: Elute the complexes, reverse crosslinks by heating at 65°C overnight with Proteinase K, and purify the DNA.

  • qPCR Quantification: Run qPCR using primers specifically designed for the KLK3 enhancer and c-Myc promoter regions. Calculate fold enrichment relative to the IgG control. A successful I-CBP112 treatment will show a >50% reduction in p300 occupancy at these loci.

Protocol 3: Metabolic Profiling via Oil Red O Staining

Rationale: Prostate cancer relies heavily on de novo lipogenesis for membrane synthesis and energy. p300 regulates the expression of Fatty Acid Synthase (FASN). I-CBP112 drastically downregulates FASN, leading to a measurable decrease in intracellular lipid droplets[3].

Step-by-Step Methodology:

  • Treatment: Culture LNCaP cells in 6-well plates and treat with 5 µM I-CBP112 for 72 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash with 60% isopropanol (to facilitate dye penetration), then stain with freshly filtered Oil Red O working solution for 30 minutes at room temperature.

    • Causality: Oil Red O is a fat-soluble diazo dye that selectively partitions into neutral triglycerides and lipids, providing a direct phenotypic readout of FASN activity.

  • Washing and Imaging: Wash extensively with distilled water to remove unbound dye. Image under a brightfield microscope to observe lipid droplet depletion.

  • Quantification (Self-Validation): To make the assay quantitative, elute the retained Oil Red O dye using 100% isopropanol and measure absorbance at 500 nm. Normalize the absorbance to total protein content (via BCA assay) to ensure that reduced lipid signals are not merely an artifact of reduced cell numbers.

Sources

Method

Application Notes &amp; Protocols: Investigating the Synergistic Anti-Cancer Effects of I-CBP112 and Doxorubicin In Vitro

Introduction: A New Strategy for Enhancing Chemotherapy The efficacy of conventional chemotherapeutic agents is often hampered by intrinsic or acquired drug resistance. A primary mechanism underlying this resistance is t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Strategy for Enhancing Chemotherapy

The efficacy of conventional chemotherapeutic agents is often hampered by intrinsic or acquired drug resistance. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux anti-cancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic effect. Overcoming this challenge requires innovative therapeutic strategies.

This application note details a powerful in vitro approach combining the established chemotherapeutic agent Doxorubicin with the selective CBP/p300 bromodomain inhibitor I-CBP112 . Doxorubicin is a cornerstone of cancer therapy, primarily acting as a topoisomerase II inhibitor and DNA intercalating agent to induce cell death.[][2][3] I-CBP112 is a potent and specific small molecule that targets the bromodomains of the closely related transcriptional coactivators CBP (CREB-binding protein) and p300.[4][5][6]

The scientific rationale for this combination is compelling. Preclinical studies have revealed that inhibiting CBP/p300 with I-CBP112 can transcriptionally repress key ABC transporter genes.[7][8] This action effectively closes the "escape hatch" for chemotherapeutic drugs, leading to their increased intracellular accumulation and potentiating their anti-cancer activity. Indeed, synergistic effects between I-CBP112 and doxorubicin have been observed in leukemia and other cancer cell lines, suggesting a promising new avenue for combination therapy.[4][9][10][11]

This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to rigorously evaluate the synergistic potential of I-CBP112 and doxorubicin in various cancer cell models. The workflows herein are designed to not only quantify synergy but also to elucidate the underlying cellular mechanisms, including the induction of apoptosis and cell cycle arrest.

Scientific Rationale and Mechanism of Action

The synergy between I-CBP112 and doxorubicin is rooted in their distinct but complementary mechanisms of action.

  • Doxorubicin: As an anthracycline antibiotic, doxorubicin exerts its cytotoxic effects through multiple actions. It intercalates into DNA, disrupting DNA replication and transcription.[][2] Furthermore, it inhibits topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[][3] Doxorubicin also generates reactive oxygen species (ROS), which cause widespread damage to cellular components.[12][13]

  • I-CBP112: This molecule acts as an acetyl-lysine competitive inhibitor, specifically targeting the bromodomains of CBP and p300.[4][14] These bromodomains recognize acetylated lysine residues on histones and other proteins, recruiting the transcriptional machinery to specific gene promoters. By blocking this interaction, I-CBP112 modulates gene expression programs. A critical downstream effect is the repression of genes encoding for multidrug resistance proteins, such as ABC transporters.[7][8]

  • Proposed Synergistic Mechanism: The combination's efficacy stems from a two-pronged attack. I-CBP112 pre-sensitizes cancer cells by downregulating the expression of ABC drug efflux pumps. This leads to higher intracellular accumulation and retention of co-administered doxorubicin. The elevated concentration of doxorubicin then allows it to exert its potent DNA-damaging effects more effectively, leading to a synergistic increase in cancer cell death.

Synergy_Mechanism cluster_cell Cancer Cell Dox_in Intracellular Doxorubicin DNA Nuclear DNA Dox_in->DNA Intercalation & Topoisomerase II Inhibition ABC_pump ABC Transporter (Drug Efflux Pump) Dox_in->ABC_pump Efflux Apoptosis Apoptosis & Cell Cycle Arrest DNA->Apoptosis DNA Damage Dox_out Doxorubicin (Extracellular) ABC_pump->Dox_out Drug Efflux ICBP112_in I-CBP112 CBP_p300 CBP/p300 ICBP112_in->CBP_p300 Inhibits Bromodomain ABC_gene ABC Transporter Gene ICBP112_in->ABC_gene Represses Transcription CBP_p300->ABC_gene Promotes Transcription ABC_gene->ABC_pump Translation Dox_out->Dox_in Uptake ICBP112_out I-CBP112 (Extracellular) ICBP112_out->ICBP112_in Uptake Workflow cluster_setup Phase 1: Initial Setup & Potency cluster_synergy Phase 2: Synergy Assessment cluster_mechanism Phase 3: Mechanistic Validation node_cell Select & Culture Cancer Cell Line(s) node_ic50 Protocol 1: Determine Single-Agent IC50 (MTT Assay) node_cell->node_ic50 72h Treatment node_combo Protocol 2: Drug Combination Assay (Checkerboard & MTT) node_ic50->node_combo Inform Dose Selection node_ci Calculate Combination Index (CI) node_combo->node_ci Analyze Data node_apoptosis Protocol 3: Apoptosis Assay (Annexin V / PI) node_ci->node_apoptosis Confirm with Synergistic Doses node_cellcycle Protocol 4: Cell Cycle Analysis (PI Staining) node_ci->node_cellcycle Confirm with Synergistic Doses

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Application

Application Note &amp; Protocol: Experimental Use of I-CBP112 in Triple-Negative Breast Cancer (TNBC)

Introduction & Mechanistic Rationale Triple-negative breast cancer (TNBC) lacks estrogen, progesterone, and HER2 receptors, making chemotherapy the primary systemic treatment. However, clinical efficacy is frequently der...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Triple-negative breast cancer (TNBC) lacks estrogen, progesterone, and HER2 receptors, making chemotherapy the primary systemic treatment. However, clinical efficacy is frequently derailed by multidrug resistance (MDR), driven by the overexpression of ATP-binding cassette (ABC) transporters that actively efflux chemotherapeutic agents[1][2].

I-CBP112 is a highly specific, acetyl-lysine competitive protein-protein interaction inhibitor targeting the bromodomain of CBP/EP300 acetyltransferases. Recent breakthrough studies demonstrate that I-CBP112 represses the transcription of key ABC transporters (including ABCC1, ABCC10, ABCB1, and ABCG2) in TNBC models such as the MDA-MB-231 cell line[1][2].

Mechanistic Causality: Unlike direct pump inhibitors, I-CBP112 acts epigenetically. By inhibiting the CBP/p300 bromodomain, it induces chromatin rearrangement at ABC gene promoters, recruiting lysine-specific demethylase 1 (LSD1)[1]. LSD1 subsequently removes the transcription-promoting trimethylation mark H3K4me3[1]. This epigenetic silencing halts the de novo synthesis of efflux pumps, leading to a profound increase in the intracellular accumulation of drugs like doxorubicin, daunorubicin, and paclitaxel[1][2].

Mechanistic Pathway Visualization

Mechanism ICBP I-CBP112 (CBP/p300 BRD Inhibitor) CBP CBP/p300 Bromodomain Inhibition ICBP->CBP LSD1 LSD1 Recruitment to ABC Promoters CBP->LSD1 Chromatin Rearrangement Histone Decreased H3K4me3 (Demethylation) LSD1->Histone ABC Repression of ABC Transporters (ABCC1, ABCC10, ABCB1) Histone->ABC Epigenetic Silencing Efflux Decreased Drug Efflux ABC->Efflux Sensitization TNBC Chemosensitization (Apoptosis & Arrest) Efflux->Sensitization

Fig 1: Epigenetic mechanism of I-CBP112-mediated chemosensitization in TNBC via LSD1 recruitment.

Experimental Strategy & Self-Validating Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that the causality of your experimental design must align with the epigenetic kinetics of the compound.

  • The 72-Hour Imperative: Direct ABC inhibitors (e.g., Tariquidar) act immediately on membrane proteins. I-CBP112, however, acts at the transcriptional level. A 72-hour pre-incubation is biologically mandatory to allow for chromatin remodeling, mRNA depletion, and the natural proteasomal degradation of pre-existing ABC transporters on the cell membrane[3].

  • Self-Validating Controls: A robust protocol must prove mechanism-of-action. Because I-CBP112 relies on LSD1 to demethylate H3K4me3, co-treatment with an LSD1 inhibitor (e.g., SP2509) must reverse the chemosensitization[1]. If the rescue control fails to restore drug resistance, the observed toxicity is likely an off-target artifact rather than epigenetic ABC repression.

Detailed Experimental Protocols

Protocol A: Cell Culture & Epigenetic Pre-Sensitization

Objective: Establish the epigenetic blockade of ABC transporters in MDA-MB-231 cells prior to chemotherapy exposure.

  • Cell Seeding: Harvest exponential-phase MDA-MB-231 cells. Seed into 96-well plates (for viability assays) at 5×103 cells/well, or 6-well plates (for flow cytometry/Western blot) at 1×105 cells/well in DMEM supplemented with 10% FBS.

  • Adherence: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment Preparation: Reconstitute I-CBP112 in sterile DMSO to a 10 mM stock. Dilute to a final working concentration of 10 µM in fresh culture media[3].

  • Epigenetic Priming: Replace well media with the 10 µM I-CBP112 media.

    • System Control 1 (Vehicle): 0.1% DMSO in media.

    • System Control 2 (Mechanistic Rescue): 10 µM I-CBP112 + 1 µM SP2509 (LSD1 inhibitor)[1].

  • Incubation: Incubate for exactly 72 hours without media changes to ensure complete epigenetic silencing and protein turnover[3].

Protocol B: Intracellular Chemotherapy Accumulation Assay

Objective: Quantify the functional decrease in drug efflux via flow cytometry.

  • Drug Exposure: Following the 72h pre-incubation, add a fluorescent chemotherapeutic (e.g., at 2 µM) directly to the wells for 2 hours at 37°C[1].

  • Positive Control: To a separate vehicle-treated well, add Tariquidar (100 nM) and MK-571 (10 µM) to directly block ABCB1/ABCG2 and ABCC pumps[2].

  • Arrest Efflux: Rapidly wash cells three times with ice-cold PBS to halt active transport and remove extracellular drug.

  • Harvesting: Detach cells using TrypLE (avoid harsh trypsin which may cleave membrane proteins), neutralize, and pellet at 300 x g for 5 mins.

  • Acquisition: Resuspend in 300 µL cold FACS buffer. Analyze immediately via Flow Cytometry (for Doxorubicin: Excitation 488 nm, Emission ~575 nm).

Protocol C: Resazurin-Based Viability & IC50 Shift Assay

Objective: Determine the fold-sensitization of TNBC cells to standard chemotherapeutics.

  • Chemotherapy Challenge: After the 72h I-CBP112 pre-incubation, carefully aspirate the media.

  • Dosing: Apply a 7-point serial dilution of the chosen chemotherapeutic (e.g., Paclitaxel: 0.1 nM to 1000 nM) prepared in fresh media that still contains 10 µM I-CBP112. Maintaining I-CBP112 pressure is critical to prevent rapid transcriptional rebound of ABC transporters[3].

  • Incubation: Incubate for 48 hours.

  • Viability Readout: Add Resazurin reagent to a final concentration of 10 µg/mL. Incubate for 2–4 hours until the vehicle control wells turn distinctly pink.

  • Measurement: Read fluorescence (Ex 530 nm / Em 590 nm) on a microplate reader. Calculate the IC50 shift using a non-linear regression model (four-parameter logistic curve).

Experimental Workflow Visualization

Workflow Seed Seed MDA-MB-231 Cells (TNBC Model) PreInc 72h Pre-incubation 10 µM I-CBP112 Seed->PreInc Control Control: 0.1% DMSO Rescue: I-CBP112 + LSD1i PreInc->Control Split PreInc->Split Assay1 Drug Accumulation Assay (Add Doxorubicin for 2h) Split->Assay1 Assay2 Viability Assay (Add Chemo for 48h) Split->Assay2 Read1 Flow Cytometry / Fluorometry Assay1->Read1 Read2 Resazurin Assay (IC50 Calculation) Assay2->Read2

Fig 2: 5-day experimental workflow for epigenetic pre-sensitization and functional readout.

Data Presentation: Expected Quantitative Outcomes

To benchmark your assay performance, the following tables summarize the expected quantitative shifts based on validated literature utilizing 10 µM I-CBP112 in MDA-MB-231 cells[1][2][3].

Table 1: Expected Shift in Chemotherapeutic IC50 (MDA-MB-231)

Chemotherapeutic AgentTarget MechanismIC50 (Vehicle Control)IC50 (10 µM I-CBP112)Expected Sensitization
Doxorubicin Topoisomerase II inhibitor~1.2 µM~0.4 µM~3.0-fold
Daunorubicin Topoisomerase II inhibitor~0.8 µM~0.25 µM~3.2-fold
Methotrexate Antimetabolite (Folate)~4.5 µM~1.8 µM~2.5-fold
Paclitaxel Microtubule stabilizer~15 nM~4 nM~3.7-fold

Table 2: Expected I-CBP112-Induced Repression of ABC Transporters

Target GeneCommon NamePrimary SubstratesExpected mRNA Expression (Fold vs Control)
ABCC1 MRP1Doxorubicin, Methotrexate0.35 - 0.45 (↓ ~60%)
ABCC10 MRP7Paclitaxel, Docetaxel0.30 - 0.40 (↓ ~65%)
ABCB1 P-glycoproteinPaclitaxel, Doxorubicin0.40 - 0.50 (↓ ~55%)
ABCG2 BCRPMethotrexate, Mitoxantrone0.45 - 0.55 (↓ ~50%)

References

  • Strachowska, M., Gronkowska, K., Michlewska, S., & Robaszkiewicz, A. (2021). CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. Cancers, 13(18), 4614.[Link]

  • Strachowska, M., Gronkowska, K., Sobczak, M., Grodzicka, M., Michlewska, S., Kołacz, K., Sarkar, T., Korszun, J., Ionov, M., & Robaszkiewicz, A. (2023). I-CBP112 declines overexpression of ATP-binding cassette transporters and sensitized drug-resistant MDA-MB-231 and A549 cell lines to chemotherapy drugs. Biomedicine & Pharmacotherapy, 168, 115798.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

I-CBP112 off-target effects and how to mitigate them

Welcome to the I-CBP112 Technical Support Center . As researchers transition from broad-spectrum epigenetic inhibitors to highly targeted chemical probes, understanding the precise pharmacokinetic boundaries of your tool...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the I-CBP112 Technical Support Center . As researchers transition from broad-spectrum epigenetic inhibitors to highly targeted chemical probes, understanding the precise pharmacokinetic boundaries of your tools is critical. I-CBP112 is a potent, acetyl-lysine competitive protein-protein interaction inhibitor targeting the CBP/EP300 bromodomains[1]. However, like all chemical probes, it possesses distinct off-target liabilities that can confound your experimental data if not rigorously controlled.

This guide is designed by application scientists to help you troubleshoot off-target effects, understand the causality behind assay artifacts, and establish self-validating experimental protocols.

Quantitative Selectivity Profile

To design a robust experiment, you must first understand the thermodynamic limits of your probe. Below is the consolidated binding and potency data for I-CBP112 to help you establish your assay's baseline.

TargetAssay MethodologyAffinity / PotencyReference
CBP Bromodomain Isothermal Titration Calorimetry (Kd)151 nM (0.151 µM)[1]
EP300 Bromodomain Isothermal Titration Calorimetry (Kd)167 nM (0.167 µM)[1]
CBP/EP300 Chromatin Binding Cellular FRAP (IC50)~600 nM (0.6 µM)[1]
BRD4(1) (BET Family) Isothermal Titration Calorimetry (Kd)5.59 µM[2]
BRD4(2) (BET Family) Isothermal Titration Calorimetry (Kd)~20 µM[3]
GPCRs (α1A, 5HT1) In Vitro Selectivity Panel (104 proteins)Weak Interaction[3]

Understanding I-CBP112 Selectivity (FAQs)

Q: What is the primary off-target liability of I-CBP112, and what is the structural causality behind it? A: The primary off-target liability of I-CBP112 is the BET bromodomain family, specifically BRD4[4]. Bromodomains are ~110 amino acid domains that recognize monoacetylated lysine residues on histone tails[5]. Because the acetyl-lysine binding pockets of CBP/EP300 and BET proteins share significant structural homology, competitive inhibitors like I-CBP112 can bind to BRD4, albeit with a ~37-fold lower affinity[2].

Q: At what concentration does BRD4 off-target activity become a confounding factor in cellular assays? A: In cellular assays, I-CBP112 successfully promotes the release of CBP from chromatin at low micromolar concentrations (cellular IC50 ~600 nM)[1]. However, it will begin displacing BRD4 from chromatin at concentrations exceeding 5 µM[3][4]. Therefore, any phenotypic effects observed at >5 µM cannot be confidently attributed solely to CBP/EP300 inhibition[4].

Q: How do I rule out GPCR-mediated off-target effects? A: Broad selectivity profiling against 104 proteins revealed that I-CBP112 interacts weakly with two G-protein coupled receptors: α1A and 5HT1[3]. For most oncology models, these GPCRs are not functionally dominant. However, if you are working in neurobiology or cardiovascular models, you must include specific GPCR antagonists as negative controls to rule out α1A/5HT1-driven artifacts.

BindingProfile Probe I-CBP112 OnTarget CBP / EP300 (Kd ~150 nM) Probe->OnTarget Primary Target (≤ 1 µM) OffTarget1 BET / BRD4 (Kd ~5.6 µM) Probe->OffTarget1 Off-Target (> 5 µM) OffTarget2 GPCRs (α1A, 5HT1) (Weak Binding) Probe->OffTarget2 Minimal Risk

I-CBP112 Target Binding Profile and Concentration-Dependent Liabilities.

Troubleshooting Guide: Mitigating Off-Target Effects

Symptom: Unexplained acute cytotoxicity or rapid apoptosis in leukemic or myeloma cell lines.

Root Cause Analysis: Pure CBP/EP300 inhibition typically induces cytostasis, cellular differentiation, and impaired clonogenic growth rather than acute, rapid cell death[1][6]. If you observe rapid apoptosis, you are likely hitting the BET family (BRD4), which is known to strongly suppress c-MYC and induce rapid cytotoxicity[4].

Mitigation & Validation Strategy:

  • Dose Restriction: Strictly cap your I-CBP112 dosing to ≤ 2.5 - 5 µM[4]. If your phenotype disappears below 5 µM, it was likely a BRD4-driven artifact.

  • Orthogonal Chemotype Validation: Replicate your assay using SGC-CBP30. Because SGC-CBP30 and I-CBP112 are chemically distinct compounds, they possess different secondary off-target profiles[2][4]. A phenotype shared by both probes at selective concentrations is highly likely to be an on-target CBP/EP300 effect[4].

  • Negative Control Subtraction: Run a parallel arm with a highly selective BET inhibitor (e.g., JQ1 or CPI203) at low nanomolar concentrations[4][6]. If JQ1 perfectly mimics your high-dose I-CBP112 phenotype, your I-CBP112 dose is too high and is acting as a weak BET inhibitor.

PhenotypeValidation Start Observe Cellular Phenotype CheckDose Is I-CBP112 Dose ≤ 5 µM? Start->CheckDose HighDose High Risk of BRD4 Interference CheckDose->HighDose No LowDose Proceed to Orthogonal Validation CheckDose->LowDose Yes HighDose->LowDose Titrate Dose TestSGC Test with SGC-CBP30 Probe LowDose->TestSGC Match Do Phenotypes Match? TestSGC->Match Valid Confirmed CBP/EP300 Mechanism Match->Valid Yes Invalid Likely Off-Target Artifact Match->Invalid No

Experimental workflow for validating CBP/EP300 phenotypes and mitigating BRD4 interference.

Experimental Protocol: Self-Validating Chromatin Release Assay (FRAP)

Causality & Principle: To definitively prove that I-CBP112 is acting on CBP/EP300 and not BRD4 in your specific model, you must quantify the displacement of these proteins from chromatin in living cells. Fluorescence Recovery After Photobleaching (FRAP) measures the mobility of fluorescently tagged bromodomains. When bound to chromatin, recovery is slow; when I-CBP112 displaces the protein, recovery accelerates. This protocol acts as a self-validating system by testing both on-target and off-target displacement simultaneously.

Step-by-Step Methodology:

  • Cell Line Preparation & Transfection: Plate your target cells (e.g., U2OS or your specific cancer line) in glass-bottom imaging dishes. Transfect Cohort A with a GFP-tagged CBP-bromodomain construct and Cohort B with a GFP-tagged BRD4-BD1 construct[1][4].

  • Compound Treatment: Treat both cohorts with a dose-titration of I-CBP112 (0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM) for 2 to 4 hours. Include a DMSO vehicle control and a 500 nM JQ1 positive control for Cohort B[1][6].

  • Photobleaching: Using a confocal microscope equipped with a high-intensity laser, bleach a 2 µm spot within the nucleus of a single cell.

  • Kinetic Imaging: Record fluorescence recovery every 2 seconds for a total of 2 minutes to capture the repopulation of the bleached area.

  • Data Interpretation: Calculate the half-time of recovery (t1/2).

    • Expected On-Target Result: You should observe accelerated recovery of CBP-GFP starting at ~600 nM I-CBP112[1].

    • Expected Off-Target Result: BRD4-GFP recovery should remain identical to the DMSO control until I-CBP112 concentrations exceed 5 µM[3][4]. If BRD4-GFP mobilizes at your chosen working concentration, your dose is too high and must be lowered.

References[4] Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife.https://elifesciences.org/articles/10483[1] Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4670804/[3] I-CBP112 - the Chemical Probes Portal. Chemical Probes Portal.https://www.chemicalprobes.org/i-cbp112[6] Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research - AACR Journals.https://aacrjournals.org/cancerres/article/75/23/5106/609052/Generation-of-a-selective-small-molecule-inhibitor[2] Chemical probes and inhibitors of bromodomains outside the BET family. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2016/md/c6md00392f[5] I-CBP 112 Evaluation Sample - CBP/EP300 Bromodomain Inhibitor. APExBIO.https://www.apexbt.com/i-cbp-112-evaluation-sample.html[7] I-CBP 112 | CAS 1640282-31-0 | I-CBP112. Tocris Bioscience.https://www.tocris.com/products/i-cbp-112_4891

Sources

Optimization

Technical Support Center: Preventing I-CBP112 Precipitation in Cell Culture Media

Subtitle: Troubleshooting Guide & Protocols for CBP/p300 Bromodomain Inhibitor Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the i...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guide & Protocols for CBP/p300 Bromodomain Inhibitor Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro application of I-CBP112. While this compound is a highly efficacious, selective acetyl-lysine competitive inhibitor of CBP/p300 bromodomains, its benzoxazepine-based hydrophobic scaffold makes it notoriously prone to precipitation when introduced into aqueous cell culture media[1].

This guide provides the physicochemical causality behind this phenomenon, a self-validating methodology for media preparation, and targeted FAQs to ensure your assays yield reproducible, artifact-free data.

Section 1: The Physicochemical Reality of I-CBP112

I-CBP112 is a lipophilic small molecule. When stored in 100% anhydrous dimethyl sulfoxide (DMSO), it remains highly stable and soluble[2]. However, when transitioning from a pure organic solvent to an aqueous environment (like DMEM or RPMI-1640), the rapid diffusion of DMSO into the water drastically lowers the local solubility limit of the compound.

If this kinetic transition is too abrupt, or if the thermal energy of the system is too low (e.g., using cold media), I-CBP112 will undergo nucleation and crystallize out of solution[3]. This not only reduces the effective concentration of the drug but also introduces micro-precipitates that can cause physical cytotoxicity to adherent cells.

G Stock I-CBP112 in 100% DMSO (Hydrophobic State) ColdMedia Direct Addition to Cold Media (Rapid Solvent Diffusion) Stock->ColdMedia Incorrect WarmMedia Stepwise Addition to 37°C Media (Thermal Kinetic Maintenance) Stock->WarmMedia Correct Precipitation Precipitation / Crystallization (Loss of Efficacy) ColdMedia->Precipitation Solubilized Stable Aqueous Dispersion (Bioavailable I-CBP112) WarmMedia->Solubilized

Logical flow of I-CBP112 solvation thermodynamics.

Section 2: Quantitative Solubility Parameters

To design a robust assay, you must respect the absolute solubility limits of the compound. Moisture-contaminated DMSO will significantly reduce these limits, so anhydrous conditions are strictly required[4].

SolventMaximum SolubilityRecommended Working StockStorage TemperatureHalf-Life / Stability
Anhydrous DMSO 94 mg/mL (~200.6 mM)10 mM - 50 mM-20°C to -80°C1–2 Years
Ethanol 94 mg/mLNot recommended for routine culture-20°C1 Year
Aqueous Media < 0.1 mg/mL (Direct)≤ 10 µM (Final Assay Conc.)37°CPrepare Fresh Daily

Data synthesized from [4] and [2] technical specifications.

Section 3: Self-Validating Protocol for Media Preparation

To prevent precipitation, we utilize a "thermal kinetic maintenance" approach combined with stepwise dilution. This protocol is self-validating : Step 4 includes a mandatory microscopic quality control check to ensure complete solvation before exposing your cells to the compound.

Step 1: Stock Thawing and Homogenization Remove the I-CBP112 DMSO stock (e.g., 10 mM) from -20°C storage. Allow it to equilibrate to room temperature for 10 minutes. Warm the tube at 37°C for 5 minutes, followed by 30 seconds in an ultrasonic water bath[2]. Causality: Moisture from condensation can introduce water into the DMSO, reducing solubility. Equilibrating to room temperature prevents condensation. Sonication disrupts any microscopic crystal lattices that formed during freezing.

Step 2: Media Pre-Warming Pre-warm your complete cell culture media (containing 10-20% FBS) to exactly 37°C in a water bath[3]. Causality: Fetal Bovine Serum (FBS) contains carrier proteins (like albumin) that act as hydrophobic sinks, binding I-CBP112 and keeping it in solution. Cold media restricts the conformational flexibility of these proteins and lowers the thermodynamic solubility limit.

Step 3: Stepwise Intermediate Dilution Do not pipette the DMSO stock directly into the final culture well. Instead, create an intermediate 10X solution in a sterile Eppendorf tube. Slowly add the required volume of I-CBP112 stock into the pre-warmed media while vortexing continuously[3]. Causality: Continuous agitation prevents localized high concentrations of the drug from pooling and nucleating.

Step 4: Microscopic Validation (The Self-Validation Step) Place a 10 µL drop of the intermediate solution on a glass slide and observe under a phase-contrast microscope at 20X magnification. Look for needle-like crystals or opaque aggregates. Causality: Visual confirmation guarantees that the compound is fully dissolved. If precipitates are visible, the solution must be discarded, as the actual dissolved concentration is now unknown.

Step 5: Final Addition Dilute the 10X intermediate solution 1:10 into your final experimental wells. Ensure the final DMSO concentration remains ≤ 0.1% to prevent solvent-induced cytotoxicity[5].

Workflow Step1 Thaw DMSO Stock (Room Temp, 10 min) Step2 Vortex & Sonicate (Ensure Homogeneity) Step1->Step2 Step3 Pre-warm Media (37°C Water Bath) Step2->Step3 Step4 Intermediate Dilution (1:10 in Media) Step3->Step4 Step5 Final Addition (Target Conc, ≤0.1% DMSO) Step4->Step5

Step-by-step experimental workflow for preparing I-CBP112 media.

Section 4: Troubleshooting FAQs

Q: My I-CBP112 stock solution in DMSO has turned cloudy over time. Can I still use it? A: Cloudiness indicates moisture contamination or compound degradation. DMSO is highly hygroscopic. If the vial was opened repeatedly without proper inert gas purging, water absorbed from the air will lower the solubility of I-CBP112, causing it to crash out[4]. It is recommended to use fresh, anhydrous DMSO and aliquot stocks into single-use volumes.

Q: I am seeing inconsistent IC50 values across biological replicates. Could this be related to precipitation? A: Absolutely. If I-CBP112 precipitates microscopically, the bioavailable concentration is significantly lower than your calculated concentration. Furthermore, as noted by, I-CBP112 has limited stability in aqueous solutions at 37°C[5]. For multi-day assays (e.g., 72-hour clonogenic growth assays), you must replace the media with freshly prepared I-CBP112 every 24 hours to maintain constant target engagement.

Q: Can I use a different solvent if DMSO is causing toxicity in my specific cell line? A: While I-CBP112 is soluble in ethanol, ethanol can also cause significant cellular stress. The best approach is to increase the concentration of your DMSO stock (e.g., to 50 mM) so that the volume of solvent added to the media is drastically reduced, keeping the final DMSO concentration well below the cytotoxic threshold of 0.1%[5].

Section 5: Biological Context - Why Solvation Matters for Target Engagement

I-CBP112 functions by competitively binding to the bromodomains of CBP and p300, displacing acetylated histones (such as H3K56ac and H3K18ac)[4]. This prevents the chromatin remodeling necessary for the transcription of oncogenic drivers. As demonstrated by , this mechanism is critical for impairing leukemic cell self-renewal[1]. If the drug precipitates, it cannot cross the cell membrane or the nuclear envelope, leaving the CBP/p300 signaling axis fully active and resulting in false-negative assay data.

Pathway ICBP I-CBP112 CBP CBP/p300 Bromodomain ICBP->CBP Competitive Inhibition (Displaces Histones) AcLys Acetylated Histones (e.g., H3K56ac) CBP->AcLys Recognition & Binding GeneExp Oncogenic Gene Expression (c-Myc, KLK3) AcLys->GeneExp Chromatin Remodeling Leukemia Leukemic Cell Self-Renewal GeneExp->Leukemia

Mechanism of CBP/p300 bromodomain inhibition by I-CBP112.

References
  • Picaud S, Fedorov O, Thanasopoulou A, et al. "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy". Cancer Research (2015), 75(23): 5106-5119. URL:[Link]

Sources

Troubleshooting

Technical Support Center: I-CBP112 Troubleshooting &amp; Assay Optimization

Scientist's Note on Experimental Causality Welcome to the I-CBP112 Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter perplexing phenotypes when utilizing I-C...

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Note on Experimental Causality

Welcome to the I-CBP112 Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter perplexing phenotypes when utilizing I-CBP112 in epigenetic assays. Because CBP (CREBBP) and p300 (EP300) are massive, multivalent epigenetic hubs, inhibiting their bromodomain (BRD) does not equate to knocking out the protein or inhibiting its catalytic histone acetyltransferase (HAT) activity.

This guide is designed to deconstruct the causality behind these unexpected results. By understanding the precise biophysical mechanism of I-CBP112, you can implement self-validating experimental systems that ensure your data is robust, mechanistically sound, and free from off-target artifacts.

Quantitative Baselines & Specificity Profile

Before troubleshooting, verify that your experimental concentrations align with the established biophysical parameters of I-CBP112. Exceeding these thresholds is the primary cause of off-target phenotypes.

ParameterValueTarget / Notes
Kd (In Vitro) 151 ± 6 nMCBP Bromodomain [1]
Kd (In Vitro) 167 ± 8 nMp300 Bromodomain [1]
IC50 (Cellular) ~600 nMCBP BRD displacement from chromatin (NanoBRET assay) [1]
Off-Target Kd 5.6 µMBRD4(1) (BET family bromodomain) [2]
HAT Activity Effect ~3-fold INCREASEParadoxical activation of p300 HAT at H3K18/H3K23 [3]
Diagnostic FAQs: Interpreting Unexpected Phenotypes

Q1: I treated my cells with 1 µM I-CBP112 expecting a decrease in histone acetylation, but my Western blots show a massive INCREASE in H3K18ac and H3K23ac. Is my compound degraded? A1: Your compound is working perfectly; however, the mechanistic assumption is flawed. I-CBP112 is an acetyl-lysine competitive protein-protein interaction inhibitor targeting the bromodomain, not a catalytic HAT inhibitor [3]. Paradoxically, the binding of I-CBP112 to the p300 bromodomain allosterically modulates the enzyme, relieving autoinhibition and stimulating its adjacent HAT domain. This leads to an approximate 3-fold enhancement in acetylation at specific sites like H3K18 and H3K23 [3].

  • Self-Validating Solution: To prove that CBP/p300 is being targeted, do not rely on global acetylation markers. Instead, use a true catalytic HAT inhibitor (e.g., A-485) as a parallel negative control to distinguish between BRD-dependent scaffolding functions and HAT-dependent catalytic functions.

Q2: My ChIP-seq data shows that full-length CBP is still bound to chromatin after I-CBP112 treatment. Why isn't it being evicted? A2: This is a classic case of multivalent avidity. CBP is a >2400 amino acid scaffold containing multiple chromatin-interacting modules (TAZ, KIX, HAT, ZZ, PHD) [1]. While I-CBP112 effectively displaces the isolated bromodomain, it cannot overcome the combined binding affinity of the other domains in the context of the full-length protein [1].

  • Self-Validating Solution: Do not look for global CBP eviction. Instead, assay for the functional consequences of BRD inhibition, such as the recruitment of LSD1 to ABC transporter promoters (e.g., ABCC1) and the subsequent local loss of the transcription-promoting mark H3K4me3 [4].

Q3: I am observing significant cytotoxicity and cell death at 10 µM I-CBP112, but the literature states it induces differentiation without significant cytotoxicity. A3: You are exceeding the specificity window of the chemical probe. While I-CBP112 is highly selective for CBP/p300 at concentrations ≤ 1-2 µM, it exhibits off-target affinity for the BET family bromodomain BRD4(1) with a Kd of ~5.6 µM [2].

  • Self-Validating Solution: At 10 µM, you are effectively treating your cells with a weak BET inhibitor, which causes profound cytotoxicity in many cancer lines. Cap your working concentration at 1-3 µM and use a BET-specific inhibitor (like JQ1) as a control to differentiate CBP/p300 phenotypes from BET off-target effects [1].

Mechanistic & Diagnostic Visualizations

Mechanism ICBP I-CBP112 (BRD Inhibitor) BRD CBP/p300 Bromodomain ICBP->BRD Competitive Binding (Kd ~160 nM) HAT CBP/p300 HAT Domain ICBP->HAT Allosteric Modulation BRD4 BET Family (BRD4) Off-Target ICBP->BRD4 Weak Binding (>5 µM) H3K56 H3K56ac Recognition BRD->H3K56 Disrupted Interaction H3K18 H3K18/H3K23 Acetylation HAT->H3K18 Paradoxical Enhancement

Caption: Mechanistic divergence of I-CBP112: BRD inhibition vs. paradoxical HAT activation.

Troubleshooting Start Unexpected Phenotype Post I-CBP112 Treatment Pheno1 Increased Global Acetylation? Start->Pheno1 Pheno2 CBP Retained on Chromatin? Start->Pheno2 Pheno3 Unexpected Cytotoxicity? Start->Pheno3 Sol1 Expected. I-CBP112 enhances HAT. Use A-485 as negative control. Pheno1->Sol1 Yes Sol2 Expected. Multivalent avidity. Assay local H3K4me3 loss instead. Pheno2->Sol2 Yes Sol3 Off-target BRD4 inhibition. Reduce dose below 2 µM. Pheno3->Sol3 Yes

Caption: Diagnostic workflow for resolving common I-CBP112 experimental anomalies.

Validated Experimental Protocols
Protocol A: NanoBRET Target Engagement Assay (Isolating BRD Activity)

Purpose: To prove intracellular target engagement of I-CBP112 without relying on downstream, easily confounded transcriptional or global acetylation markers [1]. By expressing only the isolated bromodomain, you remove the avidity effects of full-length CBP.

  • Plasmid Transfection: Co-transfect HEK293T cells with a NanoLuc-tagged isolated CBP bromodomain construct (NanoLuc-CBP-BRD) and a HaloTag-Histone H3.3 construct.

  • Ligand Incubation: 24 hours post-transfection, treat cells with the HaloTag NanoBRET ligand (fluorophore) for 2 hours to label the histone.

  • Inhibitor Treatment: Add I-CBP112 in a dose-response format (0.01 µM to 10 µM). Include a vehicle (DMSO) control and a BET-inhibitor (JQ1) as a negative selectivity control. Incubate for 2 hours.

  • Signal Detection: Add NanoBRET substrate and measure dual-emission (donor at 460 nm, acceptor at 618 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A successful assay will show a dose-dependent decrease in the BRET ratio as I-CBP112 displaces the NanoLuc-CBP-BRD from the Halo-H3.3 (Expected cellular IC50 ~ 600 nM).

Protocol B: Combinatorial Drug Sensitization Assay

Purpose: To leverage I-CBP112's ability to repress ABC transporters (ABCC1/ABCC10), thereby reversing multidrug resistance and sensitizing cancer cells to chemotherapeutics like doxorubicin [4].

  • Cell Seeding: Plate multidrug-resistant cancer cells (e.g., MDA-MB-231) in a 96-well format at 5,000 cells/well.

  • Pre-treatment: Treat cells with 2 µM I-CBP112 for 48 hours. Causality Note: This prolonged pretreatment is required to allow for the epigenetic rearrangement of chromatin at ABC gene promoters, specifically the recruitment of LSD1 and subsequent loss of H3K4me3.

  • Chemotherapy Addition: Following the 48-hour pre-treatment, add doxorubicin in a dose-response gradient (e.g., 10 nM to 5 µM). Maintain I-CBP112 in the media.

  • Viability Readout: 72 hours post-doxorubicin addition, utilize a Cell Counting Kit-8 (CCK-8) or CellTiter-Glo assay to assess cell viability.

  • Validation: Perform a parallel RT-qPCR assay on a subset of cells to confirm the transcriptional repression of ABCC1 and ABCC10 relative to GAPDH.

References
  • Title: Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy Source: Cancer Research (AACR) URL: [Link]

  • Title: I-CBP112 - the Chemical Probes Portal Source: Chemical Probes Portal URL: [Link]

  • Title: CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs Source: PMC (National Institutes of Health) URL: [Link]

Optimization

I-CBP112 Technical Support Center: Quality Control &amp; Purity Assessment

Welcome to the technical support and troubleshooting center for I-CBP112 , a potent, selective, acetyl-lysine competitive inhibitor of the CBP/EP300 bromodomains [1]. As a highly lipophilic benzoxazepine derivative, I-CB...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for I-CBP112 , a potent, selective, acetyl-lysine competitive inhibitor of the CBP/EP300 bromodomains [1]. As a highly lipophilic benzoxazepine derivative, I-CBP112 requires rigorous quality control (QC) and precise handling to ensure reproducible target engagement in epigenetic research.

This guide is engineered for drug development professionals and provides field-proven insights into the causality of common experimental failures, backed by self-validating protocols.

I. Quantitative Physicochemical & QC Specifications

To establish a baseline for experimental integrity, your I-CBP112 batches must adhere to the following validated parameters [2, 4]:

ParameterSpecification / ValuePrimary Analytical Method
Molecular Weight 468.59 g/mol ESI-LC-MS
Chemical Formula C₂₇H₃₆N₂O₅High-Resolution Mass Spectrometry
Purity Requirement ≥ 98.0%HPLC-UV (210 nm / 254 nm)
Target Affinity ( Kd​ ) CBP: 142–151 nM | EP300: 167–625 nMIsothermal Titration Calorimetry (ITC)
Cellular IC50​ 170 nM (H3K56ac displacement)AlphaScreen / BRET Assay
Stock Solubility ≥ 10 mM (up to ~49.6 mg/mL)Visual inspection in anhydrous DMSO
II. Mechanism of Action & Pathway Dynamics

Understanding the molecular logic of I-CBP112 is critical for designing appropriate downstream assays. The inhibitor functions by occupying the bromodomain pocket, sterically hindering the recognition of acetylated histones (e.g., H3K56ac), which subsequently downregulates chromatin binding and oncogenic transcription [1, 3].

MoA CBP CBP/EP300 Bromodomain AcK Acetylated Histone (e.g., H3K56ac) CBP->AcK Recognizes & Binds Chromatin Chromatin Binding & Gene Transcription AcK->Chromatin Promotes ICBP I-CBP112 (Inhibitor) ICBP->CBP Blocks Pocket (IC50 170nM) ICBP->AcK Displaces Leukemia Leukemic Cell Proliferation Chromatin->Leukemia Drives

I-CBP112 Mechanism: Blocking CBP/EP300 bromodomain to displace acetylated histones.

III. Troubleshooting & FAQs

Q1: Why is my I-CBP112 precipitating in aqueous assay buffers despite using a high-purity batch?

  • Causality: I-CBP112 is a highly lipophilic molecule. When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the local solvent polarity shifts drastically. This thermodynamic shock forces the compound to crash out into micro-aggregates. These aggregates drastically reduce the effective soluble concentration and cause false positives in optical assays due to light scattering.

  • Self-Validating Solution: Never spike concentrated DMSO stocks directly into >99% aqueous media. Perform a step-down dilution: dilute the 10 mM stock to 1 mM in a 50% DMSO/50% buffer intermediate, then dilute to the final concentration. Validation step: Centrifuge your final assay buffer at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC against a standard curve; if the calculated concentration matches your target concentration, your protocol is validated.

Q2: How do I definitively confirm the purity and structural integrity of a stored I-CBP112 aliquot?

  • Causality: Repeated freeze-thaw cycles and exposure to atmospheric moisture cause hydrolysis of the compound's ester/amide-like linkages and oxidation of the methoxy groups. Moisture-contaminated DMSO also rapidly degrades the compound's solubility [4].

  • Self-Validating Solution: Run a dual-wavelength HPLC-UV assay (210 nm for the peptide backbone equivalents, 254 nm for the benzoxazepine aromatic rings). A structurally intact batch must show a single sharp peak accounting for ≥98% of the total Area Under the Curve (AUC). Validation step: Always run a fresh, unopened reference standard of I-CBP112 alongside your stored aliquot. A shift in retention time or the appearance of secondary peaks >2% AUC mandates discarding the aliquot.

Q3: My cellular assay shows off-target toxicity at 10 µM. Is this a purity issue or an intrinsic property of the compound?

  • Causality: This is an intrinsic property, not a purity defect. While I-CBP112 is highly selective for CBP/EP300 at nanomolar concentrations, at concentrations exceeding 5 µM, the compound begins to exhibit crossover affinity for the BET bromodomain family (e.g., BRD4) [2]. BET inhibition is known to cause acute cytotoxicity and inhibit clonogenic growth [1].

  • Self-Validating Solution: Cap cellular assay concentrations at 1 µM to 3 µM to maintain a clean epigenetic phenotype. Validation step: Include a BET-specific inhibitor (e.g., JQ1) as a parallel positive control. If your 10 µM I-CBP112 phenotype perfectly mimics the JQ1 phenotype, you have exceeded the selectivity window and are observing off-target BET inhibition.

IV. Quality Control Analytical Workflow

QCWorkflow Sample I-CBP112 Sample (Solid or DMSO Stock) HPLC HPLC-UV Analysis (Purity >98%) Sample->HPLC LCMS LC-MS (Mass Confirmation) HPLC->LCMS If Purity ≥98% Fail Repurify / Discard HPLC->Fail If Purity <98% NMR 1H/13C NMR (Structural Integrity) LCMS->NMR m/z = 469.6 [M+H]+ Pass QC Passed Ready for Assay NMR->Pass Spectra Matches

Analytical workflow for I-CBP112 purity and structural validation.

V. Step-by-Step Methodologies
Protocol 1: HPLC-UV Purity Assessment of I-CBP112

This protocol ensures the compound has not degraded during transit or storage.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, sharpening the peak of the basic piperidine nitrogen on I-CBP112.

  • Sample Preparation: Dilute I-CBP112 to 1 mg/mL in 50% Phase A / 50% Phase B. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run:

    • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

    • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

  • Self-Validation: Inject a blank (50% A / 50% B) prior to the sample. The blank must show a flat baseline. The I-CBP112 peak should elute sharply. Calculate the relative purity by dividing the I-CBP112 peak area by the total peak area (excluding the solvent front).

Protocol 2: Preparation and Quality Control of In Vitro Assay Stocks

This protocol prevents moisture-induced degradation and aggregation.

  • Reconstitution: Equilibrate the lyophilized I-CBP112 vial to room temperature in a desiccator for 30 minutes before opening to prevent condensation. Add fresh, anhydrous DMSO to achieve a 10 mM stock.

  • Solubilization: Vortex for 30 seconds. If particulate matter remains, warm the tube in a 37°C water bath for 10 minutes, followed by 1 minute of bath sonication [4].

  • Aliquoting: Divide the stock into 10 µL to 20 µL single-use aliquots in amber microcentrifuge tubes (to prevent photolytic degradation) and store at -20°C or -80°C.

  • Self-Validation (Nephelometry): Before utilizing an aliquot in a cell-based assay, dilute a test fraction to your maximum assay concentration (e.g., 3 µM) in your specific culture media. Measure the absorbance at 600 nm ( OD600​ ) against a media-only blank. An OD600​>0.05 indicates micro-precipitation, requiring protocol optimization (e.g., increased intermediate dilution steps).

VI. References
  • Picaud S, et al. "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research, 2015.[Link]

  • Chemical Probes Portal. "I-CBP112." Chemical Probes Portal Database.[Link]

  • Zucconi BE, et al. "Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112." Biochemistry, 2016.[Link]

Troubleshooting

Technical Support Center: Overcoming Resistance to I-CBP112 in Cancer Models

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing incomplete phenotypic responses or acquired resistance when using the CBP/p300 bromodomain inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing incomplete phenotypic responses or acquired resistance when using the CBP/p300 bromodomain inhibitor I-CBP112. Because epigenetic regulation relies on highly dynamic, multi-domain scaffolding proteins, inhibiting a single reader domain often triggers compensatory survival mechanisms in cancer cells.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you optimize your epigenetic targeting workflows and overcome I-CBP112 resistance.

Section 1: Diagnostic Troubleshooting Guide

Scenario A: Persistent Cell Proliferation Despite Target Engagement

Symptom: Western blots confirm target engagement, but cell viability in your models (e.g., castration-resistant prostate cancer [CRPC] or leukemia) remains high. Causality (The "Domain Compensation" Effect): CBP and p300 are massive scaffolding proteins containing multiple functional domains. I-CBP112 is a highly selective acetyl-lysine competitive inhibitor that specifically blocks the bromodomain (the "reader" module). However, the Histone Acetyltransferase (HAT) domain (the "writer" module) remains fully active. Transcription factors (like the Androgen Receptor or MYC) can still recruit CBP/p300 to chromatin independently of the bromodomain, allowing the HAT domain to drive compensatory acetylation and sustain oncogenic transcription . Solution: Implement a dual-domain inhibition strategy. Co-administering I-CBP112 with a HAT-specific inhibitor like A-485 creates a synergistic blockade, dramatically reducing p300 chromatin occupancy and halting proliferation . Alternatively, utilize emerging p300/CBP PROTAC degraders (e.g., MJP6412), which eliminate the entire scaffolding protein to bypass domain redundancy .

Scenario B: Failure to Sensitize Cells to Chemotherapy (Efflux Pump Dynamics)

Symptom: You are using I-CBP112 to overcome multidrug resistance (MDR) by suppressing ATP-binding cassette (ABC) transporters, but the cells remain resistant to doxorubicin or paclitaxel. Causality: I-CBP112 typically represses key ABC transporters (ABCC1, ABCC10) by altering chromatin architecture at their promoters. However, in highly resistant phenotypes, the inhibitor paradoxically induces the recruitment of Lysine-Specific Demethylase 1 (LSD1). LSD1 removes transcription-promoting histone marks (like H3K4me3), which prevents the complete repression of these efflux pumps and maintains the MDR phenotype . Solution: Verify intracellular drug accumulation using fluorescent chemotherapeutics (e.g., doxorubicin retention assays). If efflux persists, combine I-CBP112 with an LSD1 inhibitor to lock the promoters in a repressed state, thereby restoring chemosensitivity .

Scenario C: Cross-Resistance with BET Inhibitors

Symptom: Cell lines resistant to BET inhibitors (e.g., JQ1) show limited sensitivity to I-CBP112 monotherapy. Causality: Both BET and CBP/p300 proteins regulate overlapping super-enhancers driving MYC expression. When cells adapt to BET inhibition, they often upregulate CBP/p300-dependent pathways to maintain MYC levels . Solution: Leverage synthetic lethality by combining I-CBP112 with JQ1. This dual-epigenetic blockade collapses the super-enhancer architecture, leading to profound MYC downregulation and apoptosis in resistant leukemic blasts .

Section 2: Mechanistic & Workflow Visualizations

ResistanceMechanisms CBP CBP/p300 Epigenetic Scaffolding BRD Bromodomain (Targeted by I-CBP112) CBP->BRD HAT HAT Domain (Uninhibited Active Site) CBP->HAT Oncogenes Oncogenic Transcription (MYC, AR, KLK3) BRD->Oncogenes Inhibited HAT->Oncogenes Compensatory Acetylation (Resistance) A485 A-485 (HAT Inhibitor) A485->HAT Synergistic Blockade

Fig 1. Domain compensation mechanism driving I-CBP112 resistance and rescue via dual inhibition.

SynergyWorkflow S1 1. Cell Seeding (e.g., CRPC models) S2 2. Matrix Dosing I-CBP112 + A-485 S1->S2 S3 3. Viability Assay (72-96h Incubation) S2->S3 S4 4. Target Engagement (H3K27ac Western) S2->S4 S5 5. Synergy Analysis (Bliss Independence) S3->S5

Fig 2. Standard workflow for evaluating dual-domain CBP/p300 inhibitor synergy in resistant lines.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Dual-Domain Synergy Assay (I-CBP112 + A-485)

Objective: Quantify synergistic cytotoxicity and validate target engagement in resistant cancer cell lines.

  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231 or LNCaP) in an opaque-walled 96-well plate at a density of 3,000–5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Matrix Preparation: Prepare a 2D dosing matrix in a separate dilution block. Serially dilute I-CBP112 (0.1 µM to 10 µM) horizontally and A-485 (0.01 µM to 1 µM) vertically. Ensure the final DMSO concentration remains constant across all wells (≤0.1%).

  • Treatment: Transfer the compound matrix to the cell plate. Include vehicle (DMSO) controls and monotherapy controls. Incubate for 72–96 hours.

  • Viability Readout: Equilibrate CellTiter-Glo® reagent to room temperature. Add 100 µL per well, lyse for 10 minutes on an orbital shaker, and record luminescence to calculate Bliss Independence synergy scores.

  • Self-Validation (Causality Check): In parallel, run a 6-well plate with the optimal combination treatment. Extract histones and perform a Western blot for H3K27ac (HAT target) and MYC expression. Validation rule: True phenotypic synergy must correlate with a >80% reduction in H3K27ac compared to the I-CBP112 monotherapy baseline .

Section 4: Quantitative Data Presentation

Table 1: Comparative Strategies for Overcoming I-CBP112 Resistance

Therapeutic StrategyTarget MechanismPrimary Readout / BiomarkerExpected Outcome in Resistant Cells
I-CBP112 Monotherapy Bromodomain (Reader) BlockadeChromatin displacement (ChIP-seq)Weak/Moderate growth inhibition; HAT domain remains active.
I-CBP112 + A-485 Dual Reader/Writer Blockade↓ H3K27ac, ↓ MYC/PSA mRNASynergistic apoptosis; profound loss of p300 chromatin occupancy.
I-CBP112 + JQ1 CBP/p300 + BET BlockadeCollapse of Super-EnhancersOvercomes BET-inhibitor cross-resistance in leukemic blasts.
PROTACs (e.g., MJP6412) Complete CBP/p300 DegradationTotal p300/CBP protein depletionEliminates scaffolding function; overcomes enzalutamide resistance.
I-CBP112 + LSD1i Epigenetic Efflux Repression↓ ABCC1/ABCC10 expressionRestores intracellular accumulation of chemotherapeutics (e.g., Doxorubicin).

Section 5: Frequently Asked Questions (FAQs)

Q: Why is my H3K27ac signal unchanged after I-CBP112 treatment? A: I-CBP112 is a bromodomain inhibitor, not a HAT inhibitor. It displaces the protein from acetylated chromatin but does not directly inhibit the catalytic acetylation of H3K27 by the HAT domain. To observe a reduction in H3K27ac, you must use a HAT inhibitor like A-485 or a PROTAC degrader that eliminates the entire protein .

Q: Can I use I-CBP112 to overcome intrinsic resistance to BTK inhibitors in lymphomas? A: Yes. Recent studies demonstrate that p300/CBP inhibition suppresses MYC-driven signaling, which is a primary escape mechanism in BTK-inhibitor-resistant mantle cell lymphoma (MCL). Combining I-CBP112 with ibrutinib can restore sensitivity and promote G1 cell cycle arrest .

Q: I'm treating triple-negative breast cancer (TNBC) cells with I-CBP112 to sensitize them to paclitaxel, but I'm seeing no effect. Why? A: TNBC cells often upregulate multiple ABC transporters simultaneously. While I-CBP112 represses ABCC1 and ABCC10, it may fail to directly inhibit the physical activity of existing ABCB1 (P-glycoprotein) or ABCG2 pumps already localized to the membrane . Ensure you are allowing sufficient pre-incubation time (typically 72 hours) for I-CBP112 to downregulate the transcription of these pumps before administering the chemotherapeutic.

Section 6: References

  • Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP. ACS Biochemistry. URL:[Link]

  • Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. URL:[Link]

  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. Cancers (Basel). URL:[Link]

  • Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research. URL:[Link]

  • Chemical probes and inhibitors of bromodomains outside the BET family. RSC Advances. URL:[Link]

  • Inhibition of lysine acetyltransferases p300/CBP overcomes BTK inhibitor resistance in a xenograft model of Mantle Cell Lymphoma by suppressing MYC signaling. Blood. URL:[Link]

Optimization

Diagnostic Workflow: Resolving I-CBP112 Cytotoxicity

Welcome to the Technical Support Center for Epigenetic Modulators. As a Senior Application Scientist, I have designed this guide to address a critical challenge in chromatin biology: isolating the epigenetic transcriptio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Epigenetic Modulators. As a Senior Application Scientist, I have designed this guide to address a critical challenge in chromatin biology: isolating the epigenetic transcriptional effects of I-CBP112 from confounding cytotoxic artifacts.

I-CBP112 is a highly selective, acetyl-lysine competitive protein–protein interaction inhibitor targeting the bromodomains of CBP (CREB-binding protein) and p300 (EP300)[1]. While it is engineered to act as a chemical probe without broad cytotoxicity, researchers frequently observe unexpected drops in cell viability. This guide provides the mechanistic causality behind these observations and the self-validating protocols required to establish a clean experimental baseline.

Before altering your assay, it is crucial to understand whether the loss of viability is a primary effect of CBP/p300 inhibition, a cell-line specific vulnerability, or a secondary sensitization artifact.

DiagnosticWorkflow Start Observation: Unexpected Viability Drop CheckDose Evaluate Concentration (Is it >3 µM?) Start->CheckDose HighDose Reduce to 1-3 µM (Epigenetic Range) CheckDose->HighDose Yes LowDose Assess Cell Line Genomic Profile CheckDose->LowDose No Optimize Run Resazurin Assay Time-Course HighDose->Optimize CheckSynergy Check Media for Trace Toxins/Drugs LowDose->CheckSynergy ABCEffect I-CBP112 Represses ABC Transporters CheckSynergy->ABCEffect Causality ABCEffect->Optimize

Diagnostic workflow for resolving I-CBP112-induced cytotoxicity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: The Structural Genomics Consortium (SGC) reports I-CBP112 is non-toxic up to 50 µM. Why am I seeing 40% cell death at 10 µM in my breast cancer model? Causality: The "non-toxic" baseline of up to 50 µM was established in highly robust osteosarcoma (U2OS) cells[2][3]. Toxicity is highly context-dependent. In triple-negative breast cancer (TNBC) models like MDA-MB-231, treating cells with 10 µM I-CBP112 alone reduces viable cells to approximately 60%[4]. This is because CBP/p300 inhibition dramatically alters the chromatin landscape, downregulating survival genes that certain cancer lineages rely on. If your goal is to study early transcriptional changes, you must lower the dose to the 1–3 µM range, where transcriptional repression occurs prior to cell-cycle arrest[1].

Q2: I am performing combination therapies. Could I-CBP112 be altering the pharmacokinetics of my other compounds? Causality: Yes, profoundly. I-CBP112 is a potent repressor of ATP-binding cassette (ABC) transporters (such as ABCC1 and ABCC10)[4][5]. It causes chromatin rearrangement at ABC gene promoters by inducing the recruitment of LSD1, which removes transcription-promoting H3K4me3 marks[4]. By shutting down these efflux pumps, I-CBP112 causes massive intracellular accumulation of co-administered drugs or even trace toxins in the media, decreasing the IC50 of chemotherapeutics like paclitaxel by over 200-fold[4]. Your cells are not necessarily dying from I-CBP112; they are dying because they have lost their multidrug resistance mechanisms.

Q3: Does the genetic background of my cell line dictate its sensitivity to I-CBP112? Causality: Absolutely. Cell lines with specific oncogenic drivers exhibit "epigenetic vulnerability." For example, in neuroblastoma, non-amplified MYCN cells are almost entirely resistant to CBP/p300 inhibition[6]. Conversely, MYCN-amplified lines (like IMR32) experience up to a 55% reduction in viability at 10 µM because they rely heavily on CBP/p300 for oncogene transcription[6]. Always profile the MYCN or c-MYC status of your cells before setting your dosage window[6][7].

Mechanistic Pathway: The Efflux Pump Sensitization Artifact

To understand why your cells might be dying in standard media when treated with I-CBP112, you must understand its downstream signaling cascade.

Pathway ICBP I-CBP112 CBP CBP/p300 Inhibition ICBP->CBP Binds LSD1 LSD1 Recruitment CBP->LSD1 Induces H3K4 ↓ H3K4me3 & ↓ Acetylation LSD1->H3K4 Demethylates ABC Repression of ABCC1/ABCC10 H3K4->ABC Silences Tox ↑ Intracellular Toxin Accumulation ABC->Tox Sensitizes

Mechanism of I-CBP112-induced ABC transporter repression and subsequent cellular sensitization.

Quantitative Viability Benchmarks

Use the following table to benchmark your expected viability outcomes based on validated literature. If your viability drops below these thresholds, suspect media contamination, synergistic toxicity, or excessive exposure time.

Cell Line ModelI-CBP112 ConcentrationExposure TimeViability Effect / PhenotypeReference
U2OS (Osteosarcoma)Up to 50 µM48–72 hNo significant cytotoxicity observed.SGC[2][3]
KASUMI-1 (Leukemia)3 µM96 hTranscriptional repression; no viability drop.Picaud et al.[1]
MDA-MB-231 (TNBC)10 µM72 h~60% viability (40% reduction).Kujawski et al.[4]
IMR32 (MYCN Amp)10 µM48 h~45% viability (55% reduction).Duffy et al.[6]
SY5Y (Non-Amp MYCN)10 µM48 hNear 100% viability (Resistant).Duffy et al.[6]

Protocol: Establishing a Self-Validating Non-Toxic Baseline

To confidently attribute phenotypic changes to epigenetic modulation rather than cell death, you must establish a sub-lethal dose using a dynamic, self-validating Resazurin (Alamar Blue) assay[4][6].

Assay Logic: Resazurin measures metabolic activity. By incorporating strict vehicle and positive controls, the system self-validates its dynamic range, ensuring that any drop in fluorescence is a true reflection of I-CBP112 activity, not assay degradation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5×103 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation (Critical Step): Prepare a 10 mM stock of I-CBP112 in anhydrous DMSO. Do not use aqueous buffers, as I-CBP112 is insoluble in water[2].

  • Dose Titration: Perform a 1:2 serial dilution in media to create a concentration gradient from 0.1 µM to 20 µM.

  • Control Implementation (Self-Validation):

    • Vehicle Control: 0.1% DMSO (matches the highest DMSO concentration in your treated wells). Validates baseline health.

    • Positive Control: 10% DMSO or 1 µM Doxorubicin. Validates the assay's ability to detect total cell death.

    • Blank Control: Media + Resazurin (no cells). Validates background fluorescence.

  • Treatment: Aspirate overnight media and add 100 µL of the titrated I-CBP112 and control media to respective wells. Incubate for 48–72 hours[1][4].

  • Resazurin Addition: Add 10 µL of Resazurin reagent (0.15 mg/mL stock) directly to each well. Incubate for 2–4 hours.

  • Readout & Analysis: Measure fluorescence at Ex 560 nm / Em 590 nm.

  • Sub-Lethal Selection: Calculate viability relative to the 0.1% DMSO control. Select the highest concentration of I-CBP112 that maintains ≥90% viability for your subsequent downstream epigenetic assays (e.g., ChIP-seq, RNA-seq).

References

  • Kujawski, J., et al. "CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs." PubMed Central (PMC). Available at:[Link]

  • Structural Genomics Consortium (SGC). "I-CBP112 A CREBBP/EP300-selective chemical probe." SGC. Available at:[Link]

  • Picaud, S., et al. "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research (AACR). Available at:[Link]

  • Duffy, D., et al. "A Chemo-Genomic Approach Identifies Diverse Epigenetic Therapeutic Vulnerabilities in MYCN-Amplified Neuroblastoma." Frontiers in Oncology. Available at:[Link]

  • Kujawski, J., et al. "I-CBP112 declines overexpression of ATP-binding cassette transporters and sensitized drug-resistant MDA-MB-231 and A549 cell lines to chemotherapy drugs." PubMed. Available at:[Link]

  • MDPI. "Targeting CBP and p300: Emerging Anticancer Agents." MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: I-CBP112 Stability, Degradation, and Troubleshooting

Welcome to the Technical Support Center for I-CBP112 , a potent, selective, and cell-permeable inhibitor of the CREB-binding protein (CBP) and EP300 bromodomains. As a Senior Application Scientist, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for I-CBP112 , a potent, selective, and cell-permeable inhibitor of the CREB-binding protein (CBP) and EP300 bromodomains. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent target engagement or loss of efficacy during multi-day assays.

While I-CBP112 is an exceptional chemical probe for epigenetic research and leukemia models[1], its utility is highly dependent on proper handling. The compound exhibits significant vulnerabilities to physical precipitation, aqueous chemical degradation, and rapid in vivo metabolic clearance. This guide provides field-proven, self-validating methodologies to mitigate these degradation pathways and ensure robust experimental reproducibility.

Quantitative Stability Profile

To design robust experiments, you must first understand the physicochemical limitations of the probe. The table below synthesizes the quantitative stability data for I-CBP112 across various experimental environments[1][2][3].

State / EnvironmentStorage ConditionStability / Half-LifePrimary Mechanism of LossRecommended Action
Solid Powder (HCl salt)-20°C, Desiccated 2 YearsMinimal (Highly stable)Store in dark, moisture-free environment.
DMSO Stock Solution -80°CUp to 1 YearHydrolysis via moisture ingressUse anhydrous DMSO; aliquot to avoid freeze-thaw.
Aqueous Media (In Vitro)37°C, 5% CO 2​ < 24 HoursMicro-precipitation & HydrolysisReplenish media daily with fresh dilutions.
In Vivo System (Murine IV)Systemic Circulation t1/2​=0.6±0.1 HoursHepatic CYP450 MetabolismUse continuous infusion or frequent dosing regimens.

Troubleshooting FAQs: Degradation & Loss of Efficacy

Q1: I am seeing inconsistent or diminishing effects in my 72-hour clonogenic assays. Is I-CBP112 degrading in the cell culture media?

A: Yes, loss of active concentration over 72 hours is a well-documented issue[3]. This "degradation" is twofold:

  • Physical Precipitation: I-CBP112 is highly lipophilic. When diluted from DMSO into aqueous culture medium, it can form colloidal aggregates. Over 24 hours at 37°C, these aggregates precipitate out of solution, drastically reducing the bioavailable concentration.

  • Chemical Degradation: Aqueous environments at 37°C facilitate slow nucleophilic attack on the compound's functional groups, leading to structural degradation. Causality & Solution: Because the compound's aqueous stability is limited to less than one day[2], a single bolus treatment at t=0 will not maintain target engagement for 72 hours. You must replace the culture medium with freshly prepared I-CBP112 solutions every 24 hours[3].

Q2: My IC 50​ values are shifting between experimental runs using the same DMSO stock. How do I prevent stock degradation?

A: This is almost certainly caused by moisture ingress into your DMSO stock. DMSO is highly hygroscopic. Repeatedly opening a stock vial at room temperature introduces atmospheric water. This water not only initiates slow hydrolysis of the I-CBP112 molecule but also lowers the solubility limit of the solvent, causing invisible micro-precipitation. Causality & Solution: To ensure a self-validating system, dissolve the lyophilized powder exclusively in anhydrous DMSO . Immediately create single-use aliquots and store them at -80°C. Never subject an aliquot to more than one freeze-thaw cycle.

Q3: I am moving to murine models, but my once-daily intraperitoneal (IP) injections show no sustained pharmacodynamic effect. Why?

A: I-CBP112 suffers from a severe pharmacokinetic liability. In vivo pharmacokinetic profiling reveals a high blood clearance rate and an extremely short half-life of 0.6±0.1 hours following intravenous administration[1]. Causality & Solution: The compound is rapidly metabolized and cleared by hepatic enzymes. Once-daily dosing leaves the subject unexposed to the drug for over 20 hours a day. To achieve sustained CBP/p300 inhibition in vivo, you must abandon bolus dosing in favor of continuous infusion (via osmotic minipumps) or employ a rigorous, frequent pretreatment scheme (e.g., dosing every 6-8 hours)[1].

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, do not assume your compound is stable; prove it. The following protocols are designed to maintain I-CBP112 integrity and validate its active concentration.

Protocol A: Preparation of Degradation-Resistant In Vitro Treatments

Objective: Prevent aqueous precipitation and hydrolysis in multi-day cell assays.

  • Stock Preparation: Reconstitute I-CBP112 powder in anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Aliquoting: Dispense into 10 μ L single-use aliquots in amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C.

  • Daily Media Preparation: On the day of treatment, thaw one aliquot at room temperature.

  • Dilution: Dilute the stock directly into pre-warmed (37°C) complete cell culture media to your working concentration (e.g., 1 μ M). Ensure the final DMSO concentration remains <0.1% to prevent solvent cytotoxicity[3].

  • Application: Aspirate old media from the cell culture plates and immediately apply the freshly prepared I-CBP112 media.

  • Maintenance: Repeat steps 3-5 every 24 hours for the duration of the assay.

Protocol B: LC-MS Validation of I-CBP112 Integrity in Media

Objective: A self-validating workflow to confirm the compound has not precipitated or degraded during the 24-hour incubation.

  • Sampling: At t=0 and t=24 hours, collect 100 μ L of the I-CBP112-treated culture media from the experimental wells[3].

  • Protein Crash: Add 300 μ L of ice-cold acetonitrile (containing an internal standard, e.g., reserpine) to the media sample to precipitate proteins and solubilize any micro-precipitated I-CBP112.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS vial. Analyze via LC-MS/MS monitoring the parent mass of the I-CBP112 free base ( [M+H]+≈469.2 m/z).

  • Validation: Compare the Area Under the Curve (AUC) of the t=24 sample to the t=0 sample. A drop of >15% indicates unacceptable degradation/precipitation, necessitating shorter media replenishment intervals.

System Visualization: Degradation Pathways & Interventions

The following diagram maps the physical and metabolic vulnerabilities of I-CBP112 and the specific experimental interventions required to maintain compound integrity.

ICBP112_Degradation cluster_in_vitro In Vitro & Storage cluster_in_vivo In Vivo Administration Powder Solid Powder (Stable) DMSO DMSO Stock (-80°C) Powder->DMSO Anhydrous DMSO Aqueous Aqueous Media (37°C) DMSO->Aqueous Dilute (<0.1%) InVivo Systemic Circulation (Mouse Model) DMSO->InVivo Formulation Precip Micro-precipitation & Hydrolysis Aqueous->Precip >24h Exposure Intervention1 Intervention: Daily Media Replenishment Precip->Intervention1 Clearance Hepatic Clearance (t1/2 = 0.6h) InVivo->Clearance Metabolism Intervention2 Intervention: Frequent Dosing / Infusion Clearance->Intervention2

Pathways of I-CBP112 degradation and targeted experimental interventions to maintain stability.

References

  • Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy Cancer Research (AACR Journals)[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating I-CBP112 Target Engagement in Cells: A Comparative Guide

Introduction: The CBP/p300 Epigenetic Axis The homologous histone acetyltransferases CREB-binding protein (CBP) and p300 (EP300) are master epigenetic regulators critical for gene transcription, cell growth, and differen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The CBP/p300 Epigenetic Axis

The homologous histone acetyltransferases CREB-binding protein (CBP) and p300 (EP300) are master epigenetic regulators critical for gene transcription, cell growth, and differentiation. These proteins feature two distinct druggable domains: the catalytic Histone Acetyltransferase (HAT) domain, which writes acetyl marks (e.g., H3K27ac), and the Bromodomain (BRD) , an epigenetic reader module that recognizes acetyl-lysine residues to anchor the transcriptional complex to chromatin.

I-CBP112 is a potent, selective, and cell-permeable acetyl-lysine competitive protein-protein interaction (PPI) inhibitor. Unlike HAT inhibitors that directly block the catalytic addition of acetyl groups, I-CBP112 specifically targets the CBP/p300 bromodomain. By occupying this pocket, I-CBP112 functionally displaces the CBP/p300 complex from chromatin, effectively silencing downstream oncogenic transcription without altering the global catalytic capacity of the HAT domain[1].

Mechanism CBP CBP/p300 Protein HAT HAT Domain CBP->HAT BRD Bromodomain (BRD) CBP->BRD Acetylation Histone Acetylation (H3K27ac) HAT->Acetylation Catalyzes Reading Chromatin Binding (Gene Transcription) BRD->Reading Recognizes KAc A485 A-485 A485->HAT Inhibits ICBP I-CBP112 / SGC-CBP30 ICBP->BRD Inhibits

Mechanism of action distinguishing CBP/p300 bromodomain and HAT inhibitors.

Comparative Landscape of CBP/p300 Inhibitors

When selecting a CBP/p300 chemical probe, researchers must carefully distinguish between BRD inhibitors (I-CBP112, SGC-CBP30) and HAT inhibitors (A-485). While I-CBP112 and SGC-CBP30 share the same target domain, they differ in binding kinetics and absolute cellular potency. A-485 operates via an entirely different mechanism, acting as an acetyl-CoA competitive catalytic inhibitor[2].

Table 1: Quantitative Comparison of Leading CBP/p300 Inhibitors

InhibitorTarget DomainMechanism of ActionBiochemical AffinityCellular Activity
I-CBP112 CBP/p300 BRDAcetyl-lysine competitiveCBP Kd = 151 nM[3]NanoBRET IC50 ≈ 600 nM[1]
SGC-CBP30 CBP/p300 BRDAcetyl-lysine competitiveCBP Kd = 21 nM[4]NanoBRET IC50 ≈ 250 nM
A-485 CBP/p300 HATAcetyl-CoA competitiveCBP IC50 = 2.6 nM[2]Reduces H3K27ac (IC50 ≈ 73 nM)

The Imperative of Cellular Target Engagement (TE)

A critical hurdle in epigenetic drug development is the discrepancy between biochemical affinity and cellular efficacy. A compound with a low-nanomolar Kd in a cell-free assay may require micromolar concentrations to achieve the same effect in living cells. This drop-off is driven by membrane permeability limits, intracellular drug metabolism, and fierce competition with high local concentrations of endogenous acetylated histones. Therefore, validating Target Engagement (TE) in living cells is a mandatory step to prove that the observed phenotypic effects are genuinely driven by on-target binding.

Field-Proven Methodologies for I-CBP112 Validation

To rigorously validate I-CBP112, researchers rely on orthogonal assays that measure both physical occupancy and functional displacement. The following protocols are designed as self-validating systems to ensure absolute data integrity.

NanoBRET Assay: Quantifying Intracellular Occupancy

Bioluminescence Resonance Energy Transfer (NanoBRET) is the gold standard for measuring the physical occupancy of I-CBP112 within the bromodomain pocket in living cells.

NanoBRET N1 1. Transfect HEK293T Cells (NanoLuc-CBP + HaloTag-Histone) N2 2. Add HaloTag Fluorescent Tracer N1->N2 24h Incubation N3 3. Treat with I-CBP112 (Dose-Response) N2->N3 Tracer Equilibrium N4 4. Add Nano-Glo Substrate N3->N4 2h Drug Incubation N5 5. Measure BRET Signal (Calculate IC50) N4->N5 Read Luminescence

Workflow of NanoBRET cellular target engagement assay for I-CBP112.

Methodology & Causality:

  • Transfection: Co-transfect HEK293T cells with a NanoLuc-CBP bromodomain fusion (the energy donor) and a HaloTag-Histone H3.3 fusion.

  • Tracer Equilibrium: Introduce a cell-permeable fluorescent HaloTag ligand (the energy acceptor). Causality: As the NanoLuc-CBP binds the HaloTag-Histone, the proximity allows non-radiative energy transfer, establishing a high baseline BRET signal.

  • Drug Treatment: Treat cells with a dose-response gradient of I-CBP112 for 2 hours. Causality: I-CBP112 competitively binds the CBP bromodomain, physically displacing it from the histone. This separates the donor and acceptor, causing a dose-dependent reduction in the BRET signal (yielding a cellular IC50 of ~600 nM)[1].

  • Self-Validating Control: Run a parallel assay using a NanoLuc-BRD4 construct. Because I-CBP112 is highly selective for CBP/p300, the BRD4 BRET signal must remain unchanged. If the BRD4 signal drops, it indicates assay toxicity or non-specific pan-BRD inhibition.

FRAP: Visualizing Chromatin Displacement

Fluorescence Recovery After Photobleaching (FRAP) provides functional, spatiotemporal validation that I-CBP112 successfully detaches CBP from chromatin in real-time.

Methodology & Causality:

  • Expression: Express GFP-tagged full-length CBP in U2OS cells.

  • Photobleaching: Use a confocal laser to bleach a defined region of the nucleus.

  • Recovery Monitoring: Measure the fluorescence half-recovery time (t1/2). Causality: Proteins tightly anchored to chromatin recover slowly due to restricted diffusion, whereas unbound proteins diffuse rapidly into the bleached area.

  • Drug Treatment: Treat with 1 μM I-CBP112. Causality: By occupying the bromodomain, I-CBP112 prevents CBP from anchoring to acetylated histones, significantly decreasing the t1/2 (faster recovery)[1].

  • Self-Validating Control: Utilize the CBP N1168F mutant, which contains a point mutation that abolishes acetyl-lysine binding[1]. The baseline t1/2 of this mutant should be inherently fast and remain completely unaffected by the addition of I-CBP112. This proves the drug's mobilizing effect is strictly dependent on a functional bromodomain.

CETSA: Thermodynamic Validation of Binding

The Cellular Thermal Shift Assay (CETSA) proves that I-CBP112 directly binds and thermodynamically stabilizes the endogenous CBP protein without the need for artificial tags or transfections.

CETSA C1 Treat Cells with I-CBP112 C2 Heat Treatment (Temperature Gradient) C1->C2 C3 Cell Lysis C2->C3 C4 Centrifugation (Isolate Soluble Fraction) C3->C4 C5 Western Blot (Detect Stabilized CBP) C4->C5

CETSA protocol demonstrating thermal stabilization of CBP by I-CBP112.

Methodology & Causality:

  • Drug Incubation: Treat live cells with I-CBP112 or a DMSO vehicle control.

  • Thermal Gradient: Aliquot the intact cells and heat them across a temperature gradient (e.g., 40°C to 60°C). Causality: Heat induces protein unfolding and aggregation. However, the binding of I-CBP112 thermodynamically stabilizes the CBP protein, shifting its melting temperature (Tm) higher.

  • Lysis and Clearance: Lyse the cells and centrifuge at high speed. Causality: Denatured and aggregated proteins form a pellet, while the stabilized, correctly folded proteins remain in the soluble supernatant.

  • Detection: Analyze the soluble fraction via Western blot using a CBP-specific antibody.

  • Self-Validating Control: Probe the exact same blot for a housekeeping protein like GAPDH or β-actin. The Tm of these off-target proteins must remain identical between the vehicle and I-CBP112 treated samples. If GAPDH also shifts, the drug is causing global thermal stabilization or non-specific toxicity, invalidating the result.

References

  • I-CBP112 displaces the CBP bromodomain from chromatin. A, domain... - ResearchGate. ResearchGate.[Link]

Sources

Comparative

A Head-to-Head Comparison for the Bench: I-CBP112 versus JQ1 in Acute Myeloid Leukemia

A Senior Application Scientist's Guide to Targeting Epigenetic Readers in AML In the complex landscape of acute myeloid leukemia (AML), the dysregulation of epigenetic machinery is a central driver of oncogenesis. This h...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Targeting Epigenetic Readers in AML

In the complex landscape of acute myeloid leukemia (AML), the dysregulation of epigenetic machinery is a central driver of oncogenesis. This has brought a class of proteins known as epigenetic "readers" into the crosshairs of therapeutic development. These proteins interpret histone modifications to regulate gene expression programs that, in AML, lock hematopoietic progenitors into a state of relentless self-renewal.

This guide provides an in-depth, objective comparison of two pivotal small-molecule inhibitors that target these readers: JQ1 , the trailblazing inhibitor of the Bromodomain and Extra-Terminal (BET) family, and I-CBP112 , a selective inhibitor of the CBP/p300 bromodomains. We will move beyond a simple catalog of features to explore the mechanistic rationale, comparative efficacy, and synergistic potential of these compounds, providing researchers with the foundational knowledge to design incisive experiments.

The Contenders: Targeting Distinct Transcriptional Co-activators

At the heart of this comparison lies a fundamental difference in targeting. While both JQ1 and I-CBP112 disrupt the reading of acetylated lysine residues on histones, they engage with distinct, albeit functionally related, protein families.

  • JQ1: The BET Family Antagonist JQ1 is a potent, cell-permeable thienodiazepine that competitively binds to the acetyl-lysine binding pockets (bromodomains) of the BET family of proteins, particularly BRD4.[1][2][3] In AML, BRD4 acts as a critical scaffolding protein at super-enhancers and promoters of key oncogenes, most notably c-MYC .[4][5] By displacing BRD4 from chromatin, JQ1 effectively evicts the transcriptional machinery required for oncogene expression, leading to cell cycle arrest and apoptosis in leukemia cells.[1][6]

  • I-CBP112: The CBP/p300 Specialist I-CBP112 is a specific and potent inhibitor developed to target the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[7][8][9] These proteins are crucial transcriptional co-activators involved in cell growth and differentiation. In AML, I-CBP112's primary effect is to impair the aberrant self-renewal of leukemic cells, leading to a dose-dependent reduction in colony formation and the induction of cellular differentiation, often with minimal direct cytotoxicity.[7][10]

This difference in primary cellular outcome—cytotoxicity for JQ1 versus cytostasis and differentiation for I-CBP112—is a critical distinction for the research scientist.

Mechanism of Action: A Tale of Two Readers

The anti-leukemic activity of both compounds stems from their ability to disrupt chromatin-templated gene expression.

JQ1's Mechanism: JQ1 acts as a direct competitive antagonist. BRD4 uses its two bromodomains to anchor itself to acetylated histones, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex then phosphorylates RNA Polymerase II, allowing it to escape from a paused state and elongate the transcripts of target genes like c-MYC. JQ1 occupies the bromodomain pocket, preventing this interaction and effectively shutting down transcriptional elongation.[1][11]

I-CBP112's Mechanism: The mechanism of I-CBP112 is more complex. While it is an acetyl-lysine competitive inhibitor, it has also been shown to allosterically enhance the HAT activity of p300/CBP on nucleosomal substrates.[9][12][13] This suggests a dual function: blocking the "reading" function of the bromodomain while potentially altering the "writing" function of the HAT domain. In AML cells, the dominant effect is the disruption of the CBP/p300-regulated transcriptional program, which impairs self-renewal.[7]

cluster_0 Chromatin & Gene Regulation in AML cluster_1 Inhibitor Intervention Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 Binds to CBP_p300 CBP/p300 Histone->CBP_p300 Binds to Enhancer Enhancer / Promoter (e.g., c-MYC locus) PolII RNA Pol II (Paused) Transcription Oncogene Transcription (c-MYC, BCL2) PolII->Transcription Elongates BRD4->Enhancer Recruited to PTEFb P-TEFb BRD4->PTEFb Recruits CBP_p300->Enhancer Recruited to PTEFb->PolII Activates JQ1 JQ1 JQ1->BRD4 Inhibits ICBP112 I-CBP112 ICBP112->CBP_p300 Inhibits

Caption: Simplified pathway of JQ1 and I-CBP112 action.

Comparative Efficacy: In Vitro and In Vivo Data

The true measure of a compound's utility lies in its performance. While direct, side-by-side comparative studies are limited, data from multiple publications allow for a cross-study comparison.

ParameterJQ1I-CBP112Key Insights & Causality
Primary Target Family BET (BRD2, BRD3, BRD4)[2]CBP/p300[7]Targets distinct but complementary transcriptional nodes.
Binding Affinity BRD4(1): ~50-77 nM (IC50)[2]CBP: ~142-151 nM (Kd)[9][14]Both are potent inhibitors of their respective targets.
Primary Cellular Effect Cytotoxicity, Apoptosis, G1 Arrest[1][3]Impaired Colony Formation, Differentiation[7][8]JQ1 more directly induces cell death by shutting down key survival oncogenes like c-MYC. I-CBP112 pushes cells out of the self-renewal state.
Effect on c-MYC Strong, rapid downregulation[4][15]Less direct; part of a broader programThis is the hallmark of BET inhibition. JQ1's efficacy is tightly linked to its ability to suppress c-MYC.
In Vivo Efficacy Robust anti-leukemic effects in AML xenografts[16]Significantly reduces leukemia-initiating potential in MLL-AF9+ models[7][14]Both compounds demonstrate efficacy in vivo, validating their respective targets in AML.

The Power of Combination: A Synergistic Assault

A key finding in the field is that I-CBP112 and JQ1 work synergistically to kill leukemia cells.[7][10][13] This is not merely an additive effect; the combination is more potent than would be predicted by their individual activities.

The Rationale for Synergy: CBP/p300 and BRD4 often co-localize at the same regulatory regions (enhancers and promoters) to drive oncogenic transcription.[7][13] By using I-CBP112 to block one essential co-activator and JQ1 to block another, the transcriptional apparatus is crippled from two different angles. This dual blockade leads to a more profound and sustained shutdown of the gene expression programs that leukemia cells depend on for survival. I-CBP112 sensitizes the leukemic cells, making them more vulnerable to the cytotoxic effects of JQ1.[7]

Experimental Protocols for Comparative Analysis

To rigorously compare these inhibitors in your own lab, a series of well-controlled experiments is essential.

In Vitro Cell Viability and Apoptosis Assay

This workflow determines the cytotoxic and apoptotic effects of each compound alone and in combination.

cluster_0 Endpoint Assays cluster_1 Data Analysis start Seed AML Cell Lines (e.g., MV4-11, MOLM-13) treat Treat with serial dilutions: - I-CBP112 alone - JQ1 alone - Combination Matrix - Vehicle Control (DMSO) start->treat incubate Incubate for 48-72 hours treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (Annexin V / PI Staining via Flow Cytometry) incubate->apoptosis ic50 Calculate IC50 values (Dose-response curves) viability->ic50 apop_quant Quantify Apoptotic Population (% Early, % Late Apoptotic) apoptosis->apop_quant synergy Calculate Combination Index (CI) (Chou-Talalay method) CI < 1 indicates synergy ic50->synergy

Caption: Workflow for in vitro comparison of I-CBP112 and JQ1.

Step-by-Step Methodology:

  • Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13, KASUMI-1) under standard conditions.

  • Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Treatment: Prepare serial dilutions of I-CBP112 and JQ1. Treat cells with each drug individually and in a matrix of combinations. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate plates for 48 to 72 hours.

  • Viability Assessment: Add a viability reagent like CellTiter-Glo and measure luminescence according to the manufacturer's protocol.

  • Apoptosis Assessment: In parallel plates, harvest cells, wash with PBS, and stain with an Annexin V/Propidium Iodide (PI) kit. Analyze by flow cytometry.

  • Data Analysis:

    • Normalize viability data to the vehicle control and plot dose-response curves to determine the IC50 for each compound.

    • Use software like CompuSyn to calculate the Combination Index (CI) from the combination matrix data. A CI value less than 1 indicates synergy.[7]

    • Quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Colony Formation Assay in Methylcellulose

This assay assesses the impact on the self-renewal capacity and clonogenicity of leukemic stem/progenitor cells.

Step-by-Step Methodology:

  • Cell Preparation: Harvest AML cells (cell lines or primary patient samples).

  • Treatment: Treat cells in liquid culture with I-CBP112, JQ1, or vehicle for a defined period (e.g., 24-48 hours).

  • Plating in Methylcellulose: Wash cells to remove the drug and plate a low number of cells (e.g., 1,000-5,000 cells/mL) in a cytokine-supplemented methylcellulose medium (e.g., MethoCult™).

  • Incubation: Incubate plates for 10-14 days in a humidified incubator.

  • Colony Counting: Score the number of colonies (defined as clusters of >40 cells) under a microscope.

  • Analysis: Compare the number of colonies in the drug-treated groups to the vehicle control. A significant reduction indicates impaired self-renewal.[7]

Summary and Future Perspectives

The comparison between I-CBP112 and JQ1 is not a matter of determining a "better" compound, but rather of understanding their distinct and complementary roles in targeting the epigenetic vulnerabilities of AML.

JQ1 JQ1 Target: BET Family (BRD4) Mechanism: Displaces BRD4 from chromatin Key Target Gene: c-MYC Primary Effect: Cytotoxicity, Apoptosis Synergy Synergistic Anti-Leukemic Activity JQ1->Synergy ICBP112 I-CBP112 Target: CBP/p300 Mechanism: Competes with acetyl-lysine Key Effect: Impairs Self-Renewal Primary Effect: Differentiation, Cytostasis ICBP112->Synergy

Caption: Comparative summary of JQ1 and I-CBP112.
  • JQ1 established the principle that targeting BET "readers" is a powerful therapeutic strategy in AML, primarily through the profound suppression of the master oncogene c-MYC. Its strength is its potent cytotoxic effect.

  • I-CBP112 revealed a second, distinct epigenetic dependency in AML on the CBP/p300 co-activators. Its unique ability to induce differentiation with less cytotoxicity highlights an alternative therapeutic approach.

The most compelling path forward lies in combination therapy. The demonstrated synergy between I-CBP112 and JQ1 provides a strong rationale for dual-targeting strategies.[7][13] For the research community, this opens up new avenues for investigating drug resistance, identifying patient populations who may benefit most from such combinations, and developing next-generation inhibitors that may even target both protein families simultaneously. Understanding the nuances of how these two compounds dismantle the leukemic transcriptional program is key to unlocking more effective treatments for AML.

References

  • Picaud, S., et al. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research, 75(23), 5106–5119. [Link]

  • Fiskus, W., et al. (2014). BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD. Molecular Cancer Therapeutics, 13(10), 2315–2327. [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. [Link]

  • Park, E. K., et al. (2017). The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells. Korean Journal of Physiology & Pharmacology, 21(6), 677–687. [Link]

  • ACS Publications. (2024). Discovery of a Promising CBP/p300 Degrader XYD129 for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Roe, J. S., & Vakoc, C. R. (2014). The essential transcriptional function of BRD4 in acute myeloid leukemia cells. Transcription, 5(3), e951355. [Link]

  • Liu, Z., et al. (2018). General mechanism of JQ1 in inhibiting various types of cancer. Oncology Letters, 15(6), 8349–8357. [Link]

  • ecancer. (2011). JQ1 shows potential as treatment for AML. Retrieved from [Link]

  • Cold Spring Harbor Laboratory. (2015). Scientists discover how a promising anti-leukemia drug harms cancer cells. Retrieved from [Link]

  • Hume, A. J., et al. (2017). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. ACS Chemical Biology, 12(5), 1359–1365. [Link]

  • Al-Dhaheri, M., et al. (2016). BET protein inhibitor JQ1 inhibits growth and modulates WNT signaling in mesenchymal stem cells. Stem Cell Research & Therapy, 7, 22. [Link]

  • Ma, L., et al. (2022). BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes. Leukemia & Lymphoma, 63(12), 2901-2912. [Link]

  • Ciro, M., et al. (2015). BET Protein Inhibitor JQ1 Attenuates Myc-Amplified MCC Tumor Growth In Vivo. International Journal of Cancer, 137(5), 1240-1246. [Link]

  • Tzelepis, K., et al. (2018). Brd4 regulates the expression of essential autophagy genes and Keap1 in AML cells. Oncogene, 37(29), 3965–3978. [Link]

  • ResearchGate. (n.d.). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Retrieved from [Link]

  • Gleixner, K. V., et al. (2020). BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia. Cancer Research, 80(24), 5484-5498. [Link]

  • AACR Publications. (2021). BET Inhibition Enhances the Antileukemic Activity of Low-dose Venetoclax in Acute Myeloid Leukemia. Clinical Cancer Research, 27(2), 591-602. [Link]

  • PNAS. (2022). Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. Proceedings of the National Academy of Sciences, 119(23), e2121915119. [Link]

  • ResearchGate. (n.d.). Targeting c-Myc signaling in AML. Retrieved from [Link]

  • Bennett, L., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. Frontiers in Oncology, 12, 950882. [Link]

  • MDPI. (2020). Inhibition of Bromodomain and Extraterminal Domain (BET) Proteins by JQ1 Unravels a Novel Epigenetic Modulation to Control Lipid Homeostasis. International Journal of Molecular Sciences, 21(4), 1303. [Link]

  • OncLive. (2023). BET Inhibitors in Cancer Therapy: Finding the Right Combination. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro characterization of I-CBP112. Retrieved from [Link]

  • Kumar, B., et al. (2023). BET inhibitor-based combinations targeting novel dependencies in MECOM-rearranged (r) AML. Leukemia, 37(1), 69-80. [Link]

  • ResearchGate. (n.d.). Predictive Response Biomarkers for BET Inhibitors in AML. Retrieved from [Link]

  • Sun, Y., et al. (2021). BET bromodomain inhibition rescues PD-1-mediated T-cell exhaustion in acute myeloid leukemia. Journal of Hematology & Oncology, 14(1), 13. [Link]

  • PubMed. (2016). Potent and selective bivalent inhibitors of BET bromodomains. Nature Chemical Biology, 12(12), 1075–1080. [Link]

  • PubMed. (2022). Bivalent BET Bromodomain Inhibitors Confer Increased Potency and Selectivity for BRDT via Protein Conformational Plasticity. Journal of Medicinal Chemistry, 65(15), 10441–10458. [Link]

Sources

Validation

Domain-Specific Targeting of p300/CBP: A Comparative Guide to I-CBP112 and Alternative Inhibitors

The paralogous transcriptional co-activators p300 (EP300) and CBP (CREBBP) are master regulators of chromatin architecture and gene expression. They possess two distinct, druggable epigenetic modules: the catalytic Histo...

Author: BenchChem Technical Support Team. Date: March 2026

The paralogous transcriptional co-activators p300 (EP300) and CBP (CREBBP) are master regulators of chromatin architecture and gene expression. They possess two distinct, druggable epigenetic modules: the catalytic Histone Acetyltransferase (HAT) domain , which "writes" acetyl marks on lysine residues, and the Bromodomain (BRD) , a "reader" module that recognizes acetyl-lysine to anchor the complex to chromatin (1)[1].

Historically, research focused on blocking the HAT domain using compounds like C646 and A-485[2],[3]. However, the development of bromodomain-specific inhibitors, notably I-CBP112 and SGC-CBP30, has revealed that displacing the reader domain without ablating catalytic activity offers unique therapeutic windows, particularly in hematological malignancies[4],[1].

The Mechanistic Divide: Reader vs. Writer Inhibition

Understanding the causality behind inhibitor selection requires distinguishing their binding sites and downstream epigenetic consequences.

  • Bromodomain Inhibitors (I-CBP112, SGC-CBP30): I-CBP112 acts as an acetyl-lysine competitive inhibitor, specifically displacing the p300/CBP bromodomain from acetylated chromatin marks like H3K56ac[5]. Paradoxically, by preventing rigid chromatin anchoring, I-CBP112 can actually enhance p300-mediated acetylation at specific accessible sites, such as H3K18 and H3K23 (6)[7]. This domain-independent modulation induces cellular differentiation in leukemic cells without the broad cytotoxicity associated with global HAT inhibition[1].

  • HAT Catalytic Inhibitors (A-485, C646): A-485 is a potent acetyl-CoA competitive inhibitor that directly shuts down the catalytic engine of p300/CBP[2]. This results in a global reduction of histone acetylation, most pronounced at H3K18ac and H3K27ac[2],[8]. While highly effective at suppressing oncogene transcription (e.g., MYC), global HAT inhibition can lead to broader anti-proliferative phenotypes[9],[1].

G P300 p300/CBP Co-activator HAT HAT Domain (Catalytic) P300->HAT BRD Bromodomain (Reader) P300->BRD AcCoA Acetyl-CoA Binding HAT->AcCoA Mediates AcLys Acetyl-Lysine Recognition BRD->AcLys Mediates A485 A-485 / C646 A485->HAT Competitive Inhibition ICBP I-CBP112 / SGC-CBP30 ICBP->BRD Competitive Inhibition

Fig 1. Mechanistic divergence of p300/CBP inhibitors targeting HAT vs. Bromodomains.

Quantitative Comparison of p300/CBP Inhibitors

To guide experimental design, the following table synthesizes the binding affinities and primary targets of leading p300/CBP probes.

InhibitorTarget DomainPrimary MechanismCBP IC50 / Kip300 IC50 / KiKey Application Focus
I-CBP112 BromodomainAcetyl-lysine competitive~142 - 170 nM[4],[1]~625 nM[1]Leukemia differentiation, MLL-AF9+ AML models[5],[4]
SGC-CBP30 BromodomainAcetyl-lysine competitive21 nM[10]38 nM[10]Anti-inflammatory, cancer research (combination therapy)[10],[11]
A-485 HAT (Catalytic)Acetyl-CoA competitive2.6 nM[2]9.8 nM[2]Prostate cancer, hematological malignancies[9],[12]
C646 HAT (Catalytic)Acetyl-CoA competitiveN/A1.6 μM (Ki = 400 nM)[3]Cell cycle arrest, fear extinction memory models[13],[14]

Experimental Validation: Self-Validating Protocols

To rigorously differentiate the effects of a bromodomain inhibitor (I-CBP112) from a HAT inhibitor (A-485), researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that observed effects are mechanistically sound.

Workflow Cells Culture Leukemic Cell Lines Treat Treat with Inhibitors (I-CBP112 vs A-485) Cells->Treat Lysis Histone Extraction & Cell Lysis Treat->Lysis Assay1 AlphaScreen Assay (BRD Interaction) Lysis->Assay1 Assay2 Western Blot (H3K18ac / H3K27ac) Lysis->Assay2 Read1 Measure Luminescence (Loss of Proximity) Assay1->Read1 Read2 Quantify Acetylation vs Total H3 Assay2->Read2

Fig 2. Experimental workflow for validating domain-specific p300/CBP inhibition.

Protocol 1: AlphaScreen Assay for Bromodomain Target Engagement

Purpose: To quantify the direct, competitive displacement of the p300/CBP bromodomain from acetylated peptides by I-CBP112. Causality: AlphaScreen relies on the proximity of donor and acceptor beads. If I-CBP112 successfully binds the bromodomain, it displaces the biotinylated acetyl-peptide, breaking the proximity and reducing the luminescent signal.

  • Reagent Preparation: Prepare His-tagged CBP bromodomain protein and a biotinylated histone H4 peptide (e.g., H4K5/8/12/16 tetra-acetylated).

  • Inhibitor Titration: Serially dilute I-CBP112 (from 10 μM down to 0.1 nM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA, pH 7.4).

  • Incubation: Incubate the His-tagged CBP protein with the I-CBP112 dilutions for 30 minutes at room temperature to allow target engagement.

  • Peptide Addition: Add the biotinylated acetyl-peptide and incubate for an additional 30 minutes.

  • Bead Capture: Under low-light conditions, add Nickel-Chelate acceptor beads (binds His-CBP) and Streptavidin donor beads (binds biotin-peptide). Incubate for 60 minutes.

  • Detection & Validation: Read luminescence. Self-Validation: Include SGC-CBP30 as a positive control[10] and a non-acetylated peptide as a negative control to ensure signal specificity.

Protocol 2: Cellular Histone Acetylation Profiling (Western Blot)

Purpose: To confirm that HAT inhibitors (A-485) globally reduce acetylation, while BRD inhibitors (I-CBP112) do not (and may even enhance specific sites). Causality: By measuring the ratio of specific acetyl-marks (H3K18ac/H3K27ac) against total Histone H3, we ensure the inhibitor's effect is due to enzymatic modulation, not generalized protein degradation or cell death[14].

  • Cell Treatment: Culture leukemic cells (e.g., THP-1). Treat with 1 μM I-CBP112, 1 μM A-485, or DMSO (vehicle) for 24 hours.

  • Histone Extraction: Lyse cells in Triton Extraction Buffer to isolate nuclei, followed by acid extraction (0.2 N HCl) to precipitate pure histones, avoiding cross-reactivity with non-histone proteins.

  • Electrophoresis & Transfer: Resolve histones on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against H3K27ac (target of A-485[2]) and H3K18ac (enhanced by I-CBP112[7]).

  • Validation: Probe a parallel blot for total Histone H3. Self-Validation: The A-485 lane must show a near-complete loss of H3K27ac signal[2], while the I-CBP112 lane should maintain or show elevated H3K18ac[7], with total H3 remaining constant across all lanes.

Strategic Selection in Drug Development

The choice between I-CBP112 and competitors like A-485 hinges entirely on the biological objective. If the goal is to completely ablate p300/CBP enhancer activity and shut down oncogene transcription (e.g., in AR+ prostate cancer), catalytic HAT inhibitors like A-485 are superior[12]. However, if the objective is to induce lineage-specific differentiation in leukemias (like MLL-AF9+ AML) with minimal cytotoxicity, displacing the reader domain with I-CBP112 provides a highly refined, targeted approach[5],[4].

Sources

Comparative

Comprehensive Selectivity Profile of I-CBP112: A Comparative Guide to CBP/EP300 Bromodomain Inhibitors

As epigenetic targeted therapies evolve, distinguishing between the precise mechanisms of chromatin modifiers becomes critical for experimental design. The cAMP-response element binding protein (CREB)-binding protein (CB...

Author: BenchChem Technical Support Team. Date: March 2026

As epigenetic targeted therapies evolve, distinguishing between the precise mechanisms of chromatin modifiers becomes critical for experimental design. The cAMP-response element binding protein (CREB)-binding protein (CBP) and its paralog EP300 are master transcriptional co-activators that drive oncogenic networks in various malignancies, notably acute myeloid leukemia (AML)[1].

This technical guide provides an in-depth comparative analysis of I-CBP112 , a first-in-class oxazepine-based chemical probe[2], benchmarking its selectivity profile against other bromodomains and alternative epigenetic inhibitors.

Executive Overview & Mechanistic Causality

CBP and EP300 utilize their bromodomains (reader modules) to anchor onto acetylated lysine residues (e.g., H3K56ac) on chromatin. Once anchored, their distinct histone acetyltransferase (HAT) catalytic domains (writer modules) acetylate adjacent histones, recruiting the transcriptional machinery necessary for oncogene expression[1].

I-CBP112 acts as an acetyl-lysine competitive protein-protein interaction inhibitor[1]. By physically occluding the bromodomain pocket, I-CBP112 displaces CBP/EP300 from chromatin. The causality of its low cytotoxicity lies in this specific "reader" blockade: it prevents chromatin anchoring without shutting down the intrinsic enzymatic HAT activity of the complex, thereby modulating specific oncogenic networks without causing global transcriptional collapse[1],[3].

Mechanism H3K56ac Acetylated Histone (e.g., H3K56ac) CBP CBP/EP300 Bromodomain H3K56ac->CBP Recruits GeneExp Oncogenic Gene Expression CBP->GeneExp Co-activates ICBP112 I-CBP112 (Oxazepine Inhibitor) ICBP112->CBP Competitive Blockade

CBP/EP300 bromodomain chromatin recruitment and competitive blockade by I-CBP112.

Quantitative Benchmarking: I-CBP112 Selectivity Profile

I-CBP112 demonstrates exquisite selectivity for CBP and EP300 over the broader human bromodomain phylogenetic tree[1]. In comprehensive thermal shift profiling against 41 non-target bromodomains, I-CBP112 yielded negligible stabilization (ΔTm < 1°C)[1]. Its primary off-target interactions are restricted to the closely related BET family (BRD4), though it maintains a robust selectivity window.

Table 1: I-CBP112 Binding Affinities Across Key Targets
Target ProteinAssay MethodologyAffinity (Kd / IC50)Selectivity Window (vs. CBP)
CBP (CREBBP) Isothermal Titration Calorimetry (ITC)151 nM[4]1.0x (Reference)
EP300 Isothermal Titration Calorimetry (ITC)167 nM - 625 nM[4],[5]~1.1x to 4.1x
BRD4 (BD1) Isothermal Titration Calorimetry (ITC)5.6 µM[1]37-fold
BRD4 (BD2) Isothermal Titration Calorimetry (ITC)20.0 µM[1]132-fold
41 Non-BET BDs Differential Scanning Fluorimetry (DSF)ΔTm < 1°C[1]>1000-fold

Orthogonal Alternatives: Navigating the Epigenetic Inhibitor Landscape

When designing robust epigenetic assays, researchers must account for the structural and mechanistic divergence of available probes. Relying on a single chemotype can lead to false-positive phenotypic associations.

Table 2: Comparative Profile of CBP/EP300 Modulators
CompoundTarget DomainMechanism of ActionCBP PotencyKey Experimental Differentiator
I-CBP112 Bromodomain (Reader)Acetyl-lysine competitor~151 nM (Kd)[4]Displaces CBP from chromatin; preserves intrinsic HAT activity[3].
SGC-CBP30 Bromodomain (Reader)Acetyl-lysine competitor~21 nM (IC50)[5]Structurally distinct from I-CBP112; ideal for orthogonal target validation[5].
A-485 HAT Domain (Writer)Catalytic HAT inhibitor~2.6 nM (IC50)[3]Globally shuts down acetylation of histones (H3K18ac/H3K27ac) and non-histones[3].
JQ1 BET BromodomainBRD4 competitive inhibitor>10 µM (CBP)Highly selective for BET over CBP; used synergistically with I-CBP112[6].

Mechanistic Divergence (I-CBP112 vs. A-485): The choice between I-CBP112 and A-485 represents the critical distinction between "reader" and "writer" inhibition. A-485 directly binds the enzymatic pocket, globally shutting down acetylation[3]. In contrast, I-CBP112 merely prevents chromatin anchoring. This localized displacement can paradoxically increase acetylation at non-target sites due to the redistribution of active CBP/EP300 complexes in the nucleoplasm[3].

Therapeutic Synergy (I-CBP112 + JQ1): CBP/EP300 and BRD4 regulate parallel nodes in the MYC oncogenic network. Dual reader blockade utilizing I-CBP112 alongside the BET inhibitor JQ1 induces a synthetic lethal-like synergistic effect, drastically impairing the self-renewal of leukemic blasts[6].

Self-Validating Experimental Workflows

To ensure rigorous scientific integrity, the selectivity of I-CBP112 must be evaluated through a self-validating cascade. High-throughput biophysical screening (DSF) provides initial selectivity data, but because it only measures thermal stabilization, hits must be orthogonally validated using direct thermodynamic measurement (ITC)[1].

Workflow DSF 1. Thermal Shift (DSF) Primary Selectivity Screen ITC 2. ITC Thermodynamic Validation DSF->ITC FRAP 3. FRAP Assay In Cellulo Target Engagement ITC->FRAP Pheno 4. Clonogenic Assay Phenotypic Validation FRAP->Pheno

Self-validating experimental workflow from biochemical screening to phenotypic validation.

Protocol 1: Primary Selectivity Screen via Differential Scanning Fluorimetry (DSF)

Causality: DSF rapidly assesses binding across a broad panel of bromodomains. Ligand binding stabilizes the protein fold, increasing the melting temperature (Tm). A high ΔTm indicates specific binding[1].

  • Protein Preparation: Dilute recombinant bromodomain proteins (e.g., CBP, BRD4) to a final concentration of 2 µM in assay buffer (10 mM HEPES, 500 mM NaCl, pH 7.5).

  • Dye Addition: Add SYPRO Orange dye (1000x stock diluted to 1x final). The dye fluoresces upon binding to hydrophobic regions exposed during protein unfolding.

  • Ligand Incubation: Add I-CBP112 to a final concentration of 10 µM. Include a DMSO-only control well to establish the baseline Tm. Incubate in the dark for 30 minutes at room temperature.

  • Thermal Denaturation: Using a Real-Time PCR machine, ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence.

  • Data Analysis: Calculate the first derivative of the fluorescence curve to determine the Tm. Calculate ΔTm = Tm(Ligand) - Tm(DMSO).

Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for validating DSF hits. It provides a label-free, direct thermodynamic measurement of binding affinity (Kd), stoichiometry (N), and enthalpy (ΔH), ruling out false positives caused by non-specific thermal stabilization[1].

  • Buffer Matching (Critical Step): Dialyze the purified CBP bromodomain protein extensively against the ITC buffer. Dilute I-CBP112 using the exact same dialysis buffer to eliminate background heat of dilution.

  • Cell Loading: Degas the protein sample and load the CBP bromodomain (50 µM) into the sample cell of the calorimeter.

  • Syringe Loading: Load I-CBP112 (500 µM) into the injection syringe.

  • Titration Execution: Set the system to 25°C. Perform an initial 0.5 µL purge injection, followed by 20-30 injections of 2 µL. Space injections by 120 seconds to allow the thermal baseline to fully stabilize between peaks.

  • Thermodynamic Fitting: Integrate the area under each exothermic/endothermic peak. Fit the resulting isotherm to a single-site binding model to extract the exact dissociation constant (Kd)[1].

References

  • Title: Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy | Source: aacrjournals.org | URL: 1

  • Title: I-CBP112 A CREBBP/EP300-selective chemical probe | Source: thesgc.org | URL: 4

  • Title: p300/CBP Selective Inhibitors | Source: selleckchem.com | URL: 5

  • Title: CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers | Source: nih.gov | URL: 3

Sources

Validation

Mechanistic Divergence: I-CBP112 vs. BET Inhibitors

As a Senior Application Scientist specializing in epigenetic modulators, I frequently evaluate targeted therapies designed to overcome transcriptional addiction and multidrug resistance in oncology. While Bromodomain and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in epigenetic modulators, I frequently evaluate targeted therapies designed to overcome transcriptional addiction and multidrug resistance in oncology. While Bromodomain and Extra-Terminal (BET) inhibitors (such as JQ1 and OTX015) have demonstrated profound efficacy in suppressing oncogenes like c-MYC, adaptive resistance and dose-limiting toxicities necessitate rational combination strategies.

Enter I-CBP112 , a highly potent, acetyl-lysine competitive inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. This guide objectively compares the mechanistic profiles of I-CBP112 and BET inhibitors, providing researchers with the theoretical grounding and self-validating experimental protocols needed to leverage their synergistic potential.

While both I-CBP112 and BET inhibitors target epigenetic "readers" (bromodomains), their target engagement yields fundamentally different downstream consequences. Understanding this divergence is the key to their synergy.

  • BET Inhibitors (e.g., JQ1): These molecules competitively bind to the bromodomains of BRD2, BRD3, and BRD4. By displacing BRD4 from acetylated chromatin at super-enhancers, they directly and rapidly halt the transcriptional elongation of key oncogenes[1].

  • I-CBP112: This probe selectively targets the CBP/p300 bromodomains. Uniquely, while it blocks the reader function, it has been shown to allosterically stimulate the histone acetyltransferase (HAT) activity of p300/CBP at specific nucleosomal sites (e.g., H3K18)[2]. This induces a distinct transcriptional repression profile, notably downregulating ATP-binding cassette (ABC) transporters (such as ABCC1) by recruiting LSD1 to remove transcription-promoting H3K4me3 marks, thereby reversing multidrug resistance[3].

The Synergistic Rationale

CBP/p300 and BRD4 frequently co-localize at active promoters and enhancers. CBP/p300 acetylates histones, creating the very binding sites that BRD4 "reads" to drive transcription. By simultaneously inhibiting the "writer/reader" (CBP/p300) and the downstream "reader" (BRD4), researchers can achieve a profound, sustained collapse of oncogenic transcriptional programs[1].

Pathway Enhancer Active Enhancer/Promoter CBP CBP/p300 (Bromodomain) Enhancer->CBP Chromatin Binding BRD4 BRD4 (BET Bromodomain) CBP->BRD4 Histone Acetylation Transcription Oncogenic Transcription (e.g., c-MYC, ABCC1) BRD4->Transcription Transcriptional Activation ICBP I-CBP112 ICBP->CBP Competitive Inhibition JQ1 JQ1 / BETi JQ1->BRD4 Competitive Inhibition

Synergistic co-targeting of CBP/p300 and BRD4 to collapse oncogenic transcription.

Comparative Efficacy & Synergy Data

To objectively evaluate this synergy, we rely on the Chou-Talalay Combination Index (CI). A CI < 1.0 indicates synergy, CI = 1.0 is additive, and CI > 1.0 is antagonistic. Experimental data across multiple acute myeloid leukemia (AML) cell lines demonstrates that combining 4[4].

Table 1: Comparative IC50 and Combination Index (CI) in AML Models

Cell LineI-CBP112 IC50 (µM)JQ1 IC50 (nM)Combination Index (CI)Synergy Profile
KASUMI-1 ~12.5~50< 0.5Strong Synergy
SEM ~15.0~100< 0.5Strong Synergy
MOLM-13 ~8.0~250.7 - 0.9Moderate Synergy

(Data synthesized from WST-1 proliferation/survival assays at 72h post-treatment. Note the distinct potency scales: I-CBP112 operates in the micromolar range, while JQ1 operates in the nanomolar range.)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Workflow Step1 1. Seed Cells (Include Vehicle Control) Step2 2. Matrix Dosing (I-CBP112 + JQ1) Step1->Step2 Step3 3. WST-1 Assay (Read Absorbance) Step2->Step3 Step4 4. Chou-Talalay (Calculate CI) Step3->Step4

Self-validating workflow for quantifying synergistic cytotoxicity via Chou-Talalay.

Protocol 1: Checkerboard Matrix Viability Assay (Synergy Quantification)

This protocol determines the exact Combination Index (CI) of I-CBP112 and JQ1.

  • Cell Seeding: Seed KASUMI-1 or SEM cells at 1×104 cells/well in a 96-well plate.

    • Causality: Leukemic suspension cells require this specific optimal density to ensure logarithmic growth over the 72h assay window. Overgrowth leads to nutrient depletion, which artificially skews viability readouts and produces false-positive cytotoxicity.

  • Matrix Dosing: Treat cells with 8 concentrations of I-CBP112 (0.1875 µM to 24 µM) cross-titrated against 15 concentrations of JQ1 in ratios ranging from 8:1 to 1:16.

    • Causality: Because I-CBP112's baseline IC50 is in the low micromolar range and JQ1's is in the nanomolar range, a single fixed-ratio design will fail to capture the optimal stoichiometric synergy. The matrix ensures the Chou-Talalay algorithm has sufficient data points across the effect curve[4].

  • Incubation & Readout: Incubate for 72h. Add 10 µL of WST-1 reagent per well, incubate for 2h, and read absorbance at 450 nm.

    • Self-Validation: You must include a DMSO vehicle control (to define 100% viability) and a cell-free media control (to subtract background absorbance). Furthermore, single-agent dose-responses must be run on the same plate to mathematically anchor the CI calculation.

Protocol 2: Intracellular Drug Accumulation Assay (ABC Transporter Repression)

Because 3[3], it synergizes not only with BET inhibitors but also with standard chemotherapeutics like doxorubicin. This protocol validates that synergy is driven by physical drug retention.

  • Pre-treatment: Incubate cancer cells (e.g., MDA-MB-231 or AML lines) with a sub-lethal dose of I-CBP112 (e.g., 5 µM) for 48 hours.

    • Causality: Epigenetic rewiring is not instantaneous. A 48-hour pre-incubation is biologically required to allow for the LSD1-mediated demethylation of H3K4me3 at the ABCC1 promoter and the subsequent degradation of existing efflux pump proteins[3].

  • Chemotherapeutic Challenge: Add fluorescent chemotherapeutic (e.g., doxorubicin) for 4 hours.

  • Lysis & Staining: Wash cells, lyse by freezing, and stain DNA with 0.1 µM DAPI for 15 minutes at room temperature.

  • Fluorescence Readout: Read doxorubicin fluorescence (485ex/590em) and DAPI fluorescence (360ex/460em).

    • Self-Validation: You must normalize the doxorubicin fluorescence to the DAPI (DNA content) fluorescence. Because I-CBP112 has anti-proliferative effects during the 48h pre-treatment, unnormalized data would falsely suggest lower drug accumulation simply because there are fewer cells. Normalization ensures you are measuring drug retention per cell.

References

  • Source: Cancer Research (AACR Journals)
  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs Source: PMC / NIH URL
  • Application Notes and Protocols: Synergistic Inhibition of CBP/p300 and BET Bromodomains with I-CBP112 and JQ1 Source: BenchChem URL
  • A Head-to-Head Comparison of I-CBP112 and Other Epigenetic Modifiers Source: BenchChem URL

Sources

Comparative

Comparative Profiling of CBP/EP300 Bromodomain Inhibitors in Multiple Myeloma: SGC-CBP30 vs. I-CBP112

Executive Summary Epigenetic modulation via bromodomain inhibition has revolutionized targeted oncology. While BET (Bromodomain and Extra-Terminal) inhibitors directly suppress MYC, selective inhibition of the CBP/EP300...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Epigenetic modulation via bromodomain inhibition has revolutionized targeted oncology. While BET (Bromodomain and Extra-Terminal) inhibitors directly suppress MYC, selective inhibition of the CBP/EP300 bromodomains offers a distinct, highly targeted vulnerability in multiple myeloma (MM). By selectively ablating the IRF4/c-MYC transcriptional axis, CBP/EP300 inhibitors like SGC-CBP30 and I-CBP112 induce G1 cell cycle arrest and apoptosis in MM cells[1]. As a Senior Application Scientist, I present this objective guide to compare these two prominent chemical probes, detailing their pharmacological profiles, mechanistic divergence from BET inhibitors, and the self-validating experimental workflows required to evaluate their efficacy.

Mechanistic Causality: The IRF4/c-MYC Axis

In multiple myeloma, cell survival is heavily addicted to the lymphocyte-specific transcription factor IRF4[1]. CBP and EP300 are homologous acetyltransferases whose bromodomains recognize acetylated lysines, facilitating the assembly of transcriptional machinery at super-enhancers[2].

Unlike pan-BET inhibitors (e.g., JQ1, CPI203) which directly suppress MYC and BCL2, CBP/EP300 bromodomain inhibition exerts a more circumscribed transcriptional footprint[3]. SGC-CBP30 and I-CBP112 specifically displace CBP/EP300 from the IRF4 regulatory regions. This primary node suppression leads to the secondary, concomitant repression of c-MYC, collapsing the oncogenic network ()[1].

Pathway CBP CBP/EP300 Bromodomains IRF4 IRF4 Transcription CBP->IRF4 Super-Enhancer Activation Inhibitor SGC-CBP30 / I-CBP112 Inhibitor->CBP Competitive Inhibition Apoptosis G1 Arrest & Apoptosis Inhibitor->Apoptosis Phenotypic Outcome MYC c-MYC Expression IRF4->MYC Downstream Target Survival MM Cell Survival MYC->Survival Oncogenic Drive

CBP/EP300 inhibition selectively collapses the IRF4/c-MYC axis, driving MM cell apoptosis.

Quantitative Comparison: SGC-CBP30 vs. I-CBP112

Both compounds are highly selective chemical probes, yet they belong to distinct chemotypes. SGC-CBP30 is an isoxazole derivative, whereas I-CBP112 is an oxazepine ()[4]. Utilizing structurally distinct probes is a gold standard in chemical biology to rule out scaffold-specific off-target effects[5].

Table 1: Pharmacological and Biochemical Profiling
ParameterSGC-CBP30I-CBP112Causality / Significance
Chemical Class Isoxazole/aryl derivative[4]Oxazepine[4]Distinct chemotypes validate on-target CBP/EP300 phenotypes.
CBP Affinity ( Kd​ ) 21 nM[4]151 nM[4]SGC-CBP30 exhibits ~7-fold higher biochemical potency.
p300 Affinity ( Kd​ ) 32 nM[4]167 nM[4]Both maintain equipotent affinity across the two paralogs.
Selectivity vs BRD4 ~40-fold[4]~37-fold[4]Critical to distinguish from BET-inhibitor phenotypes.
Cellular EC50​ 0.28 μM[1]0.24 μM[1]Measured via BRET assay for CBP-H3.3 chromatin binding.
MM Cell Line GI50​ < 3 μM (sensitive lines)[1]~5 μM[1]Demonstrates preferential vulnerability of MM over leukemias.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate these inhibitors in MM models (e.g., LP-1, OPM2 cell lines), experimental design must incorporate internal validation. Biochemical affinity (ITC/DSF) does not guarantee cellular target engagement. Therefore, we employ a tiered workflow.

Workflow Step1 MM Cell Culture (LP-1, OPM2) Step2 Dose-Response Treatment (Veh, SGC-CBP30, I-CBP112) Step1->Step2 Step3a Target Engagement (Chromatin Release Assay) Step2->Step3a 1-2 hrs Step3b Transcriptional Profiling (qRT-PCR / RNA-seq) Step2->Step3b 6 hrs Step3c Phenotypic Assay (Flow Cytometry) Step2->Step3c 24-72 hrs Step4 Data Synthesis: Confirm On-Target Effects Step3a->Step4 Step3b->Step4 Step3c->Step4

Tiered experimental workflow for validating CBP/EP300 bromodomain inhibitors in MM.

Protocol 1: Cellular Target Engagement (Chromatin Release Assay)

Rationale: We must prove that the inhibitors physically displace CBP/EP300 from chromatin in living cells before attributing transcriptional changes to them[1].

  • Cell Preparation : Transfect MM cells (or a surrogate reporter line like U2OS) with a CBP-bromodomain-GFP fusion construct.

  • Treatment : Treat cells with a dose-response gradient of SGC-CBP30 (0.1 - 2.5 μM) and I-CBP112 (0.5 - 5.0 μM).

    • Self-Validation Control: Include CPI203 (a selective BET inhibitor) to ensure the assay discriminates between CBP/EP300 and BRD4 displacement[1].

  • Imaging : Utilize high-content confocal imaging. Unbound CBP-GFP diffuses, while chromatin-bound CBP-GFP forms finite speckles.

  • Quantification : Measure the release of the fusion protein (aggregation into speckles increases with ligand binding). Both SGC-CBP30 and I-CBP112 should promote chromatin release at low micromolar concentrations, whereas CPI203 should fail to displace CBP[1].

Protocol 2: Transcriptional Suppression Assay (qRT-PCR for IRF4/MYC)

Rationale: Having established physical target engagement, we must verify the functional consequence: the collapse of the IRF4 network[3].

  • Treatment & Kinetics : Treat LP-1 or OPM2 cells with EC50​ concentrations of the inhibitors for 6 hours. The short timepoint ensures we capture primary transcriptional effects rather than secondary apoptotic artifacts[1].

  • RNA Extraction & cDNA Synthesis : Standardize input RNA to 1 μg per reaction to ensure uniform amplification.

  • qRT-PCR Execution : Probe for IRF4 and MYC.

    • Self-Validation Control: Ectopically express IRF4 in a parallel cohort. If the inhibitors are truly acting via the IRF4 axis, ectopic IRF4 should rescue MYC expression and antagonize the phenotypic effects of the inhibitors[1].

  • Analysis : Calculate relative expression using the 2−ΔΔCt method against a housekeeping gene (e.g., GAPDH). Expect dose-dependent suppression of IRF4 mRNA, with calculated EC50​ values mirroring the cellular target engagement EC50​ [1].

Conclusion & Application Insights

For drug development professionals, the choice between SGC-CBP30 and I-CBP112 often comes down to potency versus off-target profiling. SGC-CBP30 offers superior biochemical potency ( Kd​ ~21 nM)[4] and is generally preferred for primary phenotypic screening. However, because epigenetic networks are highly interconnected, utilizing I-CBP112 as an orthogonal chemotype is mandatory to confirm that the observed G1 arrest and IRF4 suppression are genuinely on-target[5]. The selective vulnerability of multiple myeloma to these agents, driven by super-enhancer addiction, positions CBP/EP300 bromodomain inhibition as a highly promising therapeutic frontier.

References

  • Title : Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. Source : eLife. URL :[Link]

  • Title : Chemical probes and inhibitors of bromodomains outside the BET family. Source : RSC Publishing (MedChemComm). URL :[Link]

  • Title : Inhibition of bromodomain and extra-terminal (BET) proteins increases NKG2D ligand MICA expression and sensitivity to NK cell-mediated cytotoxicity in multiple myeloma cells. Source : PMC / National Institutes of Health. URL :[Link]

Sources

Validation

Cellular thermal shift assay (CETSA) for I-CBP112 target validation

As a Senior Application Scientist specializing in epigenetic drug discovery, I frequently encounter a critical bottleneck: a small molecule exhibits exquisite nanomolar affinity in a biochemical assay but fails to transl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in epigenetic drug discovery, I frequently encounter a critical bottleneck: a small molecule exhibits exquisite nanomolar affinity in a biochemical assay but fails to translate into phenotypic efficacy. For epigenetic probes like I-CBP112 —a highly selective inhibitor of the CREBBP (CBP) and EP300 bromodomains—bridging the gap between biophysical binding and live-cell target engagement is paramount[1].

This guide provides an in-depth comparative analysis of the Cellular Thermal Shift Assay (CETSA) against traditional biophysical methods (like Isothermal Titration Calorimetry and AlphaScreen) for validating I-CBP112. By examining the causality behind these protocols, we will establish self-validating experimental systems that ensure robust, reproducible data.

Mechanistic Context: I-CBP112 and the Bromodomain

CBP and EP300 are massive, multi-domain transcriptional co-activators that regulate gene expression by acetylating histones. Their bromodomains act as "readers," recognizing acetylated lysine residues (e.g., H3K56ac) to anchor the complex to chromatin[1]. I-CBP112 is an acetyl-lysine competitive inhibitor that physically displaces this interaction, thereby suppressing oncogenic transcription in models like acute myeloid leukemia (AML)[1].

Pathway I_CBP112 I-CBP112 (Inhibitor) Bromodomain CBP/EP300 Bromodomain I_CBP112->Bromodomain Competitive Binding Transcription Oncogenic Transcription Bromodomain->Transcription Co-activation Histone Acetylated Histone (H3K56ac) Histone->Bromodomain Recognition Leukemia Leukemia Progression Transcription->Leukemia Promotes

Fig 1. I-CBP112 disrupts CBP/EP300 bromodomain recognition of acetylated histones.

Comparative Performance: CETSA vs. Biochemical Alternatives

When validating a probe like I-CBP112, relying solely on one assay platform introduces blind spots. Biochemical assays (AlphaScreen) and biophysical methods (ITC, BLI) typically utilize truncated, recombinant bromodomains[2]. While these provide absolute thermodynamic parameters, they strip away the native chromatin context and competing intracellular proteins.

CETSA overcomes this by measuring target engagement in intact, live cells. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (Tm)[3].

Table 1: Quantitative Comparison of I-CBP112 Target Engagement Platforms

Assay PlatformEnvironmentTarget ProteinMeasurementValue
AlphaScreen Biochemical (Recombinant)CREBBPIC50170 nM
Bio-Layer Interferometry (BLI) Biophysical (Recombinant)CREBBPKd170 nM
Isothermal Titration Calorimetry (ITC) Biophysical (Recombinant)CREBBPKd151 nM
Isothermal Titration Calorimetry (ITC) Biophysical (Recombinant)EP300Kd625 nM
CETSA Cellular (Intact Cells)CREBBPΔTm+7.8 °C
CETSA Cellular (Intact Cells)EP300ΔTm+8.6 °C

Data aggregated from established preclinical evaluations of I-CBP112[1],[4],[2].

Deep Dive: The CETSA Workflow (Cellular Context)

To establish a self-validating system , a robust CETSA protocol must multiplex its readout. By probing for CBP/EP300 alongside a non-target reference protein (e.g., GAPDH or the BET bromodomain BRD4), we internally validate that the observed thermal shift is driven by specific I-CBP112 engagement rather than a global, non-specific destabilization of the proteome[3].

CETSA_Workflow Cells Live Cells (e.g., U2OS) Dosing Treat with I-CBP112 Cells->Dosing Heating Thermal Gradient (40-65°C) Dosing->Heating Lysis Freeze-Thaw Lysis Heating->Lysis Detection Western Blot Quantification Lysis->Detection

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for in situ target validation.

Step-by-Step CETSA Methodology
  • Cell Culture & In Situ Dosing: Culture U2OS or leukemic cells to 70-80% confluency. Treat with 1–5 µM I-CBP112 or a DMSO vehicle control for 1 to 2 hours.

    • Causality: Dosing intact cells ensures the compound successfully traverses the plasma membrane and outcompetes native acetylated histones to engage the bromodomain in its natural chromatin environment.

  • Thermal Gradient Partitioning: Harvest cells, wash with PBS, and divide into equal aliquots. Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

    • Causality: Heat induces the unfolding of the CBP/EP300 proteins, exposing hydrophobic cores that rapidly aggregate. I-CBP112 binding increases the activation energy required for this unfolding, shifting the aggregation curve to higher temperatures[3].

  • Non-Detergent Lysis & Fractionation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: Avoid harsh detergents (like SDS or high Triton X-100 concentrations) at this stage. Detergents can artificially disrupt weak drug-target interactions. Freeze-thawing mechanically shears the cells while preserving the I-CBP112-CBP complex. Centrifugation pellets the heat-denatured aggregates, leaving only the folded, target-engaged protein in the supernatant.

  • Quantification & Self-Validation: Analyze the soluble supernatants via Western blot. Probe for CBP, EP300, and a negative control (GAPDH). Plot the band intensities against temperature to calculate the ΔTm.

Alternative Protocol: Isothermal Titration Calorimetry (Biophysical Context)

While CETSA proves the drug hits the target in a cell, ITC is the gold standard for understanding how it binds. ITC directly measures the heat released or absorbed during binding, providing absolute values for affinity (Kd), enthalpy (ΔH), and stoichiometry (n) without the steric hindrance of fluorophores[3].

Step-by-Step ITC Methodology
  • Sample Preparation & Buffer Matching: Dialyze purified recombinant CBP bromodomain (approx. 20 µM) against a strict buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Dissolve I-CBP112 (approx. 200 µM) using the exact same final dialysate.

    • Causality: The most common failure point in ITC is the heat of dilution. If the ligand and protein are in slightly different buffers, the thermodynamic energy required to mix the two disparate solutions will completely eclipse the minute heat released by the actual binding event[3].

  • Titration Execution: Load the protein into the sample cell (200 µL) and the ligand into the injection syringe (40 µL) of a MicroCal ITC200. Perform a single 0.4 µL purge injection, followed by 19 injections of 2 µL of I-CBP112 at 25°C.

  • Data Analysis: Integrate the heat peaks and fit the resulting isotherm to a one-site binding model. For I-CBP112, this yields a highly specific Kd of 151 nM for CREBBP[1].

Conclusion & Data Interpretation

For rigorous epigenetic drug development, no single assay suffices. ITC and AlphaScreen confirm that I-CBP112 possesses the intrinsic chemical capability to bind the CBP/EP300 bromodomain with nanomolar affinity[1],[2]. However, CETSA is the definitive validation tool that confirms this binding translates into the complex, highly competitive environment of a living cell[3]. By employing self-validating controls and understanding the thermodynamic causality behind each protocol step, researchers can confidently advance compounds from biochemical hits to phenotypic probes.

References

  • Title: Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology Source: National Institutes of Health (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

I-CBP112 (hydrochloride) proper disposal procedures

I-CBP112 (Hydrochloride): Comprehensive Guide to Safe Handling, Operational Workflows, and Proper Disposal Procedures I-CBP112 (hydrochloride) is a highly potent, selective acetyl-lysine competitive inhibitor that target...

Author: BenchChem Technical Support Team. Date: March 2026

I-CBP112 (Hydrochloride): Comprehensive Guide to Safe Handling, Operational Workflows, and Proper Disposal Procedures

I-CBP112 (hydrochloride) is a highly potent, selective acetyl-lysine competitive inhibitor that targets the CBP/p300 bromodomains[1]. In preclinical models, it has demonstrated the ability to impair aberrant self-renewal in leukemic cells and induce cellular differentiation[2]. However, the same targeted biological activity that makes I-CBP112 a powerful research tool also necessitates rigorous safety and disposal protocols.

Because this compound is typically reconstituted in Dimethyl Sulfoxide (DMSO)—a solvent known for its ability to rapidly penetrate the skin and carry dissolved solutes into the bloodstream—handling and disposal require precision[3]. This guide provides drug development professionals with field-proven, self-validating methodologies for managing I-CBP112 from benchtop preparation to final waste incineration.

Pharmacological Profile & Operational Causality

Before handling any chemical, understanding the relationship between its molecular behavior and operational risks is critical. I-CBP112 acts as an epigenetic modulator, and its physical properties dictate its handling requirements.

MOA ICBP I-CBP112 (Hydrochloride) CBP CBP/p300 Bromodomain ICBP->CBP Competitive Binding (Kd ~150 nM) Displace Displaces Acetyl-Lysine (e.g., H3K56ac) CBP->Displace Blocks PPI Allosteric Allosteric Activation (H3K18 Acetylation) CBP->Allosteric Nucleosome Mod Effect Impaired Leukemic Colony Formation Displace->Effect Allosteric->Effect

CBP/p300 Bromodomain Inhibition Pathway by I-CBP112.

Quantitative Data & Logistical Impact The following table summarizes the physicochemical properties of I-CBP112 and their direct impact on laboratory safety and waste routing.

PropertyValueCausality / Operational Impact
Target Affinity (Kd) CBP: 151 nM, p300: 167 nM[1]High potency requires micro-molar working concentrations; minimizes total waste mass but necessitates high-precision handling.
Solubility (DMSO) ≥ 25 mg/mL[4]DMSO is a strong penetration enhancer. Any dermal contact with DMSO-dissolved I-CBP112 carries a high risk of systemic absorption.
Aquatic Toxicity Category 2 (Chronic/Acute)[5]Mandates strict zero-drain disposal policies. All rinsates must be collected as hazardous waste[5].
Storage Stability -80°C (2 years in solution)[4]Requires cold-chain logistics. Thaw cycles must be monitored to prevent precipitation and concentration errors.

Self-Validating Preparation Methodology

To ensure both experimental integrity and operator safety, the preparation of I-CBP112 stock solutions must follow a self-validating workflow.

Protocol 1: Reconstitution of I-CBP112 in DMSO

  • Step 1: PPE and Environment Setup. Don a lab coat, safety goggles, and double nitrile gloves. Perform all powder handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates[3].

  • Step 2: Equilibration. Allow the sealed I-CBP112 vial to reach room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes ambient moisture condensation. Water degrades anhydrous DMSO and significantly reduces the solubility of the compound[1].

  • Step 3: Solvent Addition. Inject the calculated volume of anhydrous DMSO directly into the vial using a positive-displacement pipette.

  • Step 4: Dissolution and Aliquoting. Vortex gently until a clear solution is achieved. Aliquot into amber, low-bind microcentrifuge tubes to prevent repeated freeze-thaw degradation.

  • Validation Checkpoint: Visually inspect the solution against a light source. A completely transparent solution confirms full dissolution. If particulates remain, solubility limits have been breached or moisture contamination has occurred.

Proper Disposal Procedures for I-CBP112

The overriding principle for I-CBP112 disposal is zero environmental release. Because it is toxic to aquatic life with long-lasting effects[5], it must never be disposed of down the sink or in standard municipal trash[3].

Disposal Start I-CBP112 Waste Generation Solid Solid Waste (Powder, Vials) Start->Solid Liquid Liquid Waste (DMSO Solutions) Start->Liquid Consumables Contaminated PPE & Consumables Start->Consumables SolidBin Sealable Hazardous Waste Container Solid->SolidBin Double Bag/Seal LiquidBin Non-Halogenated Organic Waste Liquid->LiquidBin <10% Halogens BioBin Biohazard/Chemical Solid Waste Bin Consumables->BioBin Deface Labels EHS EHS Collection & Incineration SolidBin->EHS LiquidBin->EHS BioBin->EHS

I-CBP112 Waste Segregation and Disposal Workflow.

Protocol 2: Step-by-Step Disposal and Segregation

  • Step 1: Liquid Waste Segregation (DMSO Solutions)

    • Action: Collect all unused stock solutions, cell culture media containing I-CBP112, and first-pass rinsates into a designated High-Density Polyethylene (HDPE) liquid waste carboy[3].

    • Causality: DMSO can degrade certain low-quality plastics over time; HDPE provides robust chemical resistance. Furthermore, this waste must be explicitly routed to the "Non-Halogenated Organic Waste" stream to prevent explosive incompatibilities during incineration.

    • Validation Checkpoint: Check the carboy temperature and physical shape after adding waste. A cool, unwarped container validates that no exothermic cross-reactions have occurred.

  • Step 2: Solid Waste Containment (Powder and Vials)

    • Action: Place empty or expired original compound vials, along with any unused powder, into a sealable, puncture-resistant hazardous waste container[3].

    • Causality: Residual powder can easily aerosolize. Sealing it in a secondary container prevents inhalation risks for downstream Environmental Health and Safety (EHS) personnel.

    • Validation Checkpoint: Ensure the lid locks audibly. Invert the container gently to verify no particulate leakage occurs.

  • Step 3: Contaminated Consumables (PPE and Pipette Tips)

    • Action: Discard all pipette tips, tubes, and the outer layer of double gloves used during the handling of I-CBP112 into a designated chemically contaminated solid waste bin[5].

    • Causality: Because DMSO acts as a transdermal carrier, a contaminated glove is a direct exposure vector. Removing the outer glove immediately after handling isolates the hazard.

    • Validation Checkpoint: Deface all original chemical labels on empty boxes or secondary packaging before disposal to prevent regulatory confusion during EHS audits.

  • Step 4: Final Labeling and EHS Handoff

    • Action: Affix a hazardous waste tag to all containers. List "I-CBP112 (hydrochloride)" and "Dimethyl Sulfoxide" with their respective estimated percentages. Contact your institutional EHS office for pickup[3].

Emergency Spill Response

Protocol 3: Managing an I-CBP112 Spill

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Don fresh double nitrile gloves, a respirator (if powder is aerosolized), and safety goggles[5].

  • Contain (Liquid): For DMSO solutions, surround the spill with inert absorbent pads. Do not use water, as it will spread the DMSO and the dissolved compound.

  • Contain (Powder): Cover the powder with a damp paper towel (using a mild solvent) to prevent aerosolization, then sweep it up using a disposable scoop[5].

  • Dispose: Place all spill cleanup materials into a heavy-duty hazardous waste bag, seal tightly, and label as "I-CBP112 Spill Debris"[5].

  • Validation Checkpoint: Swab the spill area with a solvent-dampened cloth and inspect visually to ensure zero residual chemical remains.

References

  • [3] Title: I-CBP112 | Benchchem Source: benchchem.com URL: 3

  • [5] Title: Bromodomain Inhibitor Set SAFETY DATA SHEET Source: caymanchem.com URL: 5

  • [1] Title: I-CBP112 p300/CBP inhibitor Source: selleckchem.com URL: 1

  • [2] Title: Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy Source: nih.gov URL: 2

  • [4] Title: I-CBP112 | CBP/p300 Bromodomains Inhibitor Source: medchemexpress.com URL:4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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I-CBP112 (hydrochloride)
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